O-Arachidonoyl Glycidol
Descripción
Propiedades
IUPAC Name |
oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYNJBAUKQMZDF-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-Arachidonoyl Glycidol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Arachidonoyl Glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its primary mechanism of action involves the inhibition of key enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By blocking the activity of these enzymes, this compound effectively elevates the endogenous levels of anandamide (AEA) and 2-AG. This leads to enhanced activation of cannabinoid receptors CB1 and CB2, thereby modulating a range of physiological processes including neurotransmission, inflammation, and pain perception. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological functions. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these endocannabinoids are terminated through enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. This compound, as an inhibitor of these enzymes, presents a valuable pharmacological tool for studying the ECS and holds therapeutic potential for various pathological conditions.
Enzyme Inhibition Profile
This compound exhibits inhibitory activity against both FAAH and MAGL. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against these enzymes.
| Enzyme Target | IC50 (µM) | Source Tissue/Cell |
| Fatty Acid Amide Hydrolase (FAAH) | 12 | Rat Cerebella |
| Monoacylglycerol Lipase (MAGL) | 4.5 | Rat Cerebella |
| 2-Oleoyl Glycerol Hydrolysis (Cytosolic) | 4.5 | Rat Cerebella |
| 2-Oleoyl Glycerol Hydrolysis (Membrane) | 19 | Rat Cerebella |
Experimental Protocols
Preparation of Rat Brain Homogenate
A common source of FAAH and MAGL for in vitro inhibition assays is rodent brain tissue.
Materials:
-
Whole rat brain
-
Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Euthanize a rat according to approved ethical protocols and immediately dissect the brain.
-
Place the brain in ice-cold homogenization buffer.
-
Mince the brain tissue and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant, containing the membrane and cytosolic fractions, can be used as the enzyme source for the inhibition assays. Protein concentration should be determined using a standard method such as the Bradford or BCA assay.
FAAH Inhibition Assay
This protocol describes a typical radiometric assay to determine the inhibitory potential of this compound on FAAH activity.
Materials:
-
Rat brain homogenate (enzyme source)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0
-
[³H]-Anandamide (substrate)
-
This compound (inhibitor)
-
Scintillation cocktail and counter
Procedure:
-
In a microcentrifuge tube, pre-incubate the rat brain homogenate (typically 50-100 µg of protein) with varying concentrations of this compound or vehicle (DMSO) in assay buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-Anandamide to a final concentration of 1 µM.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold chloroform:methanol (1:1 v/v).
-
Vortex the tubes and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
The product of the reaction, [³H]-ethanolamine, will be in the aqueous phase, while the unreacted [³H]-Anandamide will be in the organic phase.
-
An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls. IC50 values are determined by non-linear regression analysis of the concentration-response curve.
MAGL Inhibition Assay
A similar radiometric assay can be employed to assess the inhibition of MAGL by this compound.
Materials:
-
Rat brain homogenate (enzyme source)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2
-
[³H]-2-Arachidonoylglycerol (substrate)
-
This compound (inhibitor)
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubate the rat brain homogenate (50-100 µg of protein) with varying concentrations of this compound or vehicle in assay buffer for 15 minutes at 37°C.
-
Start the reaction by adding [³H]-2-Arachidonoylglycerol to a final concentration of 10 µM.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction and separate the phases as described in the FAAH assay protocol.
-
The product, [³H]-glycerol, will be in the aqueous phase.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the FAAH assay.
Signaling Pathways
The inhibitory action of this compound on FAAH and MAGL leads to the modulation of two major signaling pathways: the endocannabinoid signaling pathway and the arachidonic acid metabolism pathway.
Endocannabinoid Signaling Pathway
By preventing the breakdown of AEA and 2-AG, this compound enhances the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
Arachidonic Acid Metabolism Pathway
The hydrolysis of AEA and 2-AG by FAAH and MAGL, respectively, releases arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the bioavailability of arachidonic acid for these pathways, potentially exerting anti-inflammatory effects.
Conclusion
This compound acts as a dual inhibitor of FAAH and MAGL, leading to an accumulation of the endocannabinoids anandamide and 2-AG. This enhanced endocannabinoid tone results in the potentiation of cannabinoid receptor signaling and a reduction in the production of pro-inflammatory eicosanoids. These mechanisms underscore the potential of this compound as a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system. Further research is warranted to fully elucidate its pharmacological profile and therapeutic efficacy in various disease models.
O-Arachidonoyl Glycidol: A Technical Guide to its Role in the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1] As a key research compound, OAG plays a pivotal role in the elucidation of the endocannabinoid system's (ECS) complex signaling pathways. This technical guide provides an in-depth overview of OAG's mechanism of action, its interaction with key enzymatic players, and the experimental methodologies used to characterize its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in endocannabinoid research and the development of novel therapeutics targeting the ECS.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.53 g/mol |
| CAS Number | 439146-24-4 |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide. |
Role in the Endocannabinoid System
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[2][3] The signaling of these endocannabinoids is tightly controlled by their synthesis and degradation. This compound's primary role within the ECS is the inhibition of the key enzymes responsible for the degradation of endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1]
Inhibition of FAAH and MAGL
FAAH and MAGL are serine hydrolases that catalyze the breakdown of AEA and 2-AG, respectively.[4][5] By inhibiting these enzymes, OAG effectively increases the synaptic levels of AEA and 2-AG, thereby potentiating their signaling at cannabinoid receptors CB1 and CB2.
The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) values.
| Enzyme | Cellular Fraction | IC₅₀ (µM) |
| Monoacylglycerol Lipase (MAGL) | Cytosolic | 4.5[6][7][8] |
| Monoacylglycerol Lipase (MAGL) | Membrane | 19[6][7][8] |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane | 12[6][7][8] |
Signaling Pathways
The inhibition of MAGL and FAAH by this compound leads to an accumulation of 2-AG and anandamide, respectively. This surplus of endocannabinoids enhances their signaling through CB1 and CB2 receptors, which are G-protein coupled receptors.[9] Activation of these receptors initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: OAG inhibits MAGL and FAAH, increasing 2-AG and anandamide levels and enhancing retrograde signaling.
Experimental Protocols
The characterization of this compound's activity relies on robust in vitro assays. The following sections detail the general methodologies for assessing the inhibition of MAGL and FAAH, as well as for determining binding affinity at cannabinoid receptors.
MAGL Inhibition Assay (Hydrolysis of 2-Oleoylglycerol)
This assay measures the inhibition of MAGL-catalyzed hydrolysis of a substrate, such as 2-oleoylglycerol (2-OG).
Materials:
-
Rat brain cytosol preparation (source of MAGL)
-
[³H]-2-oleoylglycerol or a fluorogenic substrate
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter (for radiometric assay) or fluorometer (for fluorescence assay)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the rat brain cytosol preparation to each well.
-
Add the different concentrations of OAG to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate ([³H]-2-oleoylglycerol or fluorogenic substrate) to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by rapid cooling).
-
Measure the amount of product formed. For the radiometric assay, this involves separating the radiolabeled product and quantifying with a scintillation counter. For the fluorescence assay, measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each OAG concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the OAG concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for determining the IC₅₀ of OAG on MAGL activity.
FAAH Inhibition Assay (Anandamide Hydrolysis)
This assay quantifies the inhibition of FAAH-mediated hydrolysis of anandamide. A common method utilizes a fluorogenic substrate, AMC-arachidonoyl amide.
Materials:
-
Recombinant FAAH or cell lysates containing FAAH
-
AMC-arachidonoyl amide (fluorogenic substrate)
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Fluorometer
Procedure:
-
Prepare serial dilutions of OAG in the assay buffer.
-
Add the FAAH enzyme preparation to the wells of a microplate.
-
Add the OAG dilutions to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the AMC-arachidonoyl amide substrate.
-
Incubate the plate at 37°C for a set duration (e.g., 60 minutes).
-
Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a fluorometer with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.
-
Calculate the percentage of inhibition for each OAG concentration.
-
Determine the IC₅₀ value as described for the MAGL assay.
Cannabinoid Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound to cannabinoid receptors through competition with a radiolabeled ligand.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)
-
This compound (or other test compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of OAG.
-
In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of OAG.
-
Incubate the mixture at 30°C for a specific time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the concentration of OAG that displaces 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound serves as an invaluable pharmacological tool for probing the endocannabinoid system. Its inhibitory action on both FAAH and MAGL allows for the potentiation of endogenous cannabinoid signaling, providing a means to study the downstream effects of elevated 2-AG and anandamide levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of OAG and other novel modulators of the endocannabinoid system. A thorough understanding of the interactions of such molecules is critical for the development of new therapeutic strategies for a range of disorders, including pain, inflammation, and neurological conditions.
References
- 1. Methods to Assay Anandamide Hydrolysis and Transport in Synaptosomes-丁香实验 [biomart.cn]
- 2. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realmofcaring.org [realmofcaring.org]
An In-depth Technical Guide to the Structure-Activity Relationship of O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) is a synthetic lipid molecule that has garnered significant interest in the field of endocannabinoid research. Structurally, it is an analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and peripheral tissues. OAG's primary mechanism of action involves the modulation of the endocannabinoid system by inhibiting the enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] This inhibitory action leads to an increase in the endogenous levels of anandamide (AEA) and 2-AG, thereby potentiating their signaling effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its synthesis, biological targets, and the effects of structural modifications on its inhibitory activity.
Chemical Structure and Properties
This compound is characterized by a 20-carbon polyunsaturated arachidonoyl chain esterified to a glycidol backbone. The glycidol moiety contains a reactive epoxide ring, which is crucial for its biological activity.[1]
-
IUPAC Name: (5Z,8Z,11Z,14Z)-eicosatetraenoic acid, oxiranylmethyl ester[3]
-
CAS Number: 439146-24-4[3]
-
Molecular Formula: C₂₃H₃₆O₃[3]
-
Molecular Weight: 360.5 g/mol [3]
Mechanism of Action and Biological Targets
This compound functions as an inhibitor of the serine hydrolases FAAH and MAGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[2] By blocking the activity of these enzymes, OAG effectively increases the concentration and prolongs the action of endogenous cannabinoids at the cannabinoid receptors CB1 and CB2.
The inhibitory activity of this compound has been quantified in various studies. For instance, in rat cerebellar preparations, OAG inhibits the hydrolysis of 2-oleoyl glycerol in cytosolic and membrane fractions with IC₅₀ values of 4.5 µM and 19 µM, respectively.[2] It also inhibits FAAH-catalyzed hydrolysis of anandamide with an IC₅₀ value of 12 µM in the membrane fraction of rat cerebella.[2]
Endocannabinoid Signaling Pathway
The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes. The inhibition of FAAH and MAGL by this compound directly impacts this system by elevating the levels of AEA and 2-AG, leading to enhanced activation of cannabinoid receptors and downstream signaling cascades.
Structure-Activity Relationship (SAR) Studies
The inhibitory potency and selectivity of this compound analogs are highly dependent on their structural features. SAR studies have explored modifications of both the arachidonoyl chain and the glycidol headgroup.
Modifications of the Arachidonoyl Chain
The long, polyunsaturated arachidonoyl chain is a key determinant of activity.
-
Chain Length and Unsaturation: Analogs with shorter fatty acid chains, such as linoleoyl and oleoyl, retain significant MAGL inhibitory activity. However, these modifications can increase potency towards FAAH, thus altering the selectivity profile.[4]
-
Modifications at the Terminal End: Introduction of functional groups at the terminus of the arachidonoyl chain can influence potency. For example, analogs with cyano or hydroxyl groups at the end of the chain have been shown to inhibit both FAAH and MAGL.[4]
Modifications of the Glycidol Headgroup
The glycidol moiety is critical for the inhibitory mechanism, and even subtle changes can significantly impact activity.
-
Replacement of the Glycidol Ring: Replacing the glycidol group with other small polar headgroups, such as serinol, can reduce MAGL inhibitory potency.[4]
-
Ester vs. Ether Linkage: The ester linkage between the arachidonoyl chain and the glycidol is important. Analogs with a more stable ether linkage show reduced activity.
-
Stereochemistry of the Epoxide: The stereochemistry of the epoxide within the glycidol ring can influence the potency and selectivity of inhibition.
Quantitative SAR Data
The following tables summarize the inhibitory activities of this compound and its analogs against FAAH and MAGL.
Table 1: Inhibitory Activity of this compound and Related 2-AG Analogs
| Compound | Modification | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound | - | MAGL (cytosolic) | 4.5 | [2] |
| This compound | - | MAGL (membrane) | 19 | [2] |
| This compound | - | FAAH (membrane) | 12 | [2] |
| 2-Arachidonoylglycerol (2-AG) | Reference | MAGL | 13 | [4] |
| 1-Arachidonoylglycerol (1-AG) | Regioisomer of 2-AG | MAGL | 17 | [4] |
| α-Methyl-1-AG | Methyl group on glycerol | MAGL | 11 | [4] |
| α-Methyl-1-AG | Methyl group on glycerol | FAAH | 33 | [4] |
| Arachidonoyl serinol | Amide linkage | MAGL | 73 | [4] |
| O-2203 | Modified arachidonoyl chain | MAGL | 90 | [4] |
| O-2203 | Modified arachidonoyl chain | FAAH | 83 | [4] |
| O-2204 | Modified arachidonoyl chain | FAAH | 35 | [4] |
Experimental Protocols
Synthesis of this compound
Both chemical and enzymatic methods can be employed for the synthesis of this compound.
Chemical Synthesis:
A common chemical synthesis route involves the acylation of glycidol with an activated form of arachidonic acid.[1]
-
Protection of Glycidol: The hydroxyl group of glycidol is often protected to prevent side reactions.
-
Activation of Arachidonic Acid: Arachidonic acid is converted to a more reactive species, such as an acyl chloride or anhydride.
-
Acylation: The protected glycidol is reacted with the activated arachidonic acid in the presence of a non-nucleophilic base.
-
Deprotection: The protecting group on the glycidol moiety is removed to yield this compound.
-
Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography.
Enzymatic Synthesis:
Enzymatic synthesis offers a milder and more regioselective alternative.[5][6]
-
Enzyme Selection: A lipase, such as immobilized Candida antarctica lipase B (Novozym 435), is chosen for its ability to catalyze the esterification reaction.[7]
-
Reaction Setup: Glycidol and an arachidonic acid donor (e.g., arachidonic acid or its vinyl ester) are incubated with the immobilized lipase in an organic solvent.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: The immobilized enzyme is easily removed by filtration.
-
Product Purification: The product is purified from the reaction mixture.
Experimental Workflow for SAR Studies
A typical workflow for conducting SAR studies of enzyme inhibitors is outlined below.
FAAH Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay for determining the inhibitory activity of compounds against FAAH.[8][9][10]
-
Reagent Preparation:
-
FAAH Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).
-
FAAH Enzyme: Use a purified recombinant FAAH or a microsomal preparation containing FAAH activity.
-
Substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) is used.
-
Inhibitor Stock Solutions: Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add the FAAH assay buffer, the FAAH enzyme solution, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~465 nm). The fluorescence is proportional to the amount of product formed.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
MAGL Inhibition Assay (Radiometric)
A radiometric assay is a sensitive method to measure MAGL activity and inhibition.[1][11]
-
Reagent Preparation:
-
MAGL Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
MAGL Enzyme: Use a purified recombinant MAGL or a cell/tissue lysate containing MAGL activity.
-
Substrate: A radiolabeled substrate such as [³H]-2-oleoylglycerol ([³H]-2-OG) is used.
-
Inhibitor Stock Solutions: Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a reaction tube, combine the MAGL assay buffer, the MAGL enzyme solution, and the test compound or vehicle control.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol (1:1 v/v).
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled product (glycerol) will be in the aqueous phase.
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of product formed in the presence of different concentrations of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the FAAH assay.
-
Conclusion
This compound serves as a valuable pharmacological tool for studying the endocannabinoid system and as a lead compound for the development of novel therapeutics. Its ability to inhibit both FAAH and MAGL offers a dual-action approach to enhancing endocannabinoid signaling. The structure-activity relationship studies highlighted in this guide demonstrate that the inhibitory potency and selectivity of OAG analogs can be finely tuned through chemical modifications. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to synthesize and evaluate new inhibitors based on the this compound scaffold. Further exploration of the SAR, particularly focusing on modifications of the glycidol moiety, holds promise for the discovery of more potent and selective modulators of the endocannabinoid system with potential applications in a variety of therapeutic areas.
References
- 1. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization [air.unimi.it]
- 7. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Technical Guide to its Enzyme Inhibition Kinetics and IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). As a key signaling molecule in the endocannabinoid system, 2-AG's physiological effects are tightly regulated by its synthesis and degradation. The primary enzymes responsible for 2-AG hydrolysis are monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), with α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) also playing a role.[1][2] OAG has emerged as a valuable research tool for its ability to inhibit these enzymes, thereby potentiating endocannabinoid signaling. This technical guide provides a comprehensive overview of the enzyme inhibition kinetics and IC50 values of this compound, along with detailed experimental methodologies and visual representations of the relevant biological pathways and workflows.
Data Presentation: Enzyme Inhibition Summary
The inhibitory activity of this compound has been primarily characterized against FAAH and MAGL. The following table summarizes the available quantitative data.
| Enzyme Target | Tissue Source | Cellular Fraction | Substrate | IC50 Value (µM) |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum | Membrane | Arachidonoyl ethanolamide | 12[3][4] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum | Cytosolic | 2-Oleoyl glycerol | 4.5[3][4][5] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum | Membrane | 2-Oleoyl glycerol | 19[3][4][5] |
Note: At present, specific kinetic constants such as K_i_ and the precise mechanism of inhibition (e.g., competitive, non-competitive, irreversible) for this compound against these enzymes have not been extensively reported in publicly available literature. The IC50 values indicate the concentration of OAG required to inhibit 50% of the enzyme's activity under the specified experimental conditions. Data regarding the direct inhibition of ABHD6 and ABHD12 by this compound is also limited.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures related to this compound's activity, the following diagrams are provided.
References
- 1. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The regulation of formation of prostaglandins and arachidonoyl-CoA from arachidonic acid in rabbit kidney medulla micro… [ouci.dntb.gov.ua]
The Pharmacology of O-Arachidonoyl Glycidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol is a synthetic, small molecule that has garnered significant interest in the field of endocannabinoid research. Structurally, it is an analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery. This compound's primary pharmacological action is the inhibition of the key enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This dual inhibitory action leads to an elevation of endogenous cannabinoid levels, thereby potentiating their downstream signaling effects. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.
Core Pharmacology
This compound is a 2-arachidonoyl glycerol analog that serves as a valuable research tool for studying the endocannabinoid system. Its molecular formula is C23H36O3, and it has a molecular weight of 360.5 g/mol .
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of two key enzymes responsible for the breakdown of endocannabinoids:
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for anandamide (AEA), another major endocannabinoid.
-
Monoacylglycerol Lipase (MAGL): This is the principal enzyme responsible for the hydrolysis of 2-AG.
By inhibiting both FAAH and MAGL, this compound effectively increases the synaptic concentrations of both AEA and 2-AG. This elevation of endocannabinoid levels leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, resulting in a range of physiological effects. Dual inhibition of FAAH and MAGL has been shown to produce a broader spectrum of cannabinoid-like effects in vivo compared to the inhibition of either enzyme alone.
Quantitative Data
The inhibitory potency of this compound against FAAH and MAGL has been determined in various studies. The following table summarizes the available quantitative data.
| Enzyme Target | Assay System | IC50 Value (µM) | Reference |
| FAAH | Rat Cerebellar Membranes | 12 | |
| MAGL | Rat Cerebellar Cytosol | 4.5 | |
| MAGL | Rat Cerebellar Membranes | 19 |
Signaling Pathways and Experimental Workflows
The inhibition of FAAH and MAGL by this compound has significant downstream effects on the endocannabinoid signaling pathway. The following diagrams illustrate these interactions and a general workflow for screening potential inhibitors.
Figure 1: Endocannabinoid signaling pathway and points of inhibition by this compound.
Figure 2: A generalized experimental workflow for the identification and validation of FAAH/MAGL inhibitors.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis of this compound and its use in specific enzyme inhibition assays are not extensively detailed in publicly available literature. However, based on established methodologies for similar compounds and enzyme assays, the following general procedures can be outlined.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
1. Chemical Synthesis (General Approach):
-
Protection of Glycidol: The hydroxyl group of glycidol is first protected to prevent side reactions.
-
Activation of Arachidonic Acid: Arachidonic acid is converted to a more reactive species, such as an acyl chloride or anhydride. This is often performed under inert atmosphere and at low temperatures to prevent oxidation of the polyunsaturated fatty acid.
-
Acylation: The protected glycidol is then reacted with the activated arachidonic acid in the presence of a non-nucleophilic base to catalyze the esterification.
-
Deprotection: The protecting group is removed from the glycidol moiety to yield this compound.
-
Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography, to remove unreacted starting materials and byproducts.
2. Enzymatic Synthesis (General Approach):
-
Enzyme Selection: A lipase, such as from Candida antarctica or Mucor miehei, is chosen for its regioselectivity. Immobilized lipases are often preferred for ease of separation.
-
Reaction Setup: Glycidol and an acyl donor for the arachidonoyl group (e.g., arachidonic acid or a vinyl ester of arachidonic acid) are combined in an organic solvent.
-
Enzymatic Reaction: The lipase is added to the mixture, and the reaction is allowed to proceed, often at room temperature. The enzyme catalyzes the specific esterification of the primary hydroxyl group of glycidol.
-
Enzyme Removal and Product Purification: The immobilized enzyme is removed by filtration, and the product is purified from the reaction mixture, typically through chromatography.
FAAH/MAGL Inhibition Assays
The inhibitory activity of this compound against FAAH and MAGL is typically assessed using in vitro enzyme activity assays. These assays generally involve incubating the enzyme with the inhibitor and then measuring the residual enzyme activity using a substrate that produces a detectable signal upon hydrolysis.
1. General Protocol for FAAH Inhibition Assay:
-
Enzyme Source: Recombinant human or rodent FAAH, or tissue homogenates (e.g., brain or liver microsomes) known to express FAAH.
-
Substrate: A common substrate is a fluorogenic derivative of anandamide, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Hydrolysis of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC).
-
Assay Procedure:
-
The FAAH enzyme preparation is pre-incubated with varying concentrations of this compound (or a vehicle control) in a suitable buffer (e.g., Tris-HCl) for a defined period.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each concentration of this compound is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal model.
-
2. General Protocol for MAGL Inhibition Assay:
-
Enzyme Source: Recombinant human or rodent MAGL, or tissue homogenates (e.g., brain cytosol or membranes).
-
Substrate: A common substrate is 2-oleoylglycerol (2-OG) labeled with a radioactive isotope (e.g., [³H]2-OG) or a chromogenic substrate like 4-nitrophenyl acetate (4-NPA).
-
Assay Procedure (using a chromogenic substrate):
-
The MAGL enzyme preparation is pre-incubated with varying concentrations of this compound (or a vehicle control) in a suitable buffer.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The formation of the colored product (e.g., 4-nitrophenol from 4-NPA) is measured spectrophotometrically at a specific wavelength.
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition and the IC50 value are calculated as described for the FAAH assay.
-
Pharmacokinetics and In Vivo Effects
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in publicly available literature. As an ester, it is likely to be susceptible to hydrolysis by esterases in plasma and tissues, releasing arachidonic acid and glycidol. The in vivo effects of this compound are expected to be consistent with the elevation of endocannabinoid levels through dual FAAH and MAGL inhibition. Studies with other dual FAAH/MAGL inhibitors have demonstrated a range of cannabinoid-like effects, including analgesia, anxiolysis, and anti-inflammatory actions.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL provides a means to potentiate endogenous cannabinoid signaling in a manner that is distinct from the direct application of cannabinoid receptor agonists. While further research is needed to fully characterize its pharmacokinetic profile and in vivo efficacy, the existing data clearly establish its mechanism of action and inhibitory potency. This technical guide provides a foundational understanding of the pharmacology of this compound for researchers and professionals in the field of drug discovery and development.
O-Arachidonoyl Glycidol: A Technical Guide to its Interaction with Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of O-Arachidonoyl Glycidol on fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. This compound, an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), has emerged as a significant tool for studying endocannabinoid signaling due to its inhibitory action on FAAH and other related enzymes. This document details its inhibitory profile, the experimental methodologies used to characterize its effects, and the underlying biochemical pathways.
Quantitative Inhibitory Profile
This compound exhibits inhibitory activity against both fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the two primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. The following table summarizes the key quantitative data regarding its inhibitory potency.
| Enzyme Target | Tissue/Cell Fraction | Substrate | IC50 Value (µM) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane Fraction) | Arachidonoyl Ethanolamide (Anandamide) | 12 | [1][2] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Cytosolic Fraction) | 2-Oleoyl Glycerol | 4.5 | [1][2] |
| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Membrane Fraction) | 2-Oleoyl Glycerol | 19 | [1][2] |
Mechanism of Action and Signaling Pathways
Fatty acid amide hydrolase (FAAH) is an integral membrane protein that terminates the signaling of N-acylethanolamines, most notably the endocannabinoid anandamide. FAAH possesses an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) responsible for the hydrolysis of the amide bond of its substrates.[3][4][5] The catalytic cycle involves the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate, leading to the formation of a tetrahedral intermediate.[4][6] Lys142 acts as a general base to activate the serine nucleophile and as a general acid to protonate the leaving amine group.[3][7]
This compound, as an inhibitor, is thought to interact with the active site of FAAH, preventing the binding and subsequent hydrolysis of anandamide. This leads to an accumulation of anandamide, thereby potentiating its effects at cannabinoid and other receptors.
Experimental Protocols
The following section outlines a representative experimental protocol for determining the inhibitory effect of this compound on FAAH activity, synthesized from established methodologies.[2][8][9]
Preparation of Rat Brain Microsomes
-
Tissue Homogenization: Wistar rat brains are homogenized in an ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 0.32 M sucrose and 1 mM EGTA).[8]
-
Differential Centrifugation: The homogenate is subjected to sequential centrifugation steps to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a higher-speed spin to pellet mitochondria, and finally, ultracentrifugation (e.g., 105,000 x g for 60 minutes) to pellet the microsomes.[8]
-
Resuspension and Storage: The microsomal pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) and the protein concentration is determined using a standard method like the BCA assay. Aliquots are stored at -80°C until use.[8]
FAAH Inhibition Assay
-
Reaction Mixture Preparation: The assay is typically conducted in a 96-well plate format. Each well contains the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a specific concentration of the inhibitor (this compound, typically dissolved in a vehicle like DMSO), and the prepared rat brain microsomes (containing FAAH).[9]
-
Pre-incubation: The mixture of buffer, inhibitor, and enzyme is pre-incubated for a defined period (e.g., 15 minutes) at 37°C to allow for the inhibitor to interact with the enzyme.[9]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, commonly [³H]anandamide.[8][9]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 5-10 minutes) at 37°C.[8][9]
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution, such as an activated charcoal suspension, which binds the unreacted substrate.[9]
-
Separation and Quantification: The mixture is centrifuged to pellet the charcoal, leaving the radiolabeled product (e.g., [³H]ethanolamine) in the supernatant. The radioactivity of the supernatant is then measured using a scintillation counter.[9]
-
Data Analysis: The percentage of FAAH inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to that of the vehicle-treated control samples. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the endocannabinoid system. Its inhibitory activity against FAAH, and also MAGL, allows for the modulation of endocannabinoid levels, providing insights into their physiological and pathophysiological roles. The methodologies described herein represent standard approaches for characterizing the inhibitory effects of compounds like this compound on FAAH activity. A thorough understanding of its inhibitory profile and the experimental context in which it is studied is crucial for the accurate interpretation of research findings and for the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. Anandamide and 2-arachidonoylglycerol inhibit fatty acid amide hydrolase by activating the lipoxygenase pathway of the arachidonate cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the kinetics and distribution of N-arachidonylethanolamine (anandamide) hydrolysis by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Evidence for distinct roles in catalysis for residues of the serine-serine-lysine catalytic triad of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10‐2474 - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Technical Whitepaper on its Impact on Endocannabinoid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Its activity is tightly regulated by the synthesis and degradation of its primary signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The enzymes responsible for their degradation, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) respectively, have emerged as significant therapeutic targets. This technical guide provides an in-depth analysis of O-Arachidonoyl Glycidol, a potent inhibitor of these key enzymes. We will explore its mechanism of action, its impact on endocannabinoid signaling pathways, present quantitative data on its inhibitory activity, and detail relevant experimental protocols.
Introduction to the Endocannabinoid System
The endocannabinoid system is a ubiquitous signaling network comprised of three core components:
-
Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).
-
Cannabinoid Receptors: These are G protein-coupled receptors found throughout the body. The two primary receptors are the CB1 receptor, predominantly expressed in the central nervous system, and the CB2 receptor, primarily found on immune cells.
-
Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling the duration and intensity of their signaling. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme for AEA degradation, while Monoacylglycerol Lipase (MAGL) is the main enzyme responsible for breaking down 2-AG.
Modulating the levels of endocannabinoids by inhibiting their degrading enzymes offers a sophisticated therapeutic approach to enhance endocannabinoid tone in a controlled, physiological manner, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.
This compound: A Dual Inhibitor of FAAH and MAGL
This compound is an analog of the endocannabinoid 2-AG. Its structure is characterized by the same arachidonoyl carbon chain as 2-AG, but with a glycidol head group. This structural feature, particularly the reactive epoxide ring of the glycidol moiety, suggests that this compound acts as an irreversible, covalent inhibitor of the serine hydrolases FAAH and MAGL.
Biochemical assays have confirmed that this compound is a potent inhibitor of both major endocannabinoid-degrading enzymes. This dual inhibitory activity positions it as a tool to broadly amplify endocannabinoid signaling by simultaneously preventing the breakdown of both anandamide and 2-AG.
Mechanism of Action and Impact on Signaling
The primary mechanism of action for this compound is the covalent modification of the catalytic serine residue within the active sites of both FAAH and MAGL. The arachidonoyl tail of the molecule directs it to the substrate-binding pocket of these enzymes. Once positioned, the highly reactive epoxide ring of the glycidol head group undergoes nucleophilic attack by the active site serine. This forms a stable, covalent bond, effectively and irreversibly inactivating the enzyme.
By inhibiting both FAAH and MAGL, this compound elevates the endogenous levels of both anandamide and 2-AG. This has profound effects on endocannabinoid signaling:
-
Amplified Anandamide Signaling: The inhibition of FAAH leads to increased concentrations of anandamide. As anandamide is a partial agonist of the CB1 receptor, its elevated levels result in enhanced CB1 receptor activation.
-
Enhanced 2-AG Signaling: The inhibition of MAGL leads to a significant accumulation of 2-AG. Since 2-AG is a full agonist at both CB1 and CB2 receptors, its increased availability results in robust activation of both receptor subtypes.
The simultaneous elevation of both major endocannabinoids leads to a potent and widespread potentiation of endocannabinoid signaling throughout the central nervous system and the periphery.
Figure 1: this compound's inhibition of FAAH and MAGL.
Quantitative Data
The inhibitory potency of this compound has been determined against both rat cerebellar MAGL and FAAH. The following tables summarize this data and provide a comparison with other notable endocannabinoid enzyme inhibitors.
Table 1: Inhibitory Potency of this compound
| Enzyme Target | Tissue Fraction | IC50 (µM) |
| Monoacylglycerol Lipase (MAGL) | Cytosolic | 4.5 |
| Monoacylglycerol Lipase (MAGL) | Membrane | 19 |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane | 12 |
Table 2: Comparative Inhibitory Potencies of Select Compounds
| Compound | Target Enzyme | IC50 |
| This compound | MAGL (cytosolic) | 4.5 µM |
| This compound | FAAH | 12 µM |
| JZL184 | MAGL | 8 nM |
| KML29 | MAGL | 2.5 nM |
| URB597 | FAAH | ~5 nM |
| PF-3845 | FAAH | ~7 nM |
| Arachidonoyl Serinol | MAGL | 73 µM |
| Arachidonoyl Serinol | FAAH | >100 µM |
| Noladin Ether | MAGL | 36 µM |
| Noladin Ether | FAAH | 3 µM |
Note: IC50 values can vary based on assay conditions.
Table 3: Cannabinoid Receptor Binding Affinities
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| Anandamide (AEA) | 89 | 371 |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 |
| Noladin Ether | 21.2 | >3000 |
Data for the direct binding affinity of this compound to CB1 and CB2 receptors is not currently available in the cited literature and represents an area for future investigation.
Experimental Protocols
Protocol for Determining IC50 of FAAH/MAGL Inhibitors (Fluorometric Assay)
This protocol provides a generalized method for assessing the inhibitory potency of compounds like this compound against FAAH or MAGL using a fluorogenic substrate.
-
Enzyme Preparation:
-
Prepare lysates or use purified recombinant FAAH or MAGL enzyme.
-
Determine the optimal enzyme concentration that yields a linear reaction rate for the duration of the assay.
-
-
Inhibitor Preparation:
-
Dissolve the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to generate a range of inhibitor concentrations to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the various dilutions of the inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the enzyme preparation to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 450-465 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Experimental workflow for IC50 determination of an enzyme inhibitor.
Protocol for Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., CHO or HEK293 cells transfected with CB1 or CB2).
-
-
Assay Setup:
-
In assay tubes, combine the cell membranes, a known concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand used.
-
Conclusion and Future Directions
This compound is a potent, dual inhibitor of the primary endocannabinoid-degrading enzymes, FAAH and MAGL. Its presumed mechanism of irreversible, covalent inhibition leads to a significant and sustained elevation of both anandamide and 2-AG, thereby amplifying endocannabinoid signaling through both CB1 and CB2 receptors. The quantitative data available demonstrates its efficacy in the low micromolar range.
Future research should focus on several key areas:
-
Selectivity Profiling: A comprehensive screening of this compound against a broader panel of serine hydrolases is necessary to fully characterize its selectivity.
-
In Vivo Efficacy: Studies in animal models are required to determine the in vivo effects of this compound on endocannabinoid levels in the brain and peripheral tissues, and to assess its potential therapeutic effects in models of pain, anxiety, and inflammation.
-
Receptor Binding Affinity: Direct assessment of this compound's binding affinity for CB1 and CB2 receptors is needed to rule out any direct cannabimimetic activity.
-
Structural Biology: Co-crystallization of this compound with FAAH and MAGL would provide definitive evidence of its covalent binding mode and offer insights for the design of next-generation inhibitors.
This technical guide provides a foundational understanding of this compound's interaction with the endocannabinoid system, highlighting its potential as a valuable research tool and a lead compound for therapeutic development.
Figure 3: Logical relationship of the covalent inhibition mechanism.
O-Arachidonoyl Glycidol: A Technical Guide to its Discovery, Synthesis, and Application in Endocannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) has emerged as a valuable pharmacological tool for the investigation of the endocannabinoid system (ECS). As an analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), OAG provides a means to modulate the activity of key enzymes responsible for endocannabinoid degradation, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its application in scientific research.
Discovery and Rationale
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its development is intrinsically linked to the broader effort to understand the pharmacology of the endocannabinoid system. Researchers sought to create stable analogs of 2-AG to probe the functions of its primary degrading enzymes, FAAH and MAGL. The rationale behind the design of OAG lies in its structural similarity to 2-AG, allowing it to interact with the active sites of these enzymes, while the glycidol moiety confers distinct chemical properties. Its primary utility is as a research tool to study the effects of inhibiting endocannabinoid breakdown.[1]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 439146-24-4[1][2] |
| Molecular Formula | C₂₃H₃₆O₃[1][2] |
| Molecular Weight | 360.5 g/mol [1][2] |
| IUPAC Name | (2R)-oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
| Appearance | A solution in methyl acetate[2] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The primary challenge in its synthesis is to prevent the isomerization of the arachidonoyl group and to protect the reactive epoxide ring of glycidol.[1]
Chemical Synthesis
A common chemical synthesis route involves the acylation of glycidol with an activated form of arachidonic acid.[1]
Experimental Protocol: Chemical Synthesis
-
Activation of Arachidonic Acid: Arachidonic acid is converted to a more reactive species, such as an acyl chloride or anhydride. This is typically achieved by reacting arachidonic acid with a reagent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) under anhydrous conditions.
-
Acylation of Glycidol: The activated arachidonic acid is then reacted with glycidol. This reaction is often carried out at low temperatures (e.g., 0°C to room temperature) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate this compound from unreacted starting materials and byproducts.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods, minimizing the risk of isomerization.[1] Lipases are commonly employed for this purpose.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Setup: A mixture of arachidonic acid and glycidol is prepared in an organic solvent.
-
Enzyme Addition: An immobilized lipase (e.g., Candida antarctica lipase B) is added to the reaction mixture.
-
Incubation: The reaction is incubated under controlled temperature and agitation for a specified period.
-
Enzyme Removal and Purification: The immobilized enzyme is removed by filtration, and the product is purified from the reaction mixture using column chromatography.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the enzymes FAAH and MAGL, which are responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-AG, respectively.[2] By blocking these enzymes, OAG leads to an accumulation of endogenous cannabinoids, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2).
Quantitative Data on Enzyme Inhibition
| Enzyme | Substrate | Tissue Source | IC₅₀ (µM) | Reference |
| FAAH | Anandamide | Rat Cerebella (membrane fraction) | 12 | [2] |
| MAGL | 2-Oleoyl Glycerol | Rat Cerebella (cytosolic fraction) | 4.5 | [2] |
| MAGL | 2-Oleoyl Glycerol | Rat Cerebella (membrane fraction) | 19 | [2] |
Signaling Pathway
The inhibition of FAAH and MAGL by this compound leads to an elevation of endocannabinoid levels, which then act on presynaptic CB1 receptors to modulate neurotransmitter release.
Experimental Protocols for Enzyme Inhibition Assays
FAAH Inhibition Assay (Radiometric)
This protocol is adapted from standard methods for assessing FAAH activity.
Materials:
-
[³H]-Anandamide (substrate)
-
Rat brain membranes (source of FAAH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (inhibitor)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, add the rat brain membrane preparation.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding [³H]-Anandamide.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold chloroform:methanol (1:1).
-
Centrifuge to separate the organic and aqueous phases. The radiolabeled ethanolamine product will be in the aqueous phase.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
MAGL Inhibition Assay (Spectrophotometric)
This protocol is based on the use of a chromogenic substrate.[3][4]
Materials:
-
p-Nitrophenyl acetate (pNPA) (substrate)
-
Recombinant human MAGL or rat brain cytosol (source of MAGL)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[3]
-
This compound (inhibitor)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the MAGL enzyme preparation.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at room temperature.[3]
-
Initiate the reaction by adding pNPA solution.
-
Immediately measure the absorbance at 405-415 nm at regular intervals using a microplate reader to monitor the formation of the yellow product, p-nitrophenol.[3][4]
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Conclusion
This compound is a key pharmacological agent for dissecting the complexities of the endocannabinoid system. Its ability to inhibit both FAAH and MAGL provides a powerful approach to elevate endogenous cannabinoid levels, enabling detailed studies of their physiological and pathological roles. The synthetic routes and assay protocols detailed in this guide offer a practical framework for researchers utilizing this important compound in their investigations. As research into the therapeutic potential of modulating the endocannabinoid system continues, the utility of tools like this compound will undoubtedly remain significant.
References
O-Arachidonoyl Glycidol as a research tool for studying lipid signaling.
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Arachidonoyl Glycidol (OAG) is a valuable research tool for the investigation of lipid signaling pathways, particularly those involving the endocannabinoid system. As a stable analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), OAG serves as a potent inhibitor of key enzymes responsible for endocannabinoid degradation, namely monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). This technical guide provides an in-depth overview of OAG's mechanism of action, presents quantitative data on its inhibitory activity, and offers detailed experimental protocols for its application in lipid signaling research. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its use as a research tool.
Introduction to this compound
This compound (CAS 439146-24-4) is a synthetic molecule that mimics the structure of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is a critical signaling lipid that activates cannabinoid receptors CB1 and CB2, playing a crucial role in a wide array of physiological processes, including neurotransmission, inflammation, and pain perception.[3] The signaling activity of 2-AG is tightly regulated by its rapid enzymatic hydrolysis. OAG's utility as a research tool stems from its ability to inhibit the primary enzymes responsible for 2-AG degradation, thereby increasing the endogenous levels of 2-AG and potentiating its signaling effects.[2][4][5]
Chemical Properties:
-
Molecular Formula: C₂₃H₃₆O₃[1]
-
Molecular Weight: 360.53 g/mol [1]
-
Structure: OAG possesses an arachidonoyl chain esterified to a glycidol backbone. This structure is analogous to 2-AG but the glycidol moiety provides greater stability against acyl migration compared to the glycerol backbone of 2-AG.[1]
Mechanism of Action: Inhibition of Endocannabinoid Degradation
OAG primarily functions as an inhibitor of two key serine hydrolases involved in endocannabinoid metabolism:
-
Monoacylglycerol Lipase (MAGL): This is the principal enzyme responsible for the hydrolysis of 2-AG in the central nervous system. By inhibiting MAGL, OAG effectively increases the concentration and prolongs the signaling of 2-AG at cannabinoid receptors.
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme for the degradation of another major endocannabinoid, anandamide (N-arachidonoylethanolamine or AEA). OAG also exhibits inhibitory activity against FAAH, although its potency can vary depending on the experimental conditions.[2][4]
The inhibition of these enzymes by OAG leads to an accumulation of their respective substrates, 2-AG and anandamide, thereby amplifying endocannabinoid signaling. This makes OAG a powerful tool to study the physiological and pathophysiological roles of the endocannabinoid system.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for OAG against MAGL and FAAH, providing a basis for comparison with other known inhibitors.
| Compound | Target Enzyme | Preparation | Substrate | IC₅₀ (µM) | Reference |
| This compound | MAGL (cytosolic) | Rat Cerebella | 2-Oleoyl Glycerol | 4.5 | [2][4][5] |
| This compound | MAGL (membrane) | Rat Cerebella | 2-Oleoyl Glycerol | 19 | [2][4][5] |
| This compound | FAAH | Rat Cerebella Membrane | Arachidonoyl Ethanolamide | 12 | [2][4] |
| JZL184 | MAGL | Mouse Brain Membrane | 2-AG | ~0.004 | |
| URB597 | FAAH | Rat Brain Homogenate | Anandamide | ~0.005 |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Adaptable for OAG)
This protocol provides a framework for determining the IC₅₀ value of OAG against MAGL and FAAH using radiolabeled substrates.
Materials:
-
This compound
-
Rat cerebellar tissue
-
Sucrose buffer (0.32 M sucrose in 50 mM sodium phosphate buffer, pH 7.4)
-
[³H]-2-oleoylglycerol (for MAGL assay)
-
[³H]-anandamide (for FAAH assay)
-
Bovine serum albumin (fatty acid-free)
-
Scintillation cocktail and vials
-
Microcentrifuge
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation:
-
Homogenize fresh or frozen rat cerebella in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.
-
The resulting supernatant contains the cytosolic fraction (for MAGL assay), and the pellet, resuspended in buffer, contains the membrane fraction (for FAAH and membrane-bound MAGL assays).
-
-
Inhibition Assay:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In microcentrifuge tubes, pre-incubate the enzyme preparation (cytosolic or membrane fraction) with varying concentrations of OAG or vehicle control for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-2-oleoylglycerol for MAGL or [³H]-anandamide for FAAH) and bovine serum albumin.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding an excess of cold chloroform/methanol (2:1, v/v).
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
The radiolabeled product (e.g., [³H]-glycerol or [³H]-ethanolamine) will be in the aqueous phase, while the unreacted substrate remains in the organic phase.
-
-
Quantification and Data Analysis:
-
Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of OAG compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Investigating the Effects of OAG in Cultured Cells
This workflow outlines the steps to study the impact of OAG on endocannabinoid levels and downstream lipid mediators in a cell culture model.
Materials:
-
Cell line of interest (e.g., neuronal cells, immune cells)
-
Cell culture medium and supplements
-
This compound
-
Internal standards for mass spectrometry (e.g., deuterated 2-AG and anandamide)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Solid-phase extraction (SPE) columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
-
Lipid Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids using a suitable solvent system, such as a modified Bligh-Dyer extraction (chloroform:methanol:water).
-
Add internal standards at the beginning of the extraction process for accurate quantification.
-
-
Sample Purification:
-
Purify the lipid extract using solid-phase extraction (SPE) to remove interfering substances and enrich for the analytes of interest.
-
-
LC-MS/MS Analysis:
-
Analyze the purified lipid extracts using a validated LC-MS/MS method to quantify the levels of 2-AG, anandamide, and other relevant lipid mediators (e.g., arachidonic acid, prostaglandins, leukotrienes).
-
-
Data Analysis:
-
Normalize the levels of the target lipids to the internal standards and the amount of protein or number of cells.
-
Compare the lipid levels in OAG-treated cells to the vehicle-treated control cells to determine the effect of OAG on the cellular lipidome.
-
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: OAG inhibits MAGL and FAAH, increasing 2-AG and AEA levels and downstream signaling.
Caption: Workflow for in vitro enzyme inhibition assay using OAG.
Conclusion
This compound is an indispensable tool for researchers investigating the complexities of lipid signaling. Its ability to potently and selectively inhibit the degradation of major endocannabinoids provides a powerful method for elucidating the roles of 2-AG and anandamide in health and disease. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize OAG in their studies, ultimately contributing to a deeper understanding of the endocannabinoid system and the development of novel therapeutics targeting lipid signaling pathways.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. youtube.com [youtube.com]
- 3. Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)--a general method for mapping sites of probe modification in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Beyond FAAH and MAGL: An In-depth Technical Guide to the Alternative Biological Targets of O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) is a synthetic epoxide derivative of the endocannabinoid 2-arachidonoylglycerol (2-AG). While its interactions with the primary 2-AG metabolizing enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), are well-documented, a growing body of evidence suggests that OAG's biological activity extends to a range of other molecular targets. Understanding these "off-target" interactions is critical for the comprehensive evaluation of OAG's pharmacological profile and for the development of more selective endocannabinoid system modulators. This technical guide provides a detailed overview of the known biological targets of OAG beyond FAAH and MAGL, presenting quantitative data, experimental methodologies, and outlining the associated signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound against various enzymes has been quantified, providing insights into its potency and selectivity. The following table summarizes the available IC50 values for OAG against its known targets.
| Target Enzyme/Process | Tissue/Cell Fraction | IC50 Value (µM) | Reference |
| 2-Oleoyl glycerol (2-OG) hydrolysis (surrogate for MAGL activity) | Rat cerebella (cytosolic) | 4.5 | [1] |
| 2-Oleoyl glycerol (2-OG) hydrolysis (surrogate for MAGL activity) | Rat cerebella (membrane) | 19 | [1] |
| Anandamide hydrolysis (FAAH activity) | Rat cerebella (membrane) | 12 | [1] |
Alternative Biological Targets and Signaling Pathways
Beyond its established interactions with FAAH and MAGL, this compound is known or predicted to interact with several other key proteins involved in lipid signaling and nociception.
Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) and 12 (ABHD12)
ABHD6 and ABHD12 are serine hydrolases that, along with MAGL, contribute to the degradation of 2-AG[2][3]. Given OAG's structural similarity to 2-AG and its known activity against other serine hydrolases, ABHD6 and ABHD12 are highly probable off-targets. Inhibition of these enzymes would lead to an increase in the local concentration of 2-AG, thereby potentiating endocannabinoid signaling.
Signaling Pathway:
G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that has been implicated as a third cannabinoid receptor. It is activated by various lipid ligands, including lysophosphatidylinositol (LPI) and some cannabinoids[4][5]. The activation of GPR55 can initiate several downstream signaling cascades, primarily through Gαq, Gα12, or Gα13 proteins, leading to the activation of RhoA and phospholipase C (PLC)[5]. This results in increased intracellular calcium and activation of transcription factors like NFAT[6]. While direct quantitative data for OAG is pending, its structural similarity to other GPR55 ligands suggests it may act as a modulator of this receptor.
Signaling Pathway:
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel primarily known for its role in nociception and thermosensation[7]. It is activated by a variety of stimuli, including heat, acid, and endogenous lipid molecules like anandamide and N-arachidonoyl dopamine[8]. Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials in sensory neurons[9]. Given that other arachidonic acid derivatives are known TRPV1 agonists, OAG is a plausible candidate for interaction with this channel.
Signaling Pathway:
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments that can be employed to characterize the interaction of this compound with its alternative biological targets.
Serine Hydrolase Activity Assays (ABHD6 & ABHD12)
A. Competitive Activity-Based Protein Profiling (ABPP)
This method allows for the assessment of OAG's inhibitory activity and selectivity against a broad range of serine hydrolases in a complex biological sample.
-
Workflow for competitive ABPP. -
Protocol:
-
Proteome Preparation: Homogenize tissue (e.g., mouse brain) or cells in a suitable buffer (e.g., PBS) and prepare membrane and soluble fractions by ultracentrifugation.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of OAG (or vehicle control) for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), and incubate for a further period (e.g., 30 minutes).
-
SDS-PAGE and Imaging: Quench the labeling reaction, separate the proteins by SDS-PAGE, and visualize the labeled hydrolases using an in-gel fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to ABHD6 and ABHD12. A decrease in band intensity in the presence of OAG indicates inhibition. Calculate IC50 values from the concentration-response curves.
-
B. 2-AG Hydrolysis Assay
This assay directly measures the enzymatic degradation of 2-AG by a specific hydrolase.
-
Protocol:
-
Enzyme Source: Use cell lysates or membrane preparations from cells overexpressing human ABHD6 or ABHD12.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme source and varying concentrations of OAG.
-
Substrate Addition: Initiate the reaction by adding a known concentration of 2-AG (radiolabeled or unlabeled).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Quantification of Products: Stop the reaction and quantify the amount of arachidonic acid and glycerol produced using methods such as liquid chromatography-mass spectrometry (LC-MS) or a coupled enzymatic assay that detects glycerol.
-
Data Analysis: Determine the rate of 2-AG hydrolysis at different OAG concentrations to calculate the IC50 value.
-
GPR55 Activation Assay (Calcium Mobilization)
This assay measures the increase in intracellular calcium concentration upon GPR55 activation.
-
Workflow for calcium mobilization assay. -
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing human GPR55.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope equipped for ratiometric imaging.
-
Ligand Addition: Add varying concentrations of OAG to the cells.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence change as a function of OAG concentration to generate a dose-response curve and calculate the EC50 value[10].
-
TRPV1 Activation Assay (Patch-Clamp Electrophysiology)
This technique directly measures the ion channel activity of TRPV1 in response to OAG.
-
Protocol:
-
Cell Preparation: Use dorsal root ganglion (DRG) neurons, which endogenously express TRPV1, or a cell line (e.g., HEK293) transfected with the TRPV1 channel.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Baseline Current: Record the baseline membrane current.
-
Ligand Application: Perfuse the cell with a solution containing a specific concentration of OAG.
-
Current Measurement: Measure the inward current generated by the influx of cations through the activated TRPV1 channels.
-
Data Analysis: Construct a concentration-response curve by plotting the current amplitude against the OAG concentration to determine the EC50 value. The recordings can also provide information on the kinetics of channel activation and desensitization[11].
-
Conclusion
This compound, while primarily studied for its interaction with FAAH and MAGL, possesses a broader pharmacological profile that includes other serine hydrolases and ion channels. The methodologies and signaling pathway diagrams presented in this guide offer a framework for researchers to further investigate these off-target effects. A thorough understanding of OAG's complete target landscape is essential for its use as a pharmacological tool and for the design of future endocannabinoid-based therapeutics with improved selectivity and safety profiles. Further research is warranted to obtain comprehensive quantitative data for OAG's activity at these alternative targets and to fully elucidate the physiological consequences of these interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of endogenous molecules in modulating pain through transient receptor potential vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for O-Arachidonoyl Glycidol in In-Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1][2] It serves as a valuable tool for studying the endocannabinoid system by inhibiting key enzymes responsible for the degradation of endocannabinoids.[3] This document provides detailed protocols for using this compound in in-vitro enzyme assays targeting Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and α/β-hydrolase domain containing 6 (ABHD6).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.5 g/mol |
| Appearance | Solution in methyl acetate |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml[1] |
| CAS Number | 439146-24-4 |
Mechanism of Action
This compound functions as an inhibitor of serine hydrolases that are involved in the breakdown of endocannabinoids. By blocking the activity of enzymes like FAAH and MAGL, OAG increases the levels of their respective substrates, anandamide (AEA) and 2-AG. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against key enzymes in the endocannabinoid system.
| Target Enzyme | Substrate Used in Assay | Tissue Source | IC₅₀ (µM) |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat cerebella membrane fraction | 12[1][2] |
| Monoacylglycerol Lipase (MAGL) / 2-oleoylglycerol hydrolysis | 2-oleoylglycerol | Rat cerebella cytosolic fraction | 4.5[1][2][4] |
| Monoacylglycerol Lipase (MAGL) / 2-oleoylglycerol hydrolysis | 2-oleoylglycerol | Rat cerebella membrane fraction | 19[1][2][4] |
Experimental Protocols
In-Vitro Fluorometric FAAH Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on FAAH activity using a fluorometric substrate.
Materials:
-
Human recombinant FAAH
-
This compound
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[5][6]
-
FAAH Substrate: AMC-arachidonoyl amide[5]
-
Positive Control: JZL 195[5]
-
Solvent (e.g., DMSO)
-
96-well black, flat-bottom microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in FAAH Assay Buffer to achieve the desired final concentrations for the assay.
-
Dilute the human recombinant FAAH enzyme in FAAH Assay Buffer to the desired concentration.
-
Dilute the FAAH substrate (AMC-arachidonoyl amide) in ethanol.[5]
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following:
-
Blank (no enzyme): FAAH Assay Buffer.
-
Control (no inhibitor): FAAH enzyme solution and solvent.
-
Positive Control: FAAH enzyme solution and a known FAAH inhibitor (e.g., JZL 195).
-
Test Wells: FAAH enzyme solution and the desired concentrations of this compound.
-
-
Pre-incubate the plate at 37°C for 10 minutes.[6]
-
Initiate the reaction by adding the FAAH substrate solution to all wells. The final concentration of the substrate is typically around 1 µM.[5]
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5][7]
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Control Well))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
-
In-Vitro Colorimetric MAGL Inhibition Assay
This protocol outlines a colorimetric method to assess the inhibition of MAGL by this compound.
Materials:
-
Human recombinant MAGL
-
This compound
-
MAGL Assay Buffer (10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[9]
-
MAGL Substrate: 4-nitrophenylacetate[9]
-
Positive Control: JZL 195[9]
-
Solvent (e.g., DMSO)
-
96-well clear, flat-bottom microtiter plates
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound in a suitable solvent.
-
Dilute the human recombinant MAGL enzyme in MAGL Assay Buffer.
-
Prepare the MAGL substrate solution (4-nitrophenylacetate) in MAGL Assay Buffer. The final concentration in the assay is typically around 236 µM.[9]
-
-
Assay Protocol:
-
Add the following to the wells of a 96-well plate:
-
Blank (no enzyme): MAGL Assay Buffer.
-
Control (no inhibitor): MAGL enzyme solution and solvent.
-
Positive Control: MAGL enzyme solution and a known MAGL inhibitor (e.g., JZL 195).
-
Test Wells: MAGL enzyme solution and various concentrations of this compound.
-
-
Pre-incubate the plate at room temperature for 10 minutes.[9]
-
Start the reaction by adding the MAGL substrate solution to each well.
-
Incubate the plate for 10 minutes at room temperature.[9]
-
Measure the absorbance at 405-415 nm.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percent inhibition for each this compound concentration as described in the FAAH protocol.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.[10]
-
In-Vitro Fluorometric ABHD6 Inhibition Assay
This protocol provides a general framework for assessing ABHD6 inhibition by this compound using a fluorogenic substrate. Specific concentrations and incubation times may require optimization.
Materials:
-
Human recombinant ABHD6
-
This compound
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[11]
-
Fluorogenic Substrate (e.g., AA-HNA)[11]
-
Positive Control (a known ABHD6 inhibitor)
-
Solvent (e.g., DMSO)
-
96-well black, flat-bottom microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer, enzyme, and either solvent (control), a known inhibitor (positive control), or this compound.
-
Pre-incubate the plate for 30 minutes at room temperature.[11]
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for HNA, emission is at 455 nm) in kinetic mode for 30 minutes.[11]
-
-
Data Analysis:
-
Follow the data analysis steps outlined in the FAAH inhibition assay protocol to calculate the percent inhibition and determine the IC₅₀ value for this compound against ABHD6.
-
Mandatory Visualizations
Caption: Endocannabinoid signaling at the synapse.
Caption: In-vitro enzyme inhibition assay workflow.
Caption: OAG's mechanism of action.
References
- 1. netascientific.com [netascientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 4. This compound [shop.labclinics.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2.2.3. FAAH Inhibition [bio-protocol.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. courses.edx.org [courses.edx.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Arachidonoyl Glycidol in Cell Culture Experiments
Introduction
O-Arachidonoyl Glycidol (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It functions as an inhibitor of the primary enzymes responsible for the degradation of endocannabinoids, thereby potentiating their signaling. Specifically, OAG blocks the hydrolysis of 2-oleoyl glycerol and fatty acid amide hydrolase (FAAH)-mediated hydrolysis of anandamide.[1] Its lipophilic nature presents challenges for its application in aqueous cell culture systems. These notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture experiments, ensuring optimal solubility and stability.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.5 g/mol [2] |
| Appearance | Solution in methyl acetate[1] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml[1] |
| Storage | Store at -20°C[1] |
| Stability | Stable for ≥ 2 years at -20°C in methyl acetate.[1] Susceptible to oxidation and hydrolysis.[2] |
Inhibitory Activity of this compound
| Target Enzyme/Process | Tissue Fraction | IC₅₀ Value |
| 2-Oleoyl glycerol hydrolysis | Rat cerebella (cytosolic) | 4.5 µM[1][2] |
| 2-Oleoyl glycerol hydrolysis | Rat cerebella (membrane) | 19 µM[1][2] |
| Fatty acid amide hydrolase (FAAH) | Rat cerebella (membrane) | 12 µM[1][2] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture media.
Materials:
-
This compound (OAG)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Preparation of 10 mM OAG Stock Solution in DMSO:
-
This compound is typically supplied in a solution of methyl acetate. To prepare a stock solution, the methyl acetate must be evaporated.
-
In a sterile microcentrifuge tube, dispense the desired amount of the OAG solution.
-
Under a gentle stream of inert gas (e.g., nitrogen or argon), evaporate the methyl acetate until a dry film or oil of OAG remains.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution, add 100 µL of DMSO to 0.3605 mg of OAG.
-
Vortex the tube thoroughly to ensure the OAG is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Preparation of OAG Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM OAG stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the OAG stock solution in complete cell culture medium. It is crucial to perform serial dilutions to avoid precipitation of the lipophilic compound.
-
Important: When diluting, add the OAG stock solution to the cell culture medium and immediately vortex or pipette up and down to ensure rapid and uniform mixing. Do not add the medium to the concentrated DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, you can perform a 1:100 dilution of the 1 mM intermediate stock into the final volume of cell culture medium.
-
Note on Stability in Aqueous Solutions: this compound is susceptible to hydrolysis in aqueous environments, especially with prolonged incubation at 37°C.[2] It is recommended to prepare fresh working solutions for each experiment and add them to the cell cultures immediately. For longer-term experiments, the stability of OAG in the specific cell culture medium should be validated.
Mandatory Visualization
References
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of O-Arachidonoyl Glycidol in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Arachidonoyl Glycidol in biological matrices such as plasma and tissue homogenates. This compound is a bioactive lipid with potential roles in endocannabinoid signaling pathways.[1] The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid and selective LC-MS/MS analysis in positive ionization mode. The protocol provides a basis for researchers, scientists, and drug development professionals to accurately measure this compound concentrations, facilitating further investigation into its physiological and pathological significance.
Introduction
This compound is a monoacylglycerol derivative containing arachidonic acid, a key precursor for various signaling molecules.[1] Its structural similarity to the endocannabinoid 2-arachidonoylglycerol (2-AG) suggests its potential involvement in the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes.[2] Accurate quantification of this compound in biological samples is essential to understand its biosynthesis, metabolism, and functional roles in health and disease. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method, adapted from established methods for related endocannabinoids, to enable reliable quantification of this compound.[3][4]
Experimental
Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)
-
This compound-d8 (or other suitable deuterated internal standard)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Toluene, HPLC grade
-
Human plasma (or other biological matrix of interest)
-
Phosphate-buffered saline (PBS)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
To 100 µL of sample, add 10 µL of internal standard solution (e.g., this compound-d8 at 100 ng/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of toluene, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of lipids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A typical gradient would start at a high aqueous composition and ramp up to a high organic composition to elute the lipophilic analyte.
| Time (min) | % Mobile Phase B |
| 0.0 | 80 |
| 2.0 | 98 |
| 4.0 | 98 |
| 4.1 | 80 |
| 6.0 | 80 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed for this compound and a deuterated internal standard. These would need to be optimized experimentally. The molecular formula of this compound is C23H36O3, with a molecular weight of 360.53 g/mol .[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 361.3 | [Predicted] 283.2 | 100 | [To be optimized] |
| This compound-d8 (IS) | 369.3 | [Predicted] 291.2 | 100 | [To be optimized] |
Note: The predicted product ion for this compound (m/z 283.2) corresponds to the loss of the glycidol moiety and a water molecule from the arachidonoyl chain. The product ion for the internal standard is adjusted for the deuterium labels. These transitions require experimental verification and optimization.
Data Presentation
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: Method Performance Characteristics (Hypothetical Data for Demonstration)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85-105% |
| Matrix Effect | < 15% |
Note: The values in Table 2 are hypothetical and represent typical performance characteristics for a validated LC-MS/MS method for small molecules. Actual performance would need to be determined through method validation experiments.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed signaling pathway of this compound.
Conclusion
This application note provides a comprehensive framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples. The detailed experimental protocol, including sample preparation and instrumental parameters, offers a solid starting point for researchers. The provided workflows and pathway diagrams aid in visualizing the experimental process and the potential biological context of the analyte. While the specific MRM transitions and some instrument parameters are proposed and require experimental optimization and validation, this document serves as a valuable resource for laboratories aiming to investigate the role of this compound in biological systems.
References
- 1. Recent advances in LC-MS/MS methods to determine endocannabinoids in biological samples: Application in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
O-Arachidonoyl Glycidol: A Versatile Tool for Interrogating the Endocannabinoid System in Lipidomics Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG)[1]. Its unique chemical structure, featuring a stable glycidol group in place of the glycerol backbone of 2-AG, confers resistance to acyl migration, a common issue with 2-AG that can complicate experimental results[2]. This stability, coupled with its inhibitory activity against key enzymes in the endocannabinoid system (ECS), makes OAG a valuable chemical probe for lipidomics research. These application notes provide an overview of OAG's utility, quantitative data on its enzymatic inhibition, and detailed protocols for its application in studying lipid signaling pathways.
Mechanism of Action
OAG primarily functions as an inhibitor of several serine hydrolases that are responsible for the degradation of endocannabinoids. By blocking these enzymes, OAG elevates the endogenous levels of these signaling lipids, allowing for the study of their downstream effects. The primary targets of OAG include:
-
Monoacylglycerol Lipase (MAGL): The principal enzyme responsible for the hydrolysis of 2-AG in the brain, accounting for approximately 85% of its degradation[3][4]. Inhibition of MAGL by OAG leads to a significant accumulation of 2-AG.
-
Fatty Acid Amide Hydrolase (FAAH): The primary catabolic enzyme for anandamide (AEA) and other fatty acid amides[5][6]. OAG also exhibits inhibitory activity against FAAH, although its potency can vary depending on the tissue and experimental conditions.
-
α/β-Hydrolase Domain Containing 6 (ABHD6) and 12 (ABHD12): These enzymes also contribute to 2-AG hydrolysis, with ABHD6 accounting for about 4% and ABHD12 for about 9% of the total brain 2-AG hydrolase activity[3]. OAG's effects on these enzymes allow for a more complete blockade of 2-AG degradation.
The inhibition of these hydrolases by OAG leads to the accumulation of their respective substrates, primarily 2-AG and AEA. This accumulation subsequently enhances the activation of cannabinoid receptors, CB1 and CB2, initiating a cascade of downstream signaling events.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against key endocannabinoid-degrading enzymes.
| Enzyme Target | Tissue/Cell Fraction | Substrate Used in Assay | IC50 (µM) | Reference |
| 2-oleoylglycerol (2-OG) hydrolysis | Rat Cerebellar Cytosol | 2-oleoylglycerol | 4.5 | [1][2] |
| 2-oleoylglycerol (2-OG) hydrolysis | Rat Cerebellar Membrane | 2-oleoylglycerol | 19 | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellar Membrane | Anandamide (AEA) | 12 | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the endocannabinoid signaling pathway and a general experimental workflow for its use in lipidomics research.
Caption: Mechanism of this compound (OAG) in the endocannabinoid system.
Caption: General experimental workflow for lipidomics analysis using OAG.
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell culture and for subsequent lipidomic analysis. These protocols should be optimized for specific cell lines, tissues, and experimental goals.
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
Objective: To investigate the effect of inhibiting endocannabinoid degradation on the cellular lipidome.
Materials:
-
Cultured cells of interest (e.g., neuroblastoma, microglial, or other relevant cell lines)
-
Complete cell culture medium
-
This compound (OAG) stock solution (e.g., 10 mM in DMSO or ethanol)
-
Vehicle control (DMSO or ethanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting the OAG stock solution to the desired final concentration (e.g., 1-20 µM). Also, prepare a vehicle control medium containing the same final concentration of the solvent used for the OAG stock.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment or vehicle control media to the respective wells/dishes.
-
Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Harvesting:
-
After the incubation period, place the culture vessels on ice.
-
Aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS to each well/dish and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Storage:
-
Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant.
-
The cell pellet can be immediately used for lipid extraction or snap-frozen in liquid nitrogen and stored at -80°C for later analysis.
-
Protocol 2: Lipid Extraction from OAG-Treated Cells for LC-MS/MS Analysis
Objective: To extract lipids from cell pellets for subsequent quantitative analysis by mass spectrometry. This protocol is based on the widely used Folch method.
Materials:
-
Cell pellet from Protocol 1
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Internal standards (a mix of deuterated endocannabinoids and other relevant lipid species)
-
Glass vials with Teflon-lined caps
-
Nitrogen gas stream
-
Centrifuge capable of 4°C operation
Procedure:
-
Sample Preparation:
-
Thaw the frozen cell pellet on ice.
-
Resuspend the pellet in a known volume of ice-cold PBS.
-
Take an aliquot for protein quantification (e.g., BCA assay) to normalize the lipidomics data.
-
-
Addition of Internal Standards: To the remaining cell suspension, add a known amount of the internal standard mixture. This is crucial for accurate quantification.
-
Lipid Extraction:
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the cell suspension (e.g., for 100 µL of cell suspension, add 2 mL of chloroform:methanol).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate at room temperature for 20-30 minutes with occasional vortexing.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., for 2.1 mL of total volume, add 420 µL of NaCl solution).
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation.
-
-
Collection of the Organic Phase:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, being cautious not to disturb the protein interface.
-
Transfer the organic phase to a clean glass vial.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known, small volume of an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or acetonitrile:isopropanol).
-
-
Storage: Store the reconstituted lipid extract at -80°C until analysis to prevent degradation.
Protocol 3: General Workflow for Targeted LC-MS/MS Analysis of Endocannabinoids
Objective: To quantify the levels of 2-AG, AEA, and other relevant lipids in the extracted samples.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A sensitive triple quadrupole mass spectrometer.
-
A suitable reversed-phase C18 column.
General Procedure:
-
Method Development: Develop a targeted LC-MS/MS method for the analytes of interest. This involves optimizing:
-
Chromatographic Separation: Gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Parameters: Source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (Multiple Reaction Monitoring - MRM transitions, collision energies, and declustering potentials) for each analyte and internal standard.
-
-
Calibration Curve: Prepare a series of calibration standards of known concentrations for each analyte, including the internal standards. This is essential for absolute quantification.
-
Sample Analysis:
-
Inject the reconstituted lipid extracts (from Protocol 2) onto the LC-MS/MS system.
-
Run the samples in a randomized order, with quality control (QC) samples and blanks interspersed throughout the sequence to monitor instrument performance.
-
-
Data Processing:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Calculate the concentration of each analyte in the experimental samples using the regression equation from the calibration curve.
-
-
Data Normalization: Normalize the final lipid concentrations to the protein content of the initial cell lysate to account for variations in cell number.
Conclusion
This compound is an indispensable tool for researchers in the field of lipidomics who are investigating the complexities of the endocannabinoid system. Its ability to potently and broadly inhibit the degradation of 2-AG and other endocannabinoids provides a reliable method for studying the physiological and pathological roles of these important lipid mediators. The protocols provided herein offer a starting point for the application of OAG in a laboratory setting, with the understanding that optimization is key to achieving robust and reproducible results. By leveraging the unique properties of OAG, scientists can continue to unravel the intricate signaling networks governed by endocannabinoids and identify potential therapeutic targets for a range of diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 3. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies with O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) is a synthetic compound analogous to the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). Its primary mechanism of action is believed to involve the inhibition of enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] By inhibiting these enzymes, OAG can elevate the levels of endogenous cannabinoids like anandamide (AEA) and 2-AG, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other pathways. These application notes provide a comprehensive framework for designing and conducting in vivo studies to investigate the pharmacological effects of OAG.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) | Source Organism | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | 12 | Rat Cerebellum | [2] |
| Monoacylglycerol Lipase (MAGL) - Cytosolic | 4.5 | Rat Cerebellum | [2] |
| Monoacylglycerol Lipase (MAGL) - Membrane | 19 | Rat Cerebellum | [2] |
Table 2: Proposed In Vivo Experimental Design Summary
| Experiment | Animal Model | OAG Dose Range (mg/kg, i.p.) | Key Parameters Measured |
| Cannabinoid Tetrad | Male C57BL/6 mice | 1 - 30 | Analgesia (hot plate, tail flick), catalepsy, hypothermia, locomotor activity |
| Nociception Assays | Male Sprague-Dawley rats | 1 - 20 | Paw withdrawal latency (formalin test), mechanical allodynia (von Frey) |
| Neuroinflammation Model | Male C57BL/6 mice | 5 - 20 | Pro-inflammatory cytokine levels (IL-1β, TNF-α, IL-6) in brain tissue |
Experimental Protocols
Protocol 1: Assessment of Cannabinoid-like Activity (The Tetrad Assay)
This protocol is designed to determine if OAG elicits the classic behavioral responses associated with CB1 receptor activation.[3][4]
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
2. OAG Preparation and Administration:
-
Dissolve OAG in a vehicle suitable for lipid-based compounds, such as a mixture of ethanol, Emulphor, and saline (e.g., 1:1:18).
-
Administer OAG via intraperitoneal (i.p.) injection at doses ranging from 1 to 30 mg/kg. A vehicle control group should be included.
3. Experimental Procedures (performed 30 minutes post-injection):
- Analgesia (Hot Plate Test):
- Place the mouse on a hot plate maintained at 55°C.
- Record the latency to the first sign of nociception (e.g., paw licking, jumping).
- A cut-off time of 30-45 seconds is recommended to prevent tissue damage.
- Catalepsy (Ring Test):
- Place the mouse's forepaws on a horizontal ring (e.g., 5.5 cm diameter) suspended 10 cm above the bench.
- Measure the time the mouse remains immobile in this position, with a maximum trial duration of 60 seconds.
- Hypothermia:
- Measure the core body temperature using a rectal probe before and at fixed time points after OAG administration (e.g., 30, 60, 90, and 120 minutes).
- Locomotor Activity (Open Field Test):
- Place the mouse in the center of an open field arena (e.g., 40x40 cm).
- Use an automated tracking system to record the total distance traveled and rearing frequency for a duration of 10-15 minutes.
Protocol 2: Evaluation of Antinociceptive Effects (Formalin Test)
This protocol assesses the analgesic properties of OAG in a model of persistent pain.[5]
1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
2. OAG Administration:
-
Administer OAG (1-20 mg/kg, i.p.) or vehicle 30 minutes prior to the formalin injection.
3. Experimental Procedure:
- Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
- Immediately place the rat in a clear observation chamber.
- Record the total time spent licking, biting, or flinching the injected paw during two phases:
- Phase 1 (Acute): 0-5 minutes post-formalin injection.
- Phase 2 (Inflammatory): 15-60 minutes post-formalin injection.
Protocol 3: Assessment of Anti-Neuroinflammatory Activity (LPS-Induced Neuroinflammation)
This protocol investigates the potential of OAG to mitigate neuroinflammation.[6][7]
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
2. OAG and LPS Administration:
-
Administer OAG (5-20 mg/kg, i.p.) or vehicle.
-
30 minutes after OAG administration, induce neuroinflammation by injecting lipopolysaccharide (LPS) (e.g., 1 mg/kg, i.p.).
3. Tissue Collection and Analysis:
- At a predetermined time point after LPS injection (e.g., 4 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).
- Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound (OAG).
Caption: General experimental workflow for in vivo studies of OAG.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral methods in cannabinoid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociception assay - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
Application Notes and Protocols for O-Arachidonoyl Glycidol in 2-AG Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) is a valuable chemical tool for investigating the physiological and pathological roles of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a structural analog of 2-AG, OAG acts as an inhibitor of several key enzymes responsible for 2-AG metabolism, thereby increasing endogenous 2-AG levels. This allows researchers to probe the downstream effects of enhanced 2-AG signaling in various biological systems. These application notes provide detailed information and protocols for utilizing OAG in research settings to explore the therapeutic potential of targeting 2-AG metabolism in diseases such as neurodegenerative disorders, inflammatory conditions, and pain.
Mechanism of Action
This compound primarily functions by inhibiting serine hydrolases that are involved in the degradation of 2-AG. Its epoxide ring is a key feature that contributes to its inhibitory activity. OAG has been shown to block the activity of monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG hydrolysis in the brain, as well as other enzymes like α/β-hydrolase domain 6 (ABHD6) and fatty acid amide hydrolase (FAAH) to a lesser extent.[1] By inhibiting these enzymes, OAG effectively elevates the concentration of 2-AG in tissues, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling events.
Data Presentation
Table 1: Inhibitory Potency of this compound (OAG)
| Target Enzyme | Tissue/Cell Fraction | Substrate | IC₅₀ (µM) | Reference |
| 2-Oleoylglycerol Hydrolysis | Rat Cerebella (Cytosolic) | 2-Oleoylglycerol | 4.5 | [1] |
| 2-Oleoylglycerol Hydrolysis | Rat Cerebella (Membrane) | 2-Oleoylglycerol | 19 | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane) | Arachidonoyl Ethanolamide | 12 | [1] |
Table 2: Physicochemical Properties of this compound (OAG)
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₆O₃ | [1] |
| Molecular Weight | 360.5 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 50 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | Stable for ≥ 2 years at -20°C in methyl acetate. Susceptible to autoxidation due to double bonds; store under inert gas. | [1][2] |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Cell-Based Assays to Measure O-Arachidonoyl Glycidol (NAGly) Activity
Introduction
O-Arachidonoyl Glycidol (NAGly) is an endogenous N-acyl amino acid that has garnered significant interest in the scientific community for its diverse biological activities. Structurally similar to the endocannabinoid anandamide, NAGly has been shown to exhibit analgesic and anti-inflammatory effects.[1][2] While it does not bind to cannabinoid receptors, its effects are mediated through various other targets, including the orphan G protein-coupled receptor GPR55.[3][4] Additionally, NAGly has been found to inhibit store-operated Ca2+ entry (SOCE) by disrupting the interaction between STIM1 and Orai1 proteins.[5]
These application notes provide detailed protocols for a suite of cell-based assays designed to measure the activity of NAGly, primarily focusing on its interaction with the GPR55 receptor. The assays described herein are critical tools for researchers in pharmacology, cell biology, and drug discovery for characterizing the potency and efficacy of NAGly and other potential GPR55 modulators. The protocols cover the measurement of key downstream signaling events following GPR55 activation, including intracellular calcium mobilization, ERK1/2 phosphorylation, and receptor internalization.
Signaling Pathway of GPR55 Activation
Activation of the GPR55 receptor by an agonist such as NAGly initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gαq and Gα13 proteins.[6] Upon ligand binding, these G proteins activate downstream effectors, leading to the generation of second messengers and the activation of various signaling cascades. Key pathways include the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[7] Furthermore, GPR55 activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the activation of transcription factors such as NFAT, NF-κB, and CREB.[3][4]
Intracellular Calcium Mobilization Assay
Application Note
This assay measures the ability of NAGly to induce an increase in intracellular calcium concentration ([Ca2+]i) in cells expressing GPR55. The mobilization of intracellular calcium is a primary downstream event of GPR55 activation through the Gαq/PLC/IP3 pathway.[3] This assay is a robust and high-throughput method for characterizing the agonist activity of NAGly at GPR55. It utilizes a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which exhibits an increase in fluorescence intensity upon binding to free calcium.[7][8][9]
Experimental Workflow
Protocol
Materials:
-
HEK293 cells stably expressing human GPR55 (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
Fluo-4 AM or Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
NAGly stock solution (in DMSO)
-
Positive control (e.g., LPI)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed GPR55-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES to final concentrations of 2 µM and 0.02% respectively.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of NAGly and the positive control in HBSS with 20 mM HEPES at 2x the final desired concentration.
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2x compound solutions into the respective wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence after compound addition to the baseline fluorescence (F/F0).
-
Plot the fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
| Compound | EC50 (µM) |
| NAGly | Insert Value |
| LPI (Control) | Insert Value |
(Note: Actual EC50 values should be determined experimentally and will vary depending on the cell line and assay conditions.)
ERK1/2 Phosphorylation Assay
Application Note
This assay quantifies the phosphorylation of ERK1/2 (pERK1/2) in response to GPR55 activation by NAGly. ERK1/2 are members of the mitogen-activated protein kinase (MAPK) family, and their phosphorylation is a key downstream event in many GPCR signaling pathways, including that of GPR55.[4][10][11] Measuring the levels of pERK1/2 provides a direct assessment of the activation of this signaling cascade. This can be achieved using various methods, including Western blotting, ELISA, or homogeneous assays like HTRF or AlphaScreen.
Protocol (using a Sandwich ELISA)
Materials:
-
GPR55-expressing cells
-
12- or 24-well culture plates
-
Serum-free culture medium
-
NAGly stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
pERK1/2 and total ERK1/2 ELISA kit
Procedure:
-
Cell Culture and Starvation: Seed GPR55-expressing cells in 12- or 24-well plates and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Treat the serum-starved cells with various concentrations of NAGly or a positive control for a predetermined time (e.g., 5-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
ELISA:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Perform the pERK1/2 and total ERK1/2 ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to antibody-coated plates, followed by incubation with detection antibodies and a substrate.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the ratio of pERK1/2 to total ERK1/2 for each sample.
-
Plot the pERK1/2 / total ERK1/2 ratio against the logarithm of the NAGly concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
| Compound | EC50 (µM) for ERK1/2 Phosphorylation |
| NAGly | Insert Value |
| LPI (Control) | Insert Value |
(Note: Actual EC50 values should be determined experimentally.)
GPR55 Receptor Internalization Assay
Application Note
This assay measures the agonist-induced internalization of the GPR55 receptor from the plasma membrane into intracellular compartments.[12][13] Receptor internalization is a common mechanism for the desensitization of GPCR signaling and serves as a direct readout of receptor activation.[14][15] This can be visualized and quantified using high-content imaging of cells expressing a fluorescently tagged GPR55 or by using an antibody-based approach.[16]
Protocol (using a Fluorescently Tagged Receptor)
Materials:
-
Cells stably expressing a fluorescently tagged GPR55 (e.g., GPR55-GFP)
-
Glass-bottom multi-well plates suitable for imaging
-
Live-cell imaging medium
-
NAGly stock solution (in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed the GPR55-GFP expressing cells onto glass-bottom plates and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Replace the culture medium with live-cell imaging medium containing various concentrations of NAGly or a positive control.
-
Incubation: Incubate the cells at 37°C for a time sufficient to induce internalization (e.g., 30-60 minutes). A time-course experiment is recommended.
-
Staining (Optional): Add Hoechst 33342 to the medium for the last 10-15 minutes of incubation to stain the nuclei, which helps in cell segmentation during image analysis.
-
Imaging:
-
Acquire images of the cells using a high-content imaging system.
-
Use appropriate filter sets for the fluorescent tag on GPR55 (e.g., GFP) and the nuclear stain.
-
-
Image Analysis:
-
Use image analysis software to identify individual cells (using the nuclear stain) and quantify the internalization of the GPR55-GFP signal.
-
The analysis algorithm should be able to distinguish between the fluorescence at the plasma membrane and the punctate fluorescence of internalized vesicles in the cytoplasm.
-
The degree of internalization can be expressed as the ratio of intracellular fluorescence intensity to total cell fluorescence intensity.
-
-
Data Analysis:
-
Plot the internalization measurement against the logarithm of the NAGly concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation
| Compound | EC50 (µM) for GPR55 Internalization |
| NAGly | Insert Value |
| LPI (Control) | Insert Value |
(Note: Actual EC50 values should be determined experimentally.)
cAMP Assay
Application Note
While GPR55 primarily signals through Gαq and Gα13, some GPCRs can couple to multiple G protein subtypes, potentially affecting adenylyl cyclase activity and thus intracellular cyclic AMP (cAMP) levels. This assay is used to determine if NAGly modulates cAMP levels through GPR55, which would indicate coupling to Gαs (stimulation of cAMP) or Gαi (inhibition of cAMP).[17][18][19] Commercial kits based on principles like competitive ELISA, HTRF, or bioluminescence (e.g., GloSensor) are readily available for measuring cAMP levels.[20][21]
Protocol (using a Luminescence-Based Assay)
Materials:
-
GPR55-expressing cells
-
White, opaque 96-well microplates
-
cAMP-Glo™ Assay kit (or similar)
-
NAGly stock solution (in DMSO)
-
Forskolin (for Gαi-coupled receptor assays)
-
Positive controls (e.g., a known Gαs or Gαi agonist)
Procedure:
-
Cell Seeding: Seed GPR55-expressing cells into a white, opaque 96-well plate and incubate overnight.
-
Assay for Gαs Coupling (cAMP accumulation):
-
Replace the medium with buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add various concentrations of NAGly and incubate for 15-30 minutes at room temperature.
-
-
Assay for Gαi Coupling (cAMP inhibition):
-
Replace the medium with buffer containing a phosphodiesterase inhibitor and a Gαs activator like forskolin (to pre-stimulate cAMP production).
-
Add various concentrations of NAGly and incubate for 15-30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Following the incubation with NAGly, perform the cAMP measurement according to the kit manufacturer's protocol. This typically involves adding a lysis reagent followed by a detection solution containing a kinase and a luciferase substrate.
-
-
Measurement: Incubate the plate in the dark for the recommended time and then measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the cAMP concentration.
-
For Gαs coupling, plot the decrease in luminescence against the NAGly concentration to determine the EC50.
-
For Gαi coupling, plot the increase in luminescence (relative to forskolin alone) against the NAGly concentration to determine the IC50.
-
Data Presentation
| Compound | EC50/IC50 (µM) for cAMP Modulation |
| NAGly | Insert Value |
| Control | Insert Value |
(Note: Actual values should be determined experimentally.)
References
- 1. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid N-arachidonoyl glycine (NAGly) inhibits store-operated Ca2+ entry by abrogating STIM1/Orai1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 regulates cannabinoid 2 receptor-mediated responses in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods of measuring internalization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cAMP-Glo™ Assay Protocol [promega.jp]
- 19. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for O-Arachidonoyl Glycidol Administration in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: O-Arachidonoyl Glycidol is a research compound. These application notes and protocols are intended for guidance in a laboratory research setting only. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Introduction
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] It acts as an inhibitor of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), the primary enzymes responsible for the degradation of 2-AG and another endocannabinoid, anandamide, respectively.[1] By inhibiting these enzymes, this compound can elevate the endogenous levels of these signaling lipids, making it a valuable tool for studying the endocannabinoid system.
Due to the limited availability of in vivo data for this compound, the following protocols are based on established methodologies for the administration of the structurally similar and extensively studied endocannabinoid, 2-AG. Researchers should consider these as a starting point and perform dose-response studies to determine the optimal administration parameters for this compound in their specific experimental models.
Data Presentation: Administration of 2-Arachidonoylglycerol in Rodents
The following tables summarize quantitative data from rodent studies involving the administration of 2-AG, which can serve as a reference for designing studies with this compound.
Table 1: Intravenous (IV) Administration of 2-AG in Rats
| Parameter | Value | Species/Strain | Purpose of Study | Reference |
| Dose Range | 0.1 - 1.0 mg/kg | Sprague-Dawley Rats | Microdialysis to measure dopamine release | [4][5][6] |
| Self-Administration Dose | 12.5, 25, 50 µg/kg/infusion | Sprague-Dawley Rats | To assess reinforcing effects | [4][5] |
| Vehicle | 2% ethanol, 2% Tween 80, in saline | Sprague-Dawley Rats | Solubilization of 2-AG | [4] |
| Volume | 1 ml/kg (microdialysis) or 20 µl (self-administration) | Sprague-Dawley Rats | Bolus injection | [4] |
| Observed Effect | Increased dopamine in nucleus accumbens shell | Sprague-Dawley Rats | Neurochemical effects | [4][5][6] |
Table 2: Intraperitoneal (IP) Administration of 2-AG in Mice and Rats
| Parameter | Value | Species/Strain | Purpose of Study | Reference |
| Dose | 5 mg/kg | C57BL/6J Mice | To assess effects on fentanyl withdrawal | [7] |
| Dose Range | 25, 50, 100 µg/kg | Rats | To investigate effects on retinal CB1 receptors | [8] |
| Vehicle | 10% DMSO in saline | C57BL/6J Mice | Solubilization of 2-AG | [7] |
| Vehicle | 8% DMSO in water for injection | Rats | Solubilization of antagonists | [8] |
| Frequency | Once daily for 3 days | C57BL/6J Mice | Withdrawal study | [7] |
| Frequency | Daily for 4 days | Rats | Receptor expression study | [8] |
| Observed Effect | Sex-specific effects on sleep and activity during withdrawal | C57BL/6J Mice | Behavioral effects | [7] |
| Observed Effect | Dose-dependent reduction in CB1R expression | Rats | Molecular effects | [8] |
Table 3: Oral Gavage Administration of Cannabinoids in Mice
| Parameter | Value | Species/Strain | Purpose of Study | Reference |
| Compound | Complex Cannabis Extract | Mice | To assess changes in neurochemicals | [9] |
| Dose Range | 0.240 - 1.2 mg/kg/day (THC) | Mice | Dose-response | [9] |
| Vehicle | Not specified (in Nutragel) | Mice | Palatable administration | [9] |
| Volume | Not to exceed 10 mL/kg | General Guidance | Safety and tolerance | [10][11] |
| Observed Effect | Dose-dependent changes in 2-AG levels | Mice | Endocannabinoid modulation | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
This is a common and relatively simple route for systemic administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of injection, weigh the required amount of this compound.
-
Prepare the vehicle solution. For a 10% DMSO solution, mix 1 part DMSO with 9 parts sterile saline.
-
Dissolve the this compound in the vehicle. It may be necessary to vortex or briefly sonicate to ensure complete dissolution. The final concentration should be calculated based on the desired dose and an injection volume of 5-10 mL/kg body weight.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before injection to determine the precise volume to be administered.
-
Restrain the mouse or rat securely. For mice, this can be done by scruffing the neck. For rats, a two-person technique or a towel wrap may be preferred.[12]
-
Position the animal so that the abdomen is exposed and tilted slightly downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the cecum or bladder.[12]
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn back, indicating incorrect placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory changes.
-
Protocol 2: Intravenous (IV) Injection (Tail Vein)
This route provides rapid and complete bioavailability. It is technically more demanding than IP injection.
Materials:
-
This compound
-
Vehicle (e.g., 2% ethanol, 2% Tween 80 in sterile saline)[4]
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Restraining device for rodents
-
Heat lamp or warming pad
-
Topical anesthetic (optional)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described in the IP protocol, using the appropriate vehicle for IV administration. The solution must be sterile and free of particulates.
-
-
Animal Preparation and Dosing:
-
Weigh the animal.
-
Warm the animal's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible.
-
Place the animal in a suitable restraining device.
-
Swab the tail with 70% ethanol to clean the injection site.
-
With the bevel of the needle facing up, carefully insert the needle into one of the lateral tail veins at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any adverse reactions as described in the IP protocol.
-
Protocol 3: Oral Gavage
This method is used for direct administration into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sesame oil, or an aqueous solution with a surfactant like Tween 80)
-
Oral gavage needles (stainless steel or flexible plastic with a ball tip, appropriate size for the animal)[10][11]
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution in a suitable vehicle. For lipid-soluble compounds like this compound, an oil-based vehicle is often used.
-
-
Animal Handling and Dosing:
-
Weigh the animal. The gavage volume should not exceed 10 mL/kg.[11]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[13]
-
Restrain the animal firmly, holding it in an upright position and gently extending the neck to straighten the path to the esophagus.
-
Insert the gavage needle into the mouth, passing it along the roof of the mouth and over the back of the tongue into the esophagus. The animal should swallow as the tube is advanced.
-
CRITICAL: Do not force the needle. If there is any resistance, the needle may be in the trachea. Withdraw immediately and re-attempt.
-
Once the needle is at the predetermined depth, administer the substance slowly.
-
Remove the needle gently in a single motion.
-
-
Post-Procedure Monitoring:
Mandatory Visualizations
Caption: General experimental workflow for rodent studies.
Caption: this compound signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound|CAS 439146-24-4|DC Chemicals [dcchemicals.com]
- 4. Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocannabinoid Agonist 2-Arachidonoylglycerol Differentially Alters Diurnal Activity and Sleep during Fentanyl Withdrawal in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Effects of Exogenous and Endogenous 2-Arachidonoylglycerol on Retinal CB1 Cannabinoid Receptors and Reactive Microglia in Naive and Diseased Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Cannabis consumption and intraperitoneal THC:CBD dosing results in changes in brain and plasma neurochemicals and endocannabinoids in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.fsu.edu [research.fsu.edu]
Application of O-Arachidonoyl Glycidol in cancer cell line research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol is a synthetic analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG). While research on this compound in cancer cell lines is still emerging, its structural similarity to 2-AG and its known inhibitory effects on key enzymes in the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), make it a compound of significant interest in cancer research.[1] These enzymes are responsible for the degradation of endocannabinoids, and their inhibition can lead to an accumulation of these signaling lipids, which have been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell types.[2][3][4]
This document provides an overview of the potential applications of this compound in cancer cell line research, based on the established roles of 2-AG and its analogs. It includes detailed protocols for key experiments and visual representations of the signaling pathways potentially modulated by this compound.
Mechanism of Action
This compound is known to inhibit the hydrolysis of 2-oleoyl glycerol, a substrate for monoacylglycerol lipase (MAGL), in both cytosolic and membrane fractions of rat cerebella.[1][5] It also inhibits the fatty acid amide hydrolase (FAAH) catalyzed hydrolysis of arachidonoyl ethanolamide.[1] By inhibiting these enzymes, this compound can elevate the levels of endocannabinoids like 2-AG and anandamide. These endocannabinoids can then activate cannabinoid receptors (CB1 and CB2) and other targets, such as the transient receptor potential vanilloid 1 (TRPV1) channel, leading to downstream signaling events that can influence cell fate.[2][3]
Data Presentation
The inhibitory activity of this compound on key enzymes of the endocannabinoid system has been quantified, providing valuable data for its application in research.
| Target Enzyme | Substrate | Tissue Fraction | IC50 Value (µM) | Reference |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl Glycerol | Cytosolic (Rat Cerebella) | 4.5 | [1][5][6] |
| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl Glycerol | Membrane (Rat Cerebella) | 19 | [1][5][6] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl Ethanolamide | Membrane (Rat Cerebella) | 12 | [1][6] |
Signaling Pathways
The anti-cancer effects of 2-AG analogs are often mediated through the activation of cannabinoid and TRPV1 receptors, which can trigger apoptosis and inhibit cell proliferation. A key downstream effector can be the induction of Cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression.[7][8][9][10][11]
Caption: Putative signaling cascade of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Experimental Workflow
A typical workflow for evaluating the anti-cancer potential of this compound is outlined below.
Caption: A generalized experimental workflow for investigating this compound.
Cell Viability Assay (Resazurin Assay)
This protocol is used to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)[12]
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)[12]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of resazurin solution to each well.[12]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence from wells with medium only.
siRNA-mediated Gene Knockdown
This protocol is used to investigate the involvement of specific receptors, such as CB2 or TRPV1, in the effects of this compound.
Materials:
-
Cancer cell line of interest
-
siRNA targeting the gene of interest (e.g., CB2, TRPV1) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)[13]
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
One day before transfection, seed cells in a 6-well plate so they reach 60-80% confluency at the time of transfection.[13][14]
-
For each well to be transfected, prepare two tubes:
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[14]
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complexes to the cells in fresh antibiotic-free medium.
-
Incubate the cells for 48-72 hours.
-
After incubation, the cells can be used for downstream experiments, such as the cell viability assay with this compound treatment, to assess the impact of the gene knockdown.
Inhibitor Co-treatment Studies
This protocol is used to explore the role of downstream signaling molecules, such as COX-2, in the observed effects of this compound.
Procedure:
-
Follow the procedure for the cell viability assay.
-
In addition to the this compound treatment groups, include groups that are co-treated with a specific inhibitor (e.g., a COX-2 inhibitor like celecoxib).
-
Include a control group treated with the inhibitor alone to assess its baseline effect on cell viability.
-
Compare the cell viability in the this compound-treated group with the co-treated group. A reversal of the effect of this compound in the presence of the inhibitor suggests the involvement of that specific pathway.
Logical Relationship Diagram
The interpretation of results from inhibitor and siRNA studies can follow a logical progression to elucidate the mechanism of action.
Caption: Logical flow for interpreting experimental outcomes.
Conclusion
This compound presents a promising tool for cancer cell line research due to its potential to modulate the endocannabinoid system. By inhibiting FAAH and MAGL, it can indirectly activate cannabinoid and other receptors, leading to anti-proliferative and pro-apoptotic effects. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the therapeutic potential of this and similar compounds in various cancer models. Further research is warranted to fully elucidate the specific mechanisms of this compound in different cancer contexts.
References
- 1. netascientific.com [netascientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Two-Step Cell Death Induction by the New 2-Arachidonoyl Glycerol Analog and Its Modulation by Lysophosphatidylinositol in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [shop.labclinics.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 8. Cyclooxygenase 2 Inhibitors and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. google.com [google.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: O-Arachidonoyl Glycidol in Pain and Analgesia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable research tool for studying the endocannabinoid system's role in pain modulation. OAG functions as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1] By blocking these enzymes, OAG elevates the endogenous levels of 2-AG and anandamide (AEA), respectively, thereby potentiating their analgesic effects through the activation of cannabinoid receptors (CB1 and CB2) and other signaling pathways. These application notes provide an overview of OAG's mechanism of action, quantitative data on its enzymatic inhibition, and detailed protocols for its use in preclinical pain and analgesia studies.
Mechanism of Action
This compound exerts its analgesic effects primarily by inhibiting MAGL and FAAH, the primary enzymes that hydrolyze the endocannabinoids 2-AG and anandamide. This inhibition leads to an accumulation of these endocannabinoids in the synaptic cleft and surrounding tissues. The elevated levels of 2-AG and anandamide then lead to enhanced activation of presynaptic CB1 receptors and, in peripheral tissues and immune cells, CB2 receptors.[2][3] Activation of these G-protein coupled receptors ultimately results in the suppression of neurotransmitter release from presynaptic terminals, leading to a reduction in neuronal excitability and the attenuation of pain signals.[4][5] The dual inhibition of both MAGL and FAAH may offer a synergistic approach to analgesia by simultaneously augmenting the two major endocannabinoid signaling pathways.[6][7]
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against MAGL and FAAH.
| Compound | Enzyme Target | Tissue/Cell Fraction | IC50 (µM) | Reference |
| This compound | MAGL (2-oleoyl glycerol hydrolysis) | Rat Cerebellum (cytosolic) | 4.5 | [1][8] |
| This compound | MAGL (2-oleoyl glycerol hydrolysis) | Rat Cerebellum (membrane) | 19 | [1][8] |
| This compound | FAAH (anandamide hydrolysis) | Rat Cerebellum (membrane) | 12 | [1][8] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Analgesia
Caption: OAG inhibits MAGL and FAAH, increasing 2-AG and AEA levels, which activate CB1 receptors to reduce neurotransmitter release and pain signaling.
Experimental Workflow for In Vivo Analgesia Studies
Caption: Workflow for assessing the analgesic efficacy of this compound in a rodent pain model.
Experimental Protocols
Protocol 1: In Vitro MAGL and FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits for the fluorometric determination of MAGL and FAAH activity.[1][2][8][9][10][11]
Materials:
-
Test compound: this compound
-
Enzyme source: Rat brain homogenate, cytosol, or membrane fractions
-
MAGL/FAAH Assay Buffer
-
MAGL/FAAH Substrate (fluorogenic)
-
MAGL/FAAH Positive Control
-
MAGL/FAAH Specific Inhibitor (for control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold MAGL/FAAH Assay Buffer.
-
Centrifuge the homogenate to separate cytosolic and membrane fractions if desired.
-
Determine the protein concentration of the enzyme preparation.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To the wells of a 96-well plate, add the enzyme preparation, Assay Buffer, and either OAG dilution or vehicle control.
-
Include wells for a positive control (enzyme with no inhibitor) and a negative control (specific inhibitor).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) at 37°C for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percent inhibition versus the log concentration of OAG.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol describes the evaluation of mechanical sensitivity in rodents, a common measure in models of neuropathic and inflammatory pain.[9][11]
Apparatus:
-
Von Frey filaments (manual or electronic)
-
Elevated mesh platform
-
Plexiglass enclosures for individual animals
Procedure:
-
Acclimatization:
-
Place the animals in the individual enclosures on the mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
-
Testing:
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends or the animal withdraws its paw.
-
For manual filaments, use the "up-down" method to determine the 50% paw withdrawal threshold.
-
For electronic von Frey, apply steadily increasing pressure until the paw is withdrawn; the device will record the force at which withdrawal occurred.
-
Repeat the measurement several times for each paw, with a minimum of 5 minutes between stimulations of the same paw.
-
-
Data Analysis:
-
Calculate the mean paw withdrawal threshold (in grams) for each animal at each time point.
-
Compare the withdrawal thresholds between OAG-treated and vehicle-treated groups using appropriate statistical tests. An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Protocol 3: Assessment of Thermal Hyperalgesia using the Hargreaves Test
This protocol is used to measure the latency to paw withdrawal from a thermal stimulus, an indicator of thermal pain sensitivity.[12][13]
Apparatus:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglass enclosures
Procedure:
-
Acclimatization:
-
Place the animals in the enclosures on the glass platform and allow them to acclimate for at least 30 minutes.
-
-
Testing:
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the animal withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement for each paw, allowing at least 5 minutes between tests on the same paw.
-
-
Data Analysis:
-
Calculate the mean paw withdrawal latency (in seconds) for each animal.
-
Compare the latencies between OAG-treated and vehicle-treated groups. An increase in paw withdrawal latency signifies an analgesic effect.
-
Protocol 4: Quantification of 2-AG in Brain Tissue by LC-MS/MS
This protocol outlines the general steps for measuring 2-AG levels in brain tissue, which is crucial for confirming the in vivo effects of MAGL inhibitors.[13][14]
Materials:
-
Brain tissue samples
-
Internal standard (e.g., 2-AG-d8)
-
Organic solvents (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Collection and Preparation:
-
Rapidly collect brain tissue and immediately freeze it in liquid nitrogen or use focused microwave irradiation to prevent post-mortem degradation of 2-AG.
-
Homogenize the frozen tissue in an organic solvent mixture containing the internal standard.
-
Perform a lipid extraction (e.g., liquid-liquid extraction).
-
Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Separate the lipids using a suitable gradient of mobile phases.
-
Detect and quantify 2-AG and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of 2-AG.
-
Calculate the concentration of 2-AG in the brain tissue samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Compare 2-AG levels between OAG-treated and vehicle-treated animals.
-
Conclusion
This compound is a potent research tool for investigating the therapeutic potential of dual MAGL and FAAH inhibition for the treatment of pain. The provided protocols offer a framework for researchers to explore the analgesic properties of OAG and similar compounds in preclinical models. By elevating endogenous cannabinoid levels, OAG provides a mechanism to harness the body's own pain-relieving system, offering a promising avenue for the development of novel analgesics.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 3. Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe [mdpi.com]
- 4. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 6. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays with O-Arachidonoyl Glycidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Arachidonoyl Glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable research tool for studying the endocannabinoid system due to its inhibitory effects on key enzymes responsible for the degradation of endocannabinoids. Primarily, this compound inhibits monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), thereby increasing the endogenous levels of 2-AG and anandamide (AEA), respectively.[1][2] This modulation of the endocannabinoid tone makes this compound a significant compound for investigating the therapeutic potential of targeting these enzymes in various physiological and pathological processes, including pain, inflammation, and neurodegenerative diseases.
These application notes provide detailed protocols for utilizing radioligand binding assays to characterize the interaction of this compound with its target enzymes and potentially with cannabinoid receptors.
Data Presentation: Quantitative Inhibition Data
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary enzymatic targets.
| Target Enzyme | Tissue/Cell Fraction | IC50 Value (µM) |
| Monoacylglycerol Lipase (MAGL) | Cytosolic 2-oleoylglycerol hydrolysis | 4.5 |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane-bound anandamide hydrolysis | 12 |
Data compiled from publicly available research.
Experimental Protocols
Radioligand binding assays are a fundamental technique for quantifying the affinity of a ligand for a receptor or enzyme.[3][4][5] The following protocols are designed to assess the binding characteristics of this compound.
Protocol 1: Competitive Radioligand Binding Assay to Determine the Inhibitory Affinity (Ki) of this compound for Cannabinoid Receptors
This protocol describes how to determine the binding affinity (Ki) of this compound for cannabinoid receptors (CB1 or CB2) by measuring its ability to compete with a known radioligand. A common radioligand for cannabinoid receptor binding assays is [³H]CP55,940.[6][7][8]
Materials:
-
Membrane preparations from cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1 or CHO-CB2 cells)
-
Radioligand: [³H]CP55,940
-
Unlabeled competitor: this compound
-
Non-specific binding control: A high concentration of a known cannabinoid receptor agonist (e.g., WIN 55,212-2)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest using standard homogenization and centrifugation techniques.[9] Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [³H]CP55,940 (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the same concentration of [³H]CP55,940, a high concentration of the non-specific binding control (e.g., 10 µM WIN 55,212-2), and the membrane preparation.
-
Competitive Binding: Add assay buffer, the same concentration of [³H]CP55,940, varying concentrations of this compound (typically over a 5-log unit range), and the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3][9]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Saturation Radioligand Binding Assay
This protocol is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of a radioligand for its target. While a radiolabeled version of this compound is not commercially available, this protocol is provided as a standard method in radioligand binding studies.
Materials:
-
Same as Protocol 1, but without the unlabeled competitor (this compound).
Procedure:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, varying concentrations of the radioligand (e.g., [³H]CP55,940, typically spanning a range from 0.1 to 10 times the expected Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the same varying concentrations of the radioligand, and a high concentration of a non-specific binding control.
-
-
Incubation, Filtration, and Radioactivity Measurement: Follow steps 3-5 from Protocol 1.
-
Data Analysis:
-
Calculate specific binding for each concentration of the radioligand.
-
Plot the specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Bmax (maximum number of binding sites) and the Kd (equilibrium dissociation constant).
-
Protocol 3: Kinetic Radioligand Binding Assay
This protocol measures the association (kon) and dissociation (koff) rate constants of a radioligand.
Materials:
-
Same as Protocol 1.
Procedure:
-
Association Rate (kon):
-
Initiate the binding reaction by adding a fixed concentration of the radioligand to the membrane preparation at time zero.
-
At various time points, terminate the reaction by filtration and measure the bound radioactivity.
-
Plot the specific binding against time and analyze the data using a one-phase association model to determine the observed rate constant (kobs).
-
Calculate kon using the equation: kon = (kobs - koff) / [L].
-
-
Dissociation Rate (koff):
-
Allow the binding of the radioligand to the membranes to reach equilibrium.
-
Initiate dissociation at time zero by adding a high concentration of an unlabeled ligand.
-
At various time points, filter the samples and measure the remaining bound radioactivity.
-
Plot the natural logarithm of the percentage of specific binding at each time point versus time. The slope of the resulting line is the dissociation rate constant (koff).
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving the primary targets of this compound: MAGL and FAAH.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
O-Arachidonoyl Glycidol solubility issues in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl Glycidol, with a focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound (CAS 439146-24-4) is a structural analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Its primary mechanism of action is the inhibition of enzymes responsible for the degradation of endocannabinoids.[3] Specifically, it blocks the hydrolysis of 2-oleoylglycerol (2-OG) and the fatty acid amide hydrolase (FAAH)-catalyzed hydrolysis of anandamide.[4][5] This inhibition increases the levels of endocannabinoids, making it a valuable tool for studying the endocannabinoid system.[1]
Q2: Why is this compound difficult to dissolve in aqueous buffers?
A: this compound is a lipophilic (hydrophobic) molecule due to its long arachidonoyl fatty acid chain.[1][6] This nonpolar structure results in poor solubility in polar solvents like water and aqueous buffers, a common challenge for many lipid-based signaling molecules in biological assays.[7][8]
Q3: My this compound precipitated out of my aqueous buffer. What went wrong?
A: Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This can be caused by:
-
High Final Concentration: The desired final concentration in the aqueous buffer may be too high.
-
Insufficient Organic Solvent: The volume of the organic stock solution added to the buffer may be too large, or the organic solvent itself may not be miscible enough with the aqueous phase.
-
Low Temperature: The temperature of the buffer may be too low, decreasing the solubility.
-
pH of the Buffer: The stability of the compound can be affected by pH.[1]
Q4: How can I improve the solubility of this compound in my aqueous experimental medium?
A: Several strategies can be employed to enhance the solubility of lipophilic compounds like this compound:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then add it to the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.[7]
-
Employing Surfactants: The use of surfactants, such as polysorbates (e.g., Tween® 80) or bile salts, can help to form micelles that encapsulate the lipophilic compound, increasing its apparent solubility in the aqueous solution.[6]
-
Lipid-Based Delivery Systems: For in vivo or complex in vitro models, formulating this compound in lipid-based carriers like liposomes or nanoemulsions can improve its delivery and solubility.[6][9]
Q5: What are the stability and storage considerations for this compound?
A: this compound has two main points of instability: the polyunsaturated arachidonoyl chain and the epoxy ring.[1]
-
Oxidation: The four double bonds in the arachidonoyl chain are susceptible to autoxidation.[1]
-
Hydrolysis: The epoxy ring can be opened by hydrolysis, especially under acidic or basic conditions.[1] Even in neutral aqueous buffers (pH 7.0–7.4), significant degradation (>20%) can occur after 2 hours of incubation at 37°C.[1]
For long-term storage, it should be dissolved in an anhydrous organic solvent such as methyl acetate, stored at -20°C under an inert gas (e.g., argon), and protected from light.[1][4]
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration |
| Ethanol | 50 mg/mL[4][10] |
| Dimethylformamide (DMF) | 20 mg/mL[4][10] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[4][10] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent.
Materials:
-
This compound
-
Anhydrous ethanol or DMSO
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a PTFE-lined cap
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Under a stream of inert gas, add the appropriate volume of anhydrous organic solvent (e.g., ethanol or DMSO) to the vial to achieve the desired concentration (e.g., 20 mg/mL in DMSO).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C under an inert gas.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the organic stock solution into an aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, TRIS) at the desired pH and temperature
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer to the experimental temperature.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Note: The final concentration of the organic solvent should be kept to a minimum (ideally ≤0.1%) to avoid affecting the biological assay.
-
Continue to vortex for an additional 30-60 seconds to ensure maximal dispersion.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit has likely been exceeded.
-
Use the freshly prepared aqueous solution immediately, as the compound is prone to degradation in aqueous environments.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway involving this compound.
References
- 1. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. netascientific.com [netascientific.com]
How to prevent degradation of O-Arachidonoyl Glycidol in cell culture media.
Welcome to the technical support center for O-Arachidonoyl Glycidol (OAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of OAG in cell culture experiments, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] It is primarily used in scientific research to study the endocannabinoid system.[4] Specifically, it acts as an inhibitor of enzymes that break down endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), thereby increasing the levels of these signaling molecules.[1][4][5][6] Its role in modulating cannabinoid receptor activity makes it a valuable tool in studies related to pain management, neuroprotection, and lipid metabolism.[4]
Q2: What are the main causes of this compound degradation in cell culture media?
This compound has two primary points of vulnerability that lead to its degradation in aqueous environments like cell culture media:
-
Oxidative Degradation: The arachidonoyl chain of OAG contains four cis-double bonds, making it highly susceptible to oxidation.[4] This process is accelerated by exposure to light, heat, and oxygen, leading to the formation of hydroperoxides and other breakdown products.[4]
-
Hydrolytic Degradation: The epoxy ring of OAG is sensitive to hydrolysis, which can be catalyzed by either acidic or basic conditions in the cell culture media.[4][7] This ring-opening reaction results in the formation of inactive diols. Additionally, the ester linkage can be broken under alkaline conditions (saponification), releasing arachidonic acid.[4]
Q3: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored under conditions that minimize oxidation and hydrolysis. The recommended storage is in an anhydrous organic solvent, such as methyl acetate, under an inert gas like argon or nitrogen, at -20°C.[4] This minimizes exposure to oxygen and water, which are key contributors to its degradation. Long-term stability of at least two years can be expected under these conditions.[1]
Q4: Can I add this compound directly to my cell culture medium?
Due to its high lipophilicity and low aqueous solubility, directly adding this compound to cell culture media is not recommended.[8][9] This can lead to the formation of micelles or precipitation of the compound, resulting in a non-homogenous solution and inaccurate concentrations. To ensure proper delivery to cells, it is crucial to use a carrier molecule.
Q5: What are suitable carriers for delivering this compound to cells in culture?
Several carriers can be used to improve the solubility and stability of OAG in cell culture media:
-
Bovine Serum Albumin (BSA): BSA is a natural carrier of fatty acids and other lipids in the blood and is a common supplement in cell culture.[8][9][10] It can bind to OAG, forming a complex that is soluble and stable in aqueous solutions, facilitating its delivery to cells.[9]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate lipophilic molecules like OAG, increasing their solubility in water.[8]
-
Organic Solvents: While solvents like ethanol and dimethyl sulfoxide (DMSO) can be used to dissolve OAG, they should be used with caution as they can be toxic to cells at higher concentrations and may have unintended effects on cellular signaling pathways.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or oily film observed in cell culture medium after adding OAG. | - Direct addition of OAG without a carrier.- High concentration of OAG exceeding the binding capacity of the carrier.- Improper preparation of the OAG-carrier complex. | - Always use a carrier molecule like fatty acid-free BSA.- Optimize the molar ratio of OAG to BSA (see protocol below).- Ensure proper mixing and incubation during the preparation of the OAG-BSA complex. |
| Loss of OAG activity or inconsistent experimental results. | - Degradation of OAG due to oxidation or hydrolysis.- Improper storage of OAG stock solution.- Instability in the cell culture medium over the course of the experiment. | - Prepare fresh OAG-BSA complex for each experiment.- Store OAG stock solution under inert gas at -20°C.- Consider adding antioxidants like Vitamin E (α-tocopherol) and Vitamin C (ascorbic acid) to the culture medium.[11][12]- Minimize exposure of media containing OAG to light and heat. |
| Cell toxicity observed after treatment with OAG. | - Toxicity from the organic solvent used for the stock solution.- High concentrations of OAG. | - Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium is non-toxic (typically <0.1%).- Perform a dose-response curve to determine the optimal, non-toxic concentration of OAG for your specific cell type. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder or in a manufacturer-supplied solvent)
-
Anhydrous ethanol or DMSO
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial
-
-
Procedure:
-
If starting with a lyophilized powder, allow the vial to warm to room temperature before opening.
-
Under a stream of inert gas, add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the OAG is completely dissolved.
-
Store the stock solution at -20°C under an inert gas atmosphere.
-
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
-
Materials:
-
OAG stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free medium.
-
In a sterile microcentrifuge tube, add the desired amount of the OAG stock solution.
-
To a separate sterile tube, add the calculated volume of the BSA solution. The molar ratio of OAG to BSA is critical and may need to be optimized, but a starting point of 2:1 to 4:1 (OAG:BSA) is common.
-
While gently vortexing the BSA solution, slowly add the OAG stock solution dropwise.
-
Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for the complex to form.
-
The OAG-BSA complex is now ready to be added to your cell culture medium to achieve the desired final concentration.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for preparing OAG-BSA complex.
References
- 1. netascientific.com [netascientific.com]
- 2. scbt.com [scbt.com]
- 3. glpbio.com [glpbio.com]
- 4. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Potential application of endocannabinoid system agents in neuropsychiatric and neurodegenerative diseases—focusing on FAAH/MAGL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of pH-sensitive poly(glycidol) derivatives with varying hydrophobicities: their ability to sensitize stable liposomes to pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing O-Arachidonoyl Glycidol (OAG) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of O-Arachidonoyl Glycidol (OAG) in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG) and what is its primary mechanism of action?
This compound (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Its primary mechanism of action is the inhibition of enzymes that degrade endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), thereby increasing the endogenous levels of these signaling lipids.[2] By preventing the breakdown of endocannabinoids, OAG enhances their effects on cannabinoid receptors (CB1 and CB2) and other downstream targets. This makes OAG a valuable tool for studying the physiological roles of the endocannabinoid system.[2]
Q2: What are the main applications of OAG in in vivo research?
OAG is primarily used in scientific research to investigate the lipid metabolism and signaling pathways involving endocannabinoids.[2] Its ability to modulate cannabinoid receptor activity makes it relevant for in vivo studies related to pain management, neuroprotection, and inflammation.[2][3]
Q3: How does OAG differ from the endogenous ligand 2-AG?
While OAG is a structural analog of 2-AG, it possesses greater chemical stability. 2-AG is prone to rapid hydrolysis and isomerization in vivo, which can complicate experimental results.[4] OAG's glycidol backbone provides resistance to this degradation, resulting in a longer-lasting and more predictable pharmacological effect.
Q4: What are the key considerations for preparing OAG for in vivo administration?
OAG is a lipid and is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] For in vivo use, it is crucial to prepare a biocompatible formulation. A common method involves dissolving OAG in a small amount of an organic solvent like ethanol or DMSO, and then dispersing it in a vehicle such as saline containing a surfactant like Tween 80 or Cremophor EL. It is essential to ensure the final concentration of the organic solvent is low and non-toxic to the animals.
Quantitative Data Summary
Due to the limited availability of direct in vivo dosage data for this compound, the following table includes in vitro IC50 values for OAG and in vivo dosage information for the closely related endocannabinoid 2-arachidonoylglycerol (2-AG) and a diacylglycerol lipase (DAGL) inhibitor, O-3841, to provide a reference for dose-ranging studies.
| Compound | Assay Type | Target Enzyme/Process | IC50 / Dose | Species | Notes |
| This compound | In Vitro | 2-oleoyl glycerol hydrolysis (cytosolic) | 4.5 µM | Rat | Inhibits the breakdown of a 2-AG analog. |
| This compound | In Vitro | 2-oleoyl glycerol hydrolysis (membrane) | 19 µM | Rat | Inhibits the breakdown of a 2-AG analog. |
| This compound | In Vitro | FAAH-catalyzed hydrolysis of anandamide | 12 µM | Rat | Demonstrates inhibition of another key enzyme in endocannabinoid metabolism. |
| 2-Arachidonoylglycerol (2-AG) | In Vivo | Self-administration (reinforcing effects) | 12.5, 25, and 50 µg/kg/infusion (intravenous) | Rat | Demonstrates CNS effects of an endocannabinoid agonist.[5] |
| 2-Arachidonoylglycerol (2-AG) | In Vivo | Stimulation of dopamine release in Nucleus Accumbens | 0.5 and 1.0 mg/kg (intravenous) | Rat | Shows dose-dependent neurochemical effects.[5] |
| O-3841 (DAGL inhibitor) | In Vivo | Reduction of 2-AG levels in the striatum | Local administration | Rat | Demonstrates in vivo target engagement of a 2-AG synthesis inhibitor.[6] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound. OAG inhibits the enzymes FAAH and MAGL, which are responsible for the degradation of the endocannabinoids Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG), respectively. This leads to an accumulation of AEA and 2-AG, which then activate cannabinoid receptors (CB1 and CB2), leading to various downstream cellular effects.
OAG Signaling Pathway
Experimental Protocols
Detailed Methodology for a Pilot In Vivo Study of OAG in a Mouse Model of Inflammatory Pain
This protocol provides a general framework. Specific parameters should be optimized based on the research question and animal model.
-
OAG Formulation:
-
Dissolve OAG in 100% ethanol to create a stock solution (e.g., 10 mg/mL).
-
For injection, dilute the stock solution in a vehicle of sterile saline containing 5% Tween 80 to the desired final concentration. The final ethanol concentration should be less than 5%.
-
Vortex the solution thoroughly before each injection to ensure a homogenous suspension.
-
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Induce inflammatory pain by injecting 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
-
OAG Administration:
-
Administer OAG via intraperitoneal (i.p.) injection 30 minutes before the formalin injection.
-
Based on data from related compounds, a starting dose range could be 1-10 mg/kg. A vehicle control group should be included.
-
-
Behavioral Assessment:
-
Immediately after the formalin injection, place the mice in an observation chamber.
-
Record the time spent licking or biting the injected paw for 60 minutes. This is a measure of nociceptive behavior.
-
-
Data Analysis:
-
Compare the total time spent in nociceptive behavior between the OAG-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo experiment using OAG.
In Vivo Experimental Workflow for OAG
Troubleshooting Guide
Problem: Poor Solubility or Precipitation of OAG in the Vehicle
-
Possible Cause: The concentration of OAG is too high for the chosen vehicle, or the organic solvent concentration is too low.
-
Solution:
-
Increase the percentage of the co-solvent (e.g., ethanol, DMSO) in the final formulation, ensuring it remains within a non-toxic range for the animal model.
-
Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.
-
Sonication can also be used to create a more uniform suspension.
-
Always vortex the solution immediately before administration.
-
Problem: Lack of an Observable In Vivo Effect
-
Possible Causes:
-
The administered dose is too low.
-
The compound was not bioavailable due to poor formulation or rapid metabolism (although OAG is more stable than 2-AG).
-
The route of administration is not optimal for reaching the target tissue.
-
-
Solution:
-
Perform a dose-response study to determine the optimal concentration. Start with a low dose and incrementally increase it in different animal groups.
-
Consider alternative routes of administration (e.g., oral gavage, subcutaneous injection, or direct central administration if targeting the CNS) that may improve bioavailability.
-
Ensure the formulation is a fine, homogenous suspension to maximize absorption.
-
Problem: Adverse Effects or Toxicity in Animals
-
Possible Causes:
-
The administered dose is too high.
-
Toxicity from the vehicle, particularly the organic co-solvent.
-
Off-target effects of OAG.
-
-
Solution:
-
Reduce the dose of OAG.
-
Decrease the concentration of the organic co-solvent in the vehicle.
-
Carefully monitor the animals for any signs of distress and consult with veterinary staff.
-
Review literature for potential off-target effects of OAG or related compounds.
-
Problem: High Variability in Experimental Results
-
Possible Causes:
-
Inconsistent formulation and administration of OAG.
-
Variability in the animal model or experimental procedures.
-
-
Solution:
-
Ensure the OAG formulation is prepared fresh and is homogenous for each experiment.
-
Standardize all experimental procedures, including injection technique, timing of administration and observations, and animal handling.
-
Increase the number of animals per group to improve statistical power.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during in vivo studies with OAG.
Troubleshooting Logic for OAG In Vivo Studies
References
- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 3. Resolution of inflammation by N-arachidonoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition of 2-arachidonoyl-glycerol (2-AG) biosynthesis, rather than enhancing striatal damage, protects striatal neurons from malonate-induced death: a potential role of cyclooxygenase-2-dependent metabolism of 2-AG - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of O-Arachidonoyl Glycidol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl Glycidol.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its primary known targets are the enzymes responsible for the degradation of endocannabinoids, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH)[1]. By inhibiting these enzymes, this compound effectively increases the levels of endogenous cannabinoids like 2-AG and anandamide, thereby potentiating their signaling.
2. What are the main applications of this compound in research?
This compound is primarily used as a pharmacological tool to study the endocannabinoid system. Its applications include:
-
Investigating the physiological and pathological roles of elevated endocannabinoid levels.
-
Exploring the therapeutic potential of inhibiting MAGL and FAAH in various conditions such as pain, inflammation, and neurodegenerative diseases[2][3][4].
-
Serving as a reference compound in the development of more potent and selective MAGL and/or FAAH inhibitors.
3. In what solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[1]. It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous medium.
4. What is the stability of this compound in solution?
This compound should be stored as a stock solution in an organic solvent at -20°C. Its stability in aqueous solutions is limited. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly to avoid degradation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in enzyme assays | Compound Degradation: this compound can degrade in aqueous buffers, especially with prolonged incubation or improper storage. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the pre-incubation time in aqueous buffers. |
| Incorrect Assay Conditions: The pH, temperature, or substrate concentration may not be optimal for the enzyme or the inhibitor. | Ensure the assay buffer pH is within the optimal range for MAGL or FAAH activity (typically pH 7-9). Follow a validated protocol for substrate and enzyme concentrations. | |
| High background signal or variability in cell-based assays | Compound Precipitation: Due to its lipophilic nature, this compound may precipitate out of solution at higher concentrations in aqueous cell culture media. | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, try lowering the final concentration or using a different dilution method (e.g., pluronic F-127). |
| Non-specific Binding: The compound may bind to plasticware or other proteins in the assay system, reducing its effective concentration. | Use low-binding plates and tubes. Include appropriate vehicle controls to assess the baseline response. | |
| Cell Viability Issues: High concentrations of this compound or the organic solvent used for the stock solution may be toxic to cells. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the vehicle. Keep the final solvent concentration below a level that affects cell health (typically <0.5%). | |
| Unexpected or off-target effects observed | Activity at other enzymes or receptors: this compound may interact with other proteins besides MAGL and FAAH, such as cannabinoid receptors. | To confirm that the observed effect is due to MAGL and/or FAAH inhibition, use more selective inhibitors as controls if available. Consider performing counter-screening against a panel of related enzymes or receptors. |
| Downstream effects of endocannabinoid accumulation: The observed phenotype may be a secondary consequence of elevated endocannabinoid levels, which can have widespread signaling effects. | Investigate the downstream signaling pathways of endocannabinoids in your experimental system. Use receptor antagonists for cannabinoid receptors (e.g., rimonabant for CB1) to dissect the contribution of this pathway. |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency of this compound against its primary targets.
Table 1: Inhibitory Activity of this compound against Monoacylglycerol Lipase (MAGL)
| Enzyme Source | Assay Conditions | IC50 (µM) | Reference |
| Rat Cerebellar Cytosolic Fraction | Hydrolysis of 2-oleoylglycerol | 4.5 | [1] |
| Rat Cerebellar Membrane Fraction | Hydrolysis of 2-oleoylglycerol | 19 | [1] |
Table 2: Inhibitory Activity of this compound against Fatty Acid Amide Hydrolase (FAAH)
| Enzyme Source | Assay Conditions | IC50 (µM) | Reference |
| Rat Cerebellar Membrane Fraction | Hydrolysis of arachidonoyl ethanolamide | 12 | [1] |
Experimental Protocols
1. Protocol for MAGL Inhibition Assay using a Fluorometric Method
This protocol is a general guideline for determining the inhibitory activity of this compound against MAGL.
Materials:
-
Human recombinant MAGL
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon hydrolysis)
-
This compound
-
DMSO (for stock solution)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired final concentrations.
-
Enzyme Preparation: Dilute the human recombinant MAGL in cold assay buffer to the desired concentration.
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the this compound dilutions or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of the diluted MAGL enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 20 µL of the fluorogenic MAGL substrate to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for at least 15 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.
2. Protocol for FAAH Inhibition Assay using a Fluorometric Method
This protocol provides a general framework for assessing the inhibitory effect of this compound on FAAH activity.
Materials:
-
Human recombinant FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[5]
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound
-
DMSO (for stock solution)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the assay buffer to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the human recombinant FAAH in cold assay buffer to the working concentration.
-
Assay Reaction:
-
To each well, add 170 µL of FAAH assay buffer.
-
Add 10 µL of the this compound dilutions or vehicle control.
-
Add 10 µL of the diluted FAAH enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 5 minutes[5].
-
-
Initiate Reaction: Add 10 µL of the fluorogenic FAAH substrate to each well to start the reaction[5].
-
Measurement: Measure the increase in fluorescence at the appropriate excitation and emission wavelengths over time (kinetic assay) or after a fixed incubation period (e.g., 30 minutes) at 37°C (endpoint assay).
-
Data Analysis: Determine the reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Visualizations
Caption: Inhibition of MAGL and FAAH by this compound.
Caption: General workflow for enzyme inhibition assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
O-Arachidonoyl Glycidol stability in DMSO and other organic solvents.
This technical support center provides guidance on the stability of O-Arachidonoyl Glycidol (OAG) in DMSO and other organic solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
For long-term storage, it is recommended to dissolve this compound in an anhydrous organic solvent such as methyl acetate and store at -20°C under an inert gas like argon or nitrogen.[1] Many commercial suppliers provide OAG in a methyl acetate solution.[2]
Q2: Can I store this compound in DMSO?
While this compound is soluble in DMSO at concentrations up to 20 mg/mL, DMSO is a polar aprotic solvent that can absorb moisture from the atmosphere.[2][3] The presence of water can lead to the hydrolysis of the epoxide ring in OAG. Therefore, for long-term storage, anhydrous solvents are preferred. For short-term storage of working solutions, high-quality, anhydrous DMSO can be used if stored properly at -20°C or -80°C and protected from moisture.
Q3: What are the main degradation pathways for this compound?
This compound has two primary points of instability:
-
Oxidation of the arachidonoyl chain: The four cis-double bonds in the arachidonic acid moiety are susceptible to autoxidation, especially when exposed to light, heat, or oxygen.[1]
-
Hydrolysis of the epoxy ring: The epoxide ring is susceptible to ring-opening via hydrolysis, which can be catalyzed by acidic or basic conditions.[1] This will result in the formation of a diol.
Q4: What are the expected degradation products of this compound?
The primary degradation products of OAG are:
-
Oxidative degradation products: Various hydroperoxides and chain-breakdown products resulting from the oxidation of the arachidonoyl chain.
-
Hydrolysis products: Upon hydrolysis of the ester bond, arachidonic acid and glycidol are released.[1] The epoxide ring of glycidol can also be hydrolyzed to form glycerol. Under heating, glycidyl esters can decompose into monoacylglycerol, fatty acids, and glycerol.[4]
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation:
-
Use high-purity, anhydrous solvents.
-
Prepare solutions fresh for each experiment whenever possible.
-
If storing solutions, aliquot into small, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Store all solutions at or below -20°C.
-
Protect from light and heat.
-
Consider adding an antioxidant like BHT, but be aware that it may interfere with biological assays.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or lower than expected activity in biological assays. | Degradation of OAG due to improper storage or handling. | 1. Prepare fresh solutions of OAG from a new stock vial.2. Verify the integrity of the compound using an analytical method like HPLC-MS (see Experimental Protocols).3. Ensure that all solvents are anhydrous and of high purity. |
| Precipitate observed in the solution upon thawing. | The solubility of OAG may be lower at colder temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound.2. If the precipitate persists, sonicate the solution for a few minutes.3. Consider preparing a more dilute stock solution. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Presence of degradation products (oxidized forms, hydrolysis products). | 1. Compare the chromatogram to a freshly prepared standard.2. Refer to the degradation pathways to tentatively identify the impurity peaks.3. Optimize storage and handling procedures to minimize degradation. |
Stability of this compound in Organic Solvents
| Solvent | Temperature | Estimated Half-Life | Primary Degradation Pathway(s) | Recommendations |
| Methyl Acetate (anhydrous) | -20°C | ≥ 2 years[2] | Minimal | Recommended for long-term storage. Store under inert gas. |
| 4°C | Months | Slow Oxidation | Suitable for short-term storage. Protect from light. | |
| Room Temp (20-25°C) | Days to Weeks | Oxidation, Hydrolysis (if water is present) | Avoid prolonged storage at room temperature. | |
| DMSO (anhydrous) | -20°C | Months | Slow Oxidation, Potential for Hydrolysis if moisture is absorbed | Suitable for stock solutions. Use high-purity, anhydrous DMSO and protect from moisture. |
| 4°C | Weeks | Oxidation, Hydrolysis | Not recommended for storage beyond a few days. | |
| Room Temp (20-25°C) | Hours to Days | Oxidation, Hydrolysis | Prepare fresh solutions for immediate use. | |
| Ethanol | -20°C | Months | Slow Oxidation, Potential for esterification with ethanol | Suitable for stock solutions. |
| 4°C | Weeks | Oxidation, Esterification | Not recommended for prolonged storage. | |
| Room Temp (20-25°C) | Days | Oxidation, Esterification | Prepare fresh solutions for immediate use. | |
| Dimethylformamide (DMF) (anhydrous) | -20°C | Months | Slow Oxidation, Potential for Hydrolysis if moisture is absorbed | Similar stability profile to DMSO. Use high-purity, anhydrous DMF. |
| 4°C | Weeks | Oxidation, Hydrolysis | Not recommended for storage beyond a few days. | |
| Room Temp (20-25°C) | Hours to Days | Oxidation, Hydrolysis | Prepare fresh solutions for immediate use. |
Note: The estimated half-life is the time it takes for 50% of the compound to degrade. These are estimations and actual stability may vary based on specific experimental conditions. It is always recommended to verify the integrity of the compound analytically for long-term studies.
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC-MS
This protocol outlines a method to monitor the degradation of OAG in a given solvent over time.
1. Materials and Reagents:
-
This compound
-
High-purity, anhydrous solvent of interest (e.g., DMSO, Methyl Acetate)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase modification)
-
HPLC vials with inert caps
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of OAG in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
From the stock solution, prepare aliquots of working solutions in HPLC vials at a lower concentration (e.g., 1 mg/mL) for stability testing at different temperatures.
3. Stability Study Design:
-
Store the prepared aliquots at various temperatures (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each temperature condition for analysis.
4. HPLC-MS Analysis:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate OAG from its potential degradation products (e.g., start with 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30°C
-
MS Detector: An electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
MS Parameters: Monitor for the protonated molecule of OAG [M+H]⁺ and potential degradation products.
5. Data Analysis:
-
Quantify the peak area of the OAG peak at each time point.
-
Calculate the percentage of OAG remaining relative to the initial time point (t=0).
-
Plot the percentage of OAG remaining versus time to determine the degradation rate.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Endocannabinoid Degradation
This compound is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its primary mechanism of action is the inhibition of enzymes responsible for the degradation of 2-AG, particularly monoacylglycerol lipase (MAGL). By inhibiting MAGL, OAG increases the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2).
References
Addressing vehicle control issues in O-Arachidonoyl Glycidol experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl Glycidol (OAG). The information is presented in a question-and-answer format to directly address common issues, particularly those related to vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound (OAG)?
A1: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][2] For cell culture experiments, DMSO is a commonly used solvent. It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous buffer or cell culture medium.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: OAG is susceptible to degradation through oxidation and hydrolysis.[3] Stock solutions should be stored under an inert gas (argon or nitrogen) at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: I'm observing precipitation when I add my OAG stock solution to my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation of hydrophobic compounds like OAG in aqueous solutions is a common issue. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[4]
-
Vortexing/Mixing: When preparing the working solution, add the OAG stock solution dropwise to the vortexing culture medium or buffer to promote rapid mixing and dispersion.
-
Pre-warming Medium: Using pre-warmed culture medium (37°C) can sometimes help to improve the solubility of the compound.
-
Use of a Carrier: For in vivo studies or challenging in vitro systems, a surfactant like Tween-80 can be used to improve solubility. A common vehicle formulation for in vivo administration is a mixture of Tween-80, DMSO, and saline.[5][6][7]
-
Sonication: In some cases, brief sonication in an ultrasonic bath can help to dissolve small precipitates, but care should be taken as this can also degrade the compound.
Q4: What is the appropriate vehicle control for my this compound experiment?
A4: The vehicle control is critical for interpreting your results accurately. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples. For example, if your OAG-treated cells receive a final DMSO concentration of 0.1%, your vehicle control cells should also be treated with 0.1% DMSO in the same culture medium. This allows you to distinguish the effects of OAG from any potential effects of the solvent itself.
Q5: Can the vehicle (e.g., DMSO) affect my experimental results?
A5: Yes, even at low concentrations, DMSO can have biological effects. It has been shown to influence cell growth, differentiation, and even enzyme activity. Therefore, it is essential to include a vehicle control in every experiment to account for these potential off-target effects. For instance, in assays measuring monoacylglycerol lipase (MAGL) activity, it's important to assess the effect of the DMSO concentration on the enzyme's baseline activity.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1][2] |
| Ethanol | 50 mg/mL | [1][2] |
Table 2: Inhibitory Activity of this compound
| Enzyme/Process | System | IC50 Value | Reference |
| 2-Oleoyl Glycerol Hydrolysis | Cytosolic fraction of rat cerebella | 4.5 µM | [2] |
| 2-Oleoyl Glycerol Hydrolysis | Membrane fraction of rat cerebella | 19 µM | [2] |
| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | 12 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a vial of the stock solution.
-
Dilution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the OAG stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration in the medium is below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equal volume of pre-warmed cell culture medium.
-
Application: Add the prepared OAG working solution and vehicle control solution to your cell cultures.
Protocol 2: In Vivo Vehicle Formulation for this compound
This is a general guideline and may need to be optimized for your specific animal model and experimental design.
-
Vehicle Components: Prepare a vehicle solution consisting of Tween-80, DMSO, and sterile saline (0.9% NaCl). A common ratio is 5% Tween-80, 5% DMSO, and 90% saline.
-
Solubilization: First, dissolve the this compound in DMSO.
-
Emulsification: Add the Tween-80 to the OAG/DMSO mixture and mix thoroughly.
-
Final Dilution: Slowly add the saline to the mixture while continuously vortexing or sonicating to form a stable emulsion.
-
Vehicle Control: Prepare the vehicle control by mixing the same proportions of Tween-80, DMSO, and saline without the this compound.
-
Administration: Administer the OAG formulation and the vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
Visualizations
Caption: OAG inhibits MAGL and FAAH, increasing endocannabinoid levels.
Caption: In vitro experimental workflow for OAG studies.
Caption: Troubleshooting flowchart for OAG precipitation issues.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 7. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
How to account for O-Arachidonoyl Glycidol metabolism in experimental design.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Arachidonoyl Glycidol (OAG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG) and what is its primary mechanism of action?
This compound (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Its primary mechanism of action is the inhibition of enzymes responsible for the degradation of endocannabinoids.[1][2][3] Specifically, it blocks the hydrolysis of 2-oleoyl glycerol and fatty acid amide hydrolase (FAAH), the enzyme that breaks down anandamide.[2][3]
Q2: What are the main metabolic products of OAG?
Under experimental conditions, OAG can be hydrolyzed to yield arachidonic acid and glycidol.[3] The release of arachidonic acid is a key consideration in experimental design, as it is a precursor to a wide range of bioactive eicosanoids, including prostaglandins and leukotrienes.[3]
Q3: How should OAG be stored to ensure its stability?
OAG is susceptible to degradation through oxidation of its arachidonoyl chain and hydrolysis of its epoxy ring.[3] To ensure stability, it should be stored as a solution in an anhydrous organic solvent, such as methyl acetate, at -20°C under an inert gas like argon or nitrogen.[3] Exposure to light, heat, and oxygen should be minimized.[3] The compound is stable for at least two years under these recommended storage conditions.[2]
Q4: What are the key safety precautions when handling OAG?
OAG is for research use only and not for human or veterinary use.[2] Due to its flammable nature (flash point of -13°C), it should be handled in a well-ventilated area, away from ignition sources.[3] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of OAG in My Assay
| Possible Cause | Troubleshooting Step |
| OAG Degradation | Verify the storage conditions of your OAG stock. Ensure it has been stored at -20°C under an inert atmosphere and protected from light.[3] Prepare fresh dilutions from a stock solution for each experiment. |
| Solvent Incompatibility | OAG is soluble in organic solvents like DMF, DMSO, and ethanol.[2] Ensure the final concentration of the solvent in your assay is compatible with your experimental system and does not exceed levels that could cause cellular toxicity or other artifacts. |
| Incorrect Dosing | The IC50 values for OAG's inhibitory effects on 2-oleoyl glycerol hydrolysis are 4.5 µM (cytosolic) and 19 µM (membrane), and 12 µM for FAAH.[1][2] Ensure your experimental concentrations are within a relevant range to observe an effect. Perform a dose-response curve to determine the optimal concentration for your specific system. |
| Cellular Uptake/Metabolism | The observed effect may be influenced by the rate of OAG uptake into cells and its subsequent metabolism. Consider time-course experiments to identify the optimal incubation time. |
Issue 2: Observed Effects May Be Due to Arachidonic Acid, Not Direct OAG Action
| Possible Cause | Troubleshooting Step |
| OAG Hydrolysis | OAG can be hydrolyzed to arachidonic acid, which has its own biological activities.[3] |
| Control Experiments | Include experimental groups treated with arachidonic acid alone at concentrations equivalent to what might be released from OAG. This will help differentiate the effects of OAG from its metabolite. |
| Inhibitor Studies | Use inhibitors of arachidonic acid metabolism pathways (e.g., cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors) in conjunction with OAG treatment. If the observed effect of OAG is attenuated by these inhibitors, it suggests the involvement of arachidonic acid metabolites. |
| Analytical Quantification | Use LC-MS/MS to quantify the levels of OAG and arachidonic acid in your experimental system over time. This will provide direct evidence of OAG hydrolysis and the resulting concentration of arachidonic acid. |
Issue 3: High Background or Variability in LC-MS/MS Analysis of OAG and its Metabolites
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Biological matrices can interfere with the ionization of analytes. Optimize your sample preparation method. Solid-phase extraction (SPE) is a common and effective technique for cleaning up samples and concentrating analytes before LC-MS/MS analysis.[4][5] |
| Suboptimal Chromatographic Separation | Poor separation can lead to co-elution of interfering compounds. Optimize the mobile phase gradient, column type (e.g., C8 or C18), and flow rate to achieve better separation of OAG, arachidonic acid, and its various metabolites.[4][5] |
| Analyte Instability | OAG and its eicosanoid metabolites can be unstable. Keep samples on ice or at 4°C during preparation and use an autosampler with temperature control. Add antioxidants like BHT during extraction, but be aware of potential interference in biological assays.[3] |
Experimental Protocols
Protocol 1: In Vitro OAG Metabolism Assay Using Liver Microsomes
This protocol is designed to assess the metabolic stability of OAG in a liver microsomal preparation.
Materials:
-
This compound (OAG)
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., deuterated arachidonic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of OAG in a suitable organic solvent (e.g., ethanol).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Initiate the reaction by adding OAG to the microsomal suspension. The final concentration of the organic solvent should be less than 1%.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase and analyze by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of OAG and Arachidonic Acid
This protocol provides a general framework for the quantification of OAG and its primary metabolite, arachidonic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
OAG: [M-H]⁻ → fragment ion (specific transition to be determined by direct infusion of OAG standard).
-
Arachidonic Acid: m/z 303.2 → 259.2.
-
Internal Standard (Arachidonic Acid-d8): m/z 311.2 → 267.2.
-
Sample Preparation (from cell culture):
-
Aspirate the cell culture medium.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable solvent (e.g., methanol/water 80:20) containing an internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris.
-
Perform solid-phase extraction (SPE) on the supernatant for cleanup and concentration.
-
Elute the analytes, evaporate the solvent, and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for studying OAG metabolism.
References
- 1. This compound|CAS 439146-24-4|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 4. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of O-Arachidonoyl Glycidol by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of O-Arachidonoyl Glycidol (OAG) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound (OAG)?
A1: The main challenges in quantifying OAG by mass spectrometry include:
-
Chemical Instability: OAG is susceptible to degradation through two primary pathways. The four cis-double bonds in the arachidonoyl chain are prone to oxidation, especially when exposed to light, heat, or oxygen. Additionally, the ester linkage can undergo hydrolysis, and the epoxy ring can be opened under acidic or basic conditions.[1]
-
Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of OAG, leading to ion suppression or enhancement and affecting the accuracy of quantification.[2]
-
Low Endogenous Concentrations: OAG may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods for detection and quantification.
Q2: What is a suitable internal standard for OAG quantification?
A2: In the absence of a commercially available deuterated this compound, 2-Arachidonoyl glycerol-d8 (2-AG-d8) is a recommended internal standard.[1][2] 2-AG is structurally very similar to OAG, and its deuterated form will have similar extraction recovery and ionization efficiency, making it a suitable surrogate for correcting for sample loss during preparation and for matrix effects. It is crucial to demonstrate that the chosen internal standard does not suffer from differential matrix effects compared to the analyte.
Q3: How should I store OAG standards and samples to prevent degradation?
A3: To minimize degradation, OAG standards and samples should be stored under the following conditions:
-
In an anhydrous organic solvent such as methyl acetate or ethanol.[2][3]
-
At -20°C or lower for long-term storage.[1]
-
Under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Protected from light.
It is also advisable to prepare fresh working solutions from a stock solution for each experiment to ensure accuracy.
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of OAG by LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for OAG | 1. Degradation of OAG: The analyte may have degraded during sample collection, storage, or preparation. | - Ensure samples are processed quickly and stored at low temperatures (-80°C).- Use antioxidants like BHT during extraction.[1]- Avoid exposure to strong acids or bases. |
| 2. Poor Extraction Recovery: The extraction method may not be efficient for OAG. | - Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Toluene-based LLE has shown good recovery for similar lipids.[4]- Ensure complete evaporation of the solvent before reconstitution. | |
| 3. Inefficient Ionization: The electrospray ionization (ESI) source conditions may not be optimal for OAG. | - Optimize source parameters such as capillary voltage, gas flow, and temperature.- OAG is expected to ionize well in positive ion mode as a protonated molecule [M+H]⁺. | |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can cause high background. | - Use high-purity, LC-MS grade solvents and reagents.- Filter all mobile phases. |
| 2. Matrix Effects: Co-eluting compounds from the biological matrix can create a high chemical background. | - Improve chromatographic separation to resolve OAG from interfering compounds.- Enhance sample clean-up by using a more rigorous SPE protocol. | |
| 3. System Contamination: The LC-MS system may be contaminated from previous analyses. | - Flush the LC system and mass spectrometer with appropriate cleaning solutions. | |
| Poor Peak Shape | 1. Inappropriate Chromatographic Column: The column chemistry may not be suitable for OAG. | - A C18 or a cyano (CN) column is often used for the separation of similar lipids.[5] |
| 2. Unsuitable Mobile Phase: The mobile phase composition or pH may be causing peak tailing or broadening. | - Optimize the mobile phase composition and gradient. A common mobile phase for lipid analysis consists of water and methanol or acetonitrile with additives like formic acid or ammonium acetate.[4][5] | |
| 3. Column Overloading: Injecting too much sample can lead to poor peak shape. | - Dilute the sample or reduce the injection volume. | |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in the extraction and handling of samples. | - Use a standardized and validated sample preparation protocol.- Ensure the internal standard is added to all samples and standards at the beginning of the process. |
| 2. Analyte Instability in Autosampler: OAG may be degrading in the autosampler during the analytical run. | - Keep the autosampler at a low temperature (e.g., 4°C).[4] | |
| 3. Fluctuation in MS Performance: The sensitivity of the mass spectrometer may be drifting. | - Calibrate the mass spectrometer regularly.- Monitor system suitability by injecting a standard at the beginning, middle, and end of the analytical batch. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for similar endocannabinoids and is a good starting point for OAG extraction from plasma or tissue homogenates.
-
To 100 µL of sample (plasma or tissue homogenate), add 10 µL of the internal standard working solution (e.g., 2-AG-d8 in acetonitrile).
-
Add 1 mL of cold toluene (or another suitable organic solvent like methyl tert-butyl ether).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of OAG. Optimization will be required for your specific instrumentation and application.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-1 min: 30% B
-
1-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
The molecular weight of OAG is 360.5 g/mol .[3][6] The protonated precursor ion [M+H]⁺ is m/z 361.5.
-
A likely fragmentation is the loss of the glycidol moiety, resulting in the arachidonoyl acylium ion.
-
Quantifier Ion: A prominent and specific product ion.
-
Qualifier Ion: A second, less abundant product ion to confirm identity.
-
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |
| This compound | 361.5 | 303.2 (Arachidonoyl acylium ion) | To be determined empirically | To be optimized |
| 2-AG-d8 (Internal Standard) | 387.6 | 294.2 | To be determined empirically | To be optimized |
Note: The optimal product ions and collision energies should be determined by infusing a standard solution of OAG and 2-AG-d8 into the mass spectrometer.
Data Summary
The following table provides examples of Limits of Quantification (LLOQ) achieved for structurally similar analytes, which can serve as a benchmark for the expected sensitivity of an optimized OAG method.
| Analyte | Matrix | LLOQ | Reference |
| 2-Arachidonoyl glycerol (2-AG) | Mouse Brain | 38.0 pg on column | [5] |
| N-Arachidonoyl glycine (NAGly) | Mouse Brain | 1.9 pg on column | [5] |
| Anandamide (AEA) | Mouse Brain | 3.5 pg on column | [5] |
Visualizations
Experimental Workflow for OAG Quantification
Caption: Experimental workflow for the quantification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low OAG signal.
References
How to control for non-specific binding of O-Arachidonoyl Glycidol.
Welcome to the technical support center for O-Arachidonoyl Glycidol (OAG). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the proper use of OAG and the accurate interpretation of experimental data. A primary focus is on addressing and controlling for its non-specific binding and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG) and what are its primary targets?
A1: this compound is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Its primary mechanism of action is the inhibition of several serine hydrolases involved in the degradation of endocannabinoids.[4] The main targets include:
-
Monoacylglycerol Lipase (MAGL) : OAG blocks the hydrolysis of 2-oleoylglycerol, a substrate for MAGL, in both cytosolic and membrane fractions of rat cerebella.[1][2][5]
-
Fatty Acid Amide Hydrolase (FAAH) : OAG inhibits the FAAH-catalyzed hydrolysis of anandamide.[1][2]
-
α/β-hydrolase domain 6 (ABHD6) : As an inhibitor of 2-AG degradation, OAG's effects can be linked to the modulation of enzymes like ABHD6, which also hydrolyzes 2-AG.[6][7]
Q2: What constitutes "non-specific binding" or "off-target effects" for OAG?
A2: Non-specific binding for OAG refers to its interaction with molecular targets other than the primary enzyme of interest. Given that OAG inhibits multiple hydrolases (MAGL, FAAH, and potentially others like ABHD12) with similar potency, an effect observed after OAG application cannot be automatically attributed to a single enzyme.[7][8][9] These off-target effects are compounded by the lipophilic nature of the molecule, which can lead to non-specific interactions with other proteins and cell membranes.[10]
Q3: Why is it critical to control for these non-specific effects?
A3: It is crucial to implement rigorous controls to ensure that any observed biological effect is correctly attributed to the inhibition of a specific enzymatic pathway. Without proper controls, researchers risk misinterpreting their data. For example, an effect could be mistakenly attributed to MAGL inhibition when it is actually caused by the simultaneous inhibition of FAAH or other serine hydrolases. This is critical for validating new drug targets and understanding complex signaling pathways.
Troubleshooting Guide
Problem: My experiment with OAG is yielding unexpected or difficult-to-interpret results.
Possible Cause 1: Inhibition of Multiple Off-Target Enzymes Your observed effect may be a composite result of inhibiting MAGL, FAAH, and other hydrolases like ABHD6 simultaneously.
-
Solution: Use Selective Pharmacological Inhibitors Incorporate highly selective inhibitors for each of OAG's potential targets in parallel experiments. This allows you to dissect which specific enzymatic inhibition is responsible for the biological effect. If the effect of OAG is mimicked by a selective MAGL inhibitor, but not a selective FAAH inhibitor, you can be more confident in your conclusion.
Possible Cause 2: Direct Interaction with Cannabinoid Receptors Although OAG is reported to interact only weakly with CB1 receptors, this possibility should be ruled out, especially at higher concentrations.[8]
-
Solution: Employ Receptor Antagonists Co-administer OAG with a selective CB1 antagonist (e.g., Rimonabant) or CB2 antagonist.[11] If the effect of OAG is blocked by the antagonist, it suggests direct receptor interaction rather than an effect mediated by the accumulation of endogenous cannabinoids.
Possible Cause 3: Non-Specific Interactions due to Lipophilicity The molecule's lipophilicity can cause it to partition into lipid membranes or bind non-specifically to proteins and experimental surfaces.[10]
-
Solution: Optimize Assay Conditions and Include Negative Controls
-
For in vitro assays, include a detergent (e.g., Tween-20) or a carrier protein like bovine serum albumin (BSA) in your buffer to reduce non-specific binding.
-
Use an inactive structural analog of OAG as a negative control if available. This helps to differentiate effects caused by the specific chemical structure versus general lipophilic properties.
-
In binding assays, ensure washing steps are sufficient to remove unbound compound.[12]
-
Quantitative Data Summary
For accurate experimental design, it is essential to consider the inhibitory concentrations of OAG against its various targets.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Target Assay | Tissue Source | IC₅₀ Value | Citations |
| Cytosolic 2-Oleoylglycerol Hydrolysis | Rat Cerebella | 4.5 µM | [1][2][3][5] |
| Membrane-Associated 2-Oleoylglycerol Hydrolysis | Rat Cerebella | 19 µM | [1][2][3][5] |
| FAAH-Catalyzed Anandamide Hydrolysis | Rat Cerebella | 12 µM | [1][2] |
Table 2: Recommended Selective Inhibitors for Control Experiments
| Target Enzyme | Selective Inhibitor | Notes | Citations |
| MAGL | JZL184 | Highly potent and selective MAGL inhibitor. | [7] |
| FAAH | URB597, PF-3845 | Widely used selective FAAH inhibitors. | [11] |
| ABHD6 | WWL70, KT182 | Selective inhibitors of ABHD6.[11] | [11][13] |
| ABHD12 | DO264 | A selective and in vivo active inhibitor of ABHD12. | [14][15][16] |
Experimental Protocols & Visualizations
Protocol 1: Pharmacological Dissection of OAG's Mechanism of Action
Objective: To determine if the biological effect of OAG is mediated by the inhibition of MAGL, FAAH, or another hydrolase.
Methodology:
-
Group Design: Set up a minimum of four experimental groups:
-
Group A: Vehicle Control (e.g., DMSO).
-
Group B: this compound (at the desired experimental concentration).
-
Group C: Selective MAGL Inhibitor (e.g., JZL184, at a concentration known to fully inhibit MAGL).
-
Group D: Selective FAAH Inhibitor (e.g., URB597, at a concentration known to fully inhibit FAAH).
-
(Optional) Group E: Selective ABHD6 Inhibitor (e.g., WWL70).
-
-
Treatment: Administer the compounds to your experimental system (cells, tissue, etc.) under identical conditions.
-
Endpoint Measurement: Measure the specific biological outcome of interest (e.g., protein expression, cell migration, neurotransmitter release).
-
Data Analysis & Interpretation:
-
If the effect in Group B (OAG) is statistically identical to Group C (MAGL inhibitor) but different from Group D (FAAH inhibitor), the effect is likely MAGL-mediated.
-
If the effect in Group B is a sum of the effects in Group C and Group D, OAG is likely acting on both targets.
-
If the effect in Group B is different from all selective inhibitor groups, OAG may be acting on another target not accounted for, or through a non-specific mechanism.
-
Caption: OAG inhibits multiple hydrolases, increasing endocannabinoid levels.
Protocol 2: General Workflow for Target Validation
The following workflow illustrates a systematic approach to confirming the molecular target of OAG in your experimental system. This approach moves from broad pharmacological tools to more specific genetic validation.
Caption: A logical workflow for validating the molecular target of OAG.
Logical Relationship of Essential Controls
References
- 1. caymanchem.com [caymanchem.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 5. This compound [shop.labclinics.com]
- 6. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. N-Arachidonyl Maleimide Potentiates the Pharmacological and Biochemical Effects of the Endocannabinoid 2-Arachidonylglycerol through Inhibition of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for O-Arachidonoyl Glycidol in enzyme assays.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting common issues when using O-Arachidonoyl Glycidol in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG).[1][2] It is primarily used in research as an inhibitor of two key enzymes involved in endocannabinoid signaling:
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of anandamide (AEA), another major endocannabinoid.[3][4]
-
Monoacylglycerol Lipase (MAGL): This is the primary enzyme responsible for the breakdown of 2-AG.[5][6][7]
By inhibiting these enzymes, this compound can be used to study the roles of endocannabinoids in various physiological processes.
Q2: What is the recommended storage and stability for this compound?
This compound's stability is critical for reliable experimental results. The molecule has two points of vulnerability: the arachidonoyl chain with its four double bonds susceptible to oxidation, and the epoxy ring.[8]
-
Storage: It is recommended to store solutions in anhydrous organic solvents like methyl acetate, under an inert gas such as argon or nitrogen, and at -20°C.[8] For long-term storage, it is stable for at least two years under these conditions.[1]
-
Assay Conditions: In neutral aqueous buffers (pH 7.0–7.4), prolonged incubation of over 2 hours at 37°C can result in more than 20% degradation.[8] It is sensitive to strong oxidizing agents.[8]
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the enzyme and the experimental conditions. Reported values include:
-
FAAH: 12 µM in the membrane fraction of rat cerebella.[1]
-
MAGL (as 2-oleoyl glycerol hydrolysis): 4.5 µM in the cytosolic fraction and 19 µM in the membrane fraction of rat cerebella.[1]
Troubleshooting Guide
This guide addresses common problems encountered during enzyme assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in results | Inconsistent incubation times: Minor variations in timing can significantly impact results, especially with potent inhibitors. | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents. A kinetic reading approach, measuring fluorescence every minute, can also provide more robust data than a single endpoint reading.[9] |
| Degradation of this compound: The compound can degrade in aqueous buffers at 37°C, leading to lower effective concentrations.[8] | Prepare fresh dilutions of this compound for each experiment. Minimize the pre-incubation time in aqueous buffer before starting the reaction. Consider running a time-course experiment to determine the optimal, shortest incubation time that yields a sufficient signal-to-background ratio. | |
| Lower than expected inhibition | Suboptimal inhibitor concentration: The concentration range of the inhibitor may not be appropriate for the specific enzyme and substrate concentrations used. | Perform a dose-response curve to determine the IC50 value under your specific assay conditions. Ensure the solvent used to dissolve the inhibitor (e.g., DMSO, ethanol) does not exceed a final concentration that affects enzyme activity. |
| Incorrect assay buffer pH: Enzyme activity is highly dependent on pH. | Ensure the assay buffer pH is optimal for the target enzyme. For example, FAAH assays are often performed at pH 9.0.[9] | |
| No inhibition observed | Inactive this compound: Improper storage or handling may have led to the degradation of the compound. | Confirm the storage conditions and age of your this compound stock. If in doubt, purchase a new vial. |
| Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. | Always store enzymes on ice and follow the manufacturer's instructions for dilution and handling.[7][9] Run a positive control with a known inhibitor to verify enzyme activity. |
Experimental Protocols & Data
Optimizing Incubation Time: Data Summary
| Enzyme | Assay Type | Recommended Incubation Time | Temperature | Reference |
| FAAH | Fluorometric | 30 minutes (endpoint) or kinetic reads for 30 minutes | 37°C | [9] |
| MAGL | Colorimetric | 10 minutes | Room Temperature | [7] |
| FAAH | Fluorometric | 5 minutes (pre-incubation with inhibitor), then 1 hour (with substrate) | 37°C | [10] |
| MAGL | Radiometric | 15 minutes | 37°C | [5] |
Detailed Experimental Protocol: FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available FAAH inhibitor screening kits.[9]
Materials:
-
FAAH enzyme (human recombinant)
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
This compound (dissolved in a suitable solvent like DMSO or ethanol)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
96-well plate (black, clear bottom for fluorescence)
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1X FAAH Assay Buffer by diluting the 10X stock with ultrapure water.
-
Dilute the FAAH enzyme in 1X FAAH Assay Buffer according to the manufacturer's instructions. Keep the diluted enzyme on ice.
-
Prepare a series of dilutions of this compound in the same solvent used for the vehicle control.
-
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (vehicle).
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the desired this compound dilution.
-
Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.
-
-
Pre-incubation:
-
Cover the plate and incubate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reactions by adding 10 µL of FAAH Substrate to all wells.
-
Cover the plate and incubate for 30 minutes at 37°C. For kinetic assays, begin reading fluorescence immediately after substrate addition and continue for 30 minutes.
-
-
Detection:
-
Read the fluorescence using a plate reader with excitation at ~350 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
Endocannabinoid Signaling Pathway Inhibition
Caption: Inhibition of FAAH and MAGL by this compound.
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Please Log In [digitalcommons.liberty.edu]
How to mitigate cytotoxicity of O-Arachidonoyl Glycidol in cell culture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of O-Arachidonoyl Glycidol (OAG) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with this compound (OAG). What is the likely cause?
A1: this compound (OAG), like other lipophilic compounds and its structural analog 2-arachidonoyl glycerol (2-AG), can induce cytotoxicity through several mechanisms. The primary cause is often the induction of oxidative stress due to the release of arachidonic acid, a precursor for reactive oxygen species (ROS). This can lead to apoptosis (programmed cell death). Additionally, high concentrations of lipophilic substances can disrupt cell membranes.
Q2: What is a typical effective concentration for OAG in cell culture, and at what concentrations does cytotoxicity become a major issue?
A2: The effective concentration of OAG can vary significantly depending on the cell line and the experimental endpoint. Based on studies with a structurally similar 2-AG analog, 2-arachidonoyl-1,3-difluoropropanol (2-ADFP), cytotoxic effects are typically observed in the micromolar range. For instance, in various human breast cancer cell lines, EC50 values for cytotoxicity were in the range of 89–167 µM after 72 hours of incubation. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration.
Q3: How can I improve the solubility of OAG in my culture medium to avoid precipitation and reduce localized toxicity?
A3: OAG is a lipophilic compound with poor aqueous solubility. To improve its dispersal in culture medium and prevent the formation of cytotoxic micelles, it is essential to use a suitable solvent and carrier.
-
Solvent Choice: Initially, dissolve OAG in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or DMF. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity.
-
Carrier Molecules: For enhanced solubility and reduced cytotoxicity, consider using carrier molecules.
-
Serum Albumin: Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) can bind to lipophilic compounds, increasing their solubility and reducing their free concentration, thereby mitigating cytotoxicity.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their aqueous solubility and bioavailability while reducing toxicity.
-
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of OAG.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Dissolution | Prepare a fresh stock solution of OAG in a minimal amount of an appropriate organic solvent (e.g., DMSO). Ensure complete dissolution before further dilution in culture medium. Pre-warm the culture medium before adding the OAG stock solution dropwise while vortexing gently. | Improved dispersion of OAG in the medium, preventing the formation of highly concentrated, toxic micelles. |
| Oxidative Stress | Co-incubate cells with an antioxidant. Common choices include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), or other commercially available antioxidant cocktails. | Reduction in reactive oxygen species (ROS) and a subsequent decrease in apoptosis, leading to improved cell viability. |
| Cell Line Sensitivity | Perform a detailed dose-response and time-course experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1-200 µM). | Identification of a sub-toxic working concentration range for your experimental setup. |
Issue 2: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of OAG over time | Prepare fresh OAG-containing media for each experiment and for media changes during long-term incubations. Visually inspect the media for any signs of precipitation before adding it to the cells. | Consistent delivery of the desired concentration of OAG to the cells throughout the experiment. |
| Interaction with plasticware | Use low-binding microplates and tubes to minimize the adsorption of the lipophilic OAG to plastic surfaces. | More accurate and consistent actual concentration of OAG in the cell culture medium. |
| Variability in Serum Batch | If using serum, ensure the same batch is used for all related experiments as the composition of lipids and binding proteins can vary between batches, affecting the free concentration of OAG. | Reduced variability in experimental outcomes due to consistent serum composition. |
Experimental Protocols
Protocol 1: Preparation of OAG Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Warm the vial of OAG to room temperature.
-
Dissolve the OAG in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into small volumes in low-binding tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the OAG stock solution at room temperature.
-
Serially dilute the stock solution in serum-free culture medium to an intermediate concentration.
-
Further dilute the intermediate solution into your final, complete culture medium (containing serum, if applicable) to achieve the desired treatment concentrations. Add the OAG solution dropwise to the medium while gently swirling.
-
Protocol 2: Mitigation of Cytotoxicity using Antioxidants
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere and stabilize for 24 hours.
-
Pre-treatment with Antioxidant (Optional but Recommended):
-
Prepare a stock solution of N-acetylcysteine (NAC) in sterile water or PBS.
-
One hour prior to OAG treatment, add NAC to the cell culture medium at a final concentration of 1-5 mM.
-
-
OAG Treatment:
-
Prepare the OAG working solutions as described in Protocol 1.
-
If pre-treated with NAC, the OAG can be added directly to the NAC-containing medium. If not, replace the old medium with fresh medium containing both the desired concentration of OAG and the antioxidant.
-
-
Incubation and Analysis: Incubate the cells for the desired experimental duration and proceed with your downstream analysis (e.g., viability assay, functional assay).
Data Presentation
Table 1: Cytotoxicity of 2-Arachidonoyl-1,3-difluoropropanol (a 2-AG Analog) in Human Breast Cancer Cell Lines.
| Cell Line | EC50 (µM) after 72h Incubation |
| MCF-10A | 167 ± 15 |
| MCF-7 | 145 ± 12 |
| BT-474 | 121 ± 11 |
| BT-20 | 89 ± 9 |
| SK-BR-3 | 113 ± 10 |
| MDA-MB-231 | 101 ± 9 |
| Data adapted from a study on a 2-AG analog, 2-arachidonoyl-1,3-difluoropropanol. |
Visualizations
Caption: Signaling pathway of OAG-induced cytotoxicity.
Caption: Experimental workflow for mitigating OAG cytotoxicity.
Caption: Logical relationships in OAG cytotoxicity mitigation.
Validation & Comparative
A Comparative Analysis of O-Arachidonoyl Glycidol and JZL184 Selectivity for Endocannabinoid System Enzymes
For researchers, scientists, and drug development professionals, the precise modulation of the endocannabinoid system (ECS) is paramount. This guide provides a detailed comparison of the selectivity of two inhibitors, O-Arachidonoyl Glycidol and JZL184, for the key ECS enzymes monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).
The endocannabinoid system, a crucial regulator of numerous physiological processes, is primarily modulated by the levels of its endogenous ligands, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The enzymes responsible for the degradation of these endocannabinoids, FAAH and MAGL respectively, have become key targets for therapeutic intervention. Selective inhibition of these enzymes can elevate the endogenous levels of AEA or 2-AG, offering therapeutic potential for a range of disorders. This comparison focuses on the selectivity profiles of this compound and the widely studied MAGL inhibitor, JZL184.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and JZL184 against MAGL and FAAH, providing a clear quantitative measure of their respective potencies and selectivities.
| Compound | Target Enzyme | IC50 Value | Selectivity (FAAH IC50 / MAGL IC50) |
| This compound | MAGL (rat cerebellar cytosol) | 4.5 µM[1][2] | ~2.7-fold for MAGL |
| FAAH (rat cerebellar membranes) | 12 µM[1][2] | ||
| JZL184 | MAGL (mouse brain membranes) | 8 nM[3] | >300-fold for MAGL[3] |
| FAAH (mouse brain membranes) | 4 µM[3] |
Key Findings:
-
JZL184 demonstrates significantly higher potency and selectivity for MAGL compared to this compound. With an IC50 in the nanomolar range for MAGL and over 300-fold selectivity against FAAH, JZL184 is a highly specific tool for inhibiting 2-AG degradation[3].
-
This compound exhibits modest potency and poor selectivity. Its micromolar IC50 values for both MAGL and FAAH indicate that it acts as a non-selective inhibitor of these two key endocannabinoid-degrading enzymes[1][2].
Signaling Pathways and Experimental Workflow
To understand the context of this comparison, it is essential to visualize the endocannabinoid signaling pathway and the general workflow for assessing inhibitor selectivity.
Caption: Endocannabinoid signaling at the synapse.
Caption: General workflow for determining inhibitor selectivity.
Experimental Protocols
The data presented in this guide are derived from established in vitro enzyme activity assays. Below are the generalized methodologies employed in these studies.
MAGL Inhibition Assay
-
Enzyme Source: The cytosolic fraction of rat cerebellar homogenates is typically used as a source of MAGL activity[1].
-
Substrate: 2-oleoylglycerol (2-OG), a close structural analog of 2-AG, is a commonly used substrate for MAGL activity assays[1].
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (this compound or JZL184) for a defined period at 37°C.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate. After a specific incubation time, the reaction is terminated, often by the addition of an organic solvent mixture.
-
Quantification: The amount of product formed (glycerol or the fatty acid) is quantified using appropriate analytical methods, such as chromatography or colorimetric assays.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
FAAH Inhibition Assay
-
Enzyme Source: The membrane fraction of rat cerebellar homogenates serves as a common source for FAAH activity[1].
-
Substrate: Radiolabeled or fluorescently tagged anandamide (AEA) is frequently used as the substrate.
-
Inhibitor Incubation: Similar to the MAGL assay, the enzyme preparation is pre-incubated with a range of inhibitor concentrations at 37°C.
-
Reaction Initiation and Termination: The reaction is started by adding the substrate and stopped after a set time.
-
Quantification: The products of AEA hydrolysis are separated from the unreacted substrate, typically by liquid-liquid extraction or chromatography, and the radioactivity or fluorescence of the product is measured.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This comparative guide highlights the stark differences in selectivity between this compound and JZL184. JZL184 stands out as a highly potent and selective inhibitor of MAGL, making it an invaluable research tool for elucidating the specific roles of 2-AG in the central nervous system and periphery. In contrast, this compound is a non-selective inhibitor of both MAGL and FAAH with significantly lower potency. For researchers aiming to selectively modulate 2-AG signaling, JZL184 is the superior choice. The lack of selectivity of this compound makes it unsuitable for studies requiring the specific inhibition of MAGL. This information is critical for the design of experiments and the development of novel therapeutics targeting the endocannabinoid system.
References
A Comparative Guide to FAAH Inhibition: O-Arachidonoyl Glycidol versus URB597
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Fatty Acid Amide Hydrolase (FAAH): O-Arachidonoyl Glycidol and URB597. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids. Inhibition of FAAH is a promising therapeutic strategy for a variety of conditions, including pain, anxiety, and neurodegenerative diseases. This document summarizes their mechanisms of action, potency, selectivity, and available in vivo data, supported by experimental protocols and visual diagrams to facilitate understanding and further research.
Mechanism of Action
Both this compound and URB597 inhibit FAAH, thereby increasing the endogenous levels of anandamide and other fatty acid amides. This enhancement of endocannabinoid signaling is the primary mechanism through which these inhibitors exert their pharmacological effects.
This compound is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. Its inhibitory activity arises from its structural similarity to the natural substrates of FAAH.
URB597 (cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester) is a potent, irreversible inhibitor of FAAH[2]. It acts by carbamylating the catalytic serine residue (Ser241) in the active site of the enzyme, leading to its inactivation[3]. While highly selective for FAAH in the brain, some studies suggest it may inhibit other carboxylesterases in the liver[4]. There is also evidence for off-target effects of URB597 that are independent of FAAH and CB1 receptor signaling[5].
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and URB597. It is important to note that the data are compiled from different studies, and direct comparisons of potency should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | Assay System | IC50 | Reference |
| This compound | FAAH | Rat Cerebellar Membranes | 12 µM | [1] |
| MAGL (cytosolic) | Rat Cerebellar Cytosol | 4.5 µM | [1] | |
| MAGL (membrane) | Rat Cerebellar Membranes | 19 µM | [1] | |
| URB597 | FAAH | Rat Brain Membranes | 5 nM | [6] |
| FAAH | Human Liver Microsomes | 3 nM | [6] | |
| FAAH | N1E115 Cell Homogenate | 31 ± 3.5 nM | [5] |
Table 2: In Vivo Administration and Effects
| Compound | Species | Route of Administration | Dose Range | Observed Effects | Reference |
| URB597 | Rat | Intraperitoneal (i.p.) | 0.1 - 0.3 mg/kg | Inhibition of brain FAAH activity, anxiolytic-like, antidepressant-like, analgesic effects. | [6][7] |
| Rat | Intraperitoneal (i.p.) | 3 mg/kg | Reduced visceral hypersensitivity. | [8] | |
| Mouse | Intraperitoneal (i.p.) | 0.3 mg/kg | Increased brain anandamide levels. | ||
| Rhesus Monkey | Intravenous (i.v.) | 0.3 mg/kg | Potentiation of anandamide effects. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Experimental Protocols
FAAH Inhibition Assay (based on Anandamide Hydrolysis)
This protocol outlines a typical procedure for determining the in vitro potency of FAAH inhibitors.
1. Preparation of Enzyme Source:
-
Euthanize rodents (e.g., Sprague-Dawley rats) and rapidly dissect the brain on ice.
-
Homogenize the brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membrane fraction.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Inhibition Assay:
-
In a reaction tube, pre-incubate a specific amount of the membrane protein (e.g., 20-50 µg) with varying concentrations of the inhibitor (this compound or URB597) or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [³H]anandamide, at a concentration near its Km value.
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).
3. Product Quantification and Data Analysis:
-
Extract the radiolabeled product (e.g., [³H]ethanolamine) from the reaction mixture using a suitable organic solvent (e.g., chloroform/methanol).
-
Quantify the amount of radiolabeled product in the aqueous phase using liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Conclusion
Both this compound and URB597 are valuable tools for studying the endocannabinoid system through FAAH inhibition.
-
URB597 is a highly potent and selective irreversible inhibitor of FAAH, making it a powerful tool for in vivo studies aiming to elevate anandamide levels. Its well-characterized pharmacological profile has led to its extensive use in preclinical models of pain, anxiety, and depression. However, researchers should be mindful of its potential off-target effects and its irreversible mechanism of action.
-
This compound is a less potent inhibitor of FAAH with notable activity against MAGL, indicating a lack of selectivity. This dual activity could be advantageous in certain experimental contexts where the simultaneous inhibition of both major endocannabinoid degrading enzymes is desired. However, for studies requiring specific targeting of FAAH, its use should be carefully considered.
The choice between these two inhibitors will ultimately depend on the specific research question, the desired level of selectivity, and the experimental model being used. This guide provides the foundational data and protocols to aid in this decision-making process.
References
- 1. Buy this compound (EVT-1198595) | 439146-24-4 [evitachem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of anandamide hydrolysis enhances noradrenergic and GABAergic transmission in the prefrontal cortex and basolateral amygdala of rats subjected to acute swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol vs. 2-Arachidonoylglycerol (2-AG): A Comparative Analysis of Potency at Cannabinoid Receptor 1 (CB1)
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of O-Arachidonoyl Glycidol and the well-characterized endocannabinoid, 2-Arachidonoylglycerol (2-AG), at the cannabinoid receptor 1 (CB1). This document synthesizes available experimental data, details relevant experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding.
Executive Summary
In contrast, 2-AG is a well-established, potent full agonist at CB1 receptors. Numerous studies have quantified its binding affinity and functional activity, demonstrating its significant role in the endocannabinoid system. This guide presents the available data for 2-AG and a structurally related ether analog, 2-arachidonyl glyceryl ether, to provide a framework for understanding the potential activity of arachidonate-based glycerols at CB1 receptors, while highlighting the current data gap for this compound.
Data Presentation: Potency at CB1 Receptors
The following table summarizes the available quantitative data for the potency of 2-AG and related compounds at CB1 receptors. No direct binding or functional data for this compound at CB1 receptors has been identified.
| Compound | Parameter | Value (nM) | Species/System | Reference |
| 2-Arachidonoylglycerol (2-AG) | Ki | 200 | Not specified | [1] |
| Ki | 472 | Not specified | ||
| EC50 (GIRK activation) | 125.3 | Oocytes | [1] | |
| EC50 (GTPγS binding) | 519 | Not specified | ||
| 2-Arachidonyl Glyceryl Ether (Noladin Ether) | Ki | 21.2 ± 0.5 | Rat Brain | |
| This compound | Ki | Data not available | ||
| EC50/IC50 | Data not available |
Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity. EC50 represents the half-maximal effective concentration, a measure of functional potency. A lower EC50 value indicates higher potency.
Experimental Protocols
The determination of a compound's potency at a G-protein coupled receptor like CB1 involves two primary types of assays: binding assays to measure affinity and functional assays to measure efficacy and potency.
Radioligand Binding Assay (for determining Ki)
This assay measures the ability of an unlabeled test compound (e.g., this compound or 2-AG) to displace a radiolabeled ligand that is known to bind to the CB1 receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor (e.g., rat brain homogenates or cells stably expressing human CB1 receptors).
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940).
-
Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
[35S]GTPγS Binding Assay (for determining EC50 and Emax)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the CB1 receptor. This is a direct measure of G-protein activation following receptor stimulation.
Protocol Outline:
-
Membrane Preparation: Similar to the binding assay, membranes containing CB1 receptors are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS and GDP in the presence of increasing concentrations of the test agonist.
-
Stimulation: Agonist binding to the CB1 receptor promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the G-protein.
-
Separation: The reaction is terminated, and the [35S]GTPγS-bound G-proteins are separated from the free [35S]GTPγS by filtration.
-
Quantification: The amount of radioactivity on the filters is quantified.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined from the dose-response curve.
Mandatory Visualizations
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for Potency Determination
Caption: Workflow for Determining CB1 Receptor Potency.
References
O-Arachidonoyl Glycidol vs. Anandamide: A Comparative Analysis of Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of O-Arachidonoyl Glycidol and the endocannabinoid anandamide, focusing on their distinct mechanisms of action at the molecular level. By examining their receptor binding affinities and downstream signaling pathways, this document aims to equip researchers with the critical information needed to effectively utilize these compounds in their studies.
Introduction
Anandamide (N-arachidonoylethanolamine, AEA) is a well-characterized endogenous cannabinoid that plays a crucial role in a variety of physiological processes by directly activating cannabinoid receptors. In contrast, this compound is recognized primarily as an inhibitor of the key enzymes responsible for the degradation of endocannabinoids. This fundamental difference in their primary mechanisms—direct receptor agonism versus indirect enhancement of endocannabinoid tone—dictates their distinct pharmacological profiles and experimental applications.
Receptor Binding Affinity
Anandamide exhibits a moderate affinity for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, acting as a partial agonist. This compound, on the other hand, is a weak ligand for the CB1 receptor and its direct binding to the CB2 receptor is not well-characterized. Its primary interaction with the endocannabinoid system is through the inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the enzymes that degrade anandamide and 2-arachidonoylglycerol (2-AG), respectively.
Table 1: Receptor and Enzyme Binding Affinities
| Compound | Target | Species | Ki (nM) | IC50 (nM) | Reference |
| Anandamide | CB1 | Human | 239.2 | [1] | |
| CB1 | Rat | 87.7 | [1] | ||
| CB2 | Human | 439.5 | [1] | ||
| This compound | CB1 | - | Weak binder | - | Inferred from enzymatic inhibition studies |
| FAAH | - | 12,000 | |||
| MAGL | - | 4,500 (cytosolic) | |||
| 19,000 (membrane) |
Signaling Pathways
The signaling cascades initiated by anandamide and this compound are fundamentally different. Anandamide directly activates G-protein coupled cannabinoid receptors, leading to a cascade of intracellular events. This compound's effects on signaling are primarily indirect, resulting from the accumulation of endogenous cannabinoids.
Anandamide Signaling
As a direct agonist, anandamide binding to CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o), initiates the following canonical signaling events[2]:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK): Influencing cell growth, differentiation, and survival.
This compound's Indirect Signaling
This compound's primary mechanism of action is the inhibition of FAAH and MAGL. This leads to an accumulation of their respective substrates, anandamide and 2-AG. The elevated levels of these endocannabinoids then lead to enhanced activation of cannabinoid receptors, triggering the downstream signaling events described for anandamide and 2-AG.
Experimental Protocols
The following are summaries of standard protocols used to determine the binding and signaling properties of compounds like anandamide and this compound.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a ligand for cannabinoid receptors.
-
Objective: To measure the Ki of a test compound.
-
Principle: A radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) is incubated with cell membranes expressing either CB1 or CB2 receptors in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured to determine its binding affinity.
-
Procedure Outline:
-
Prepare cell membranes from cells overexpressing CB1 or CB2 receptors.
-
Incubate a fixed concentration of radioligand with the membranes and a range of concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G-proteins.
-
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.
-
Procedure Outline:
-
Incubate cell membranes expressing the receptor of interest with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the data to determine EC50 and Emax values.
-
Adenylyl Cyclase (cAMP) Assay
This assay measures the inhibition of adenylyl cyclase, a downstream effector of Gi/o-coupled receptors.
-
Objective: To quantify the inhibitory effect of a test compound on adenylyl cyclase activity.
-
Principle: Cells expressing the receptor of interest are stimulated with forskolin to increase intracellular cAMP levels. The ability of a test compound to inhibit this forskolin-stimulated cAMP accumulation is measured.
-
Procedure Outline:
-
Culture cells expressing the cannabinoid receptor.
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with forskolin.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Calculate the extent of inhibition of forskolin-stimulated cAMP production.
-
Conclusion
This compound and anandamide represent two distinct classes of molecules that modulate the endocannabinoid system. Anandamide acts as a direct, albeit partial, agonist at cannabinoid receptors, initiating a well-defined signaling cascade. In contrast, this compound's primary role is to potentiate endogenous cannabinoid signaling by inhibiting the metabolic enzymes FAAH and MAGL. This fundamental difference is critical for the design and interpretation of experiments in cannabinoid research. While anandamide is a tool to directly probe receptor function, this compound serves as a valuable pharmacological agent to investigate the physiological and pathological roles of endogenously produced cannabinoids. Researchers should carefully consider these distinct mechanisms when selecting the appropriate compound for their specific research questions.
References
A Comparative Analysis of O-Arachidonoyl Glycidol and Methyl Arachidonyl Fluorophosphonate (MAFP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical probes for lipid signaling research, O-Arachidonoyl Glycidol and Methyl Arachidonyl Fluorophosphonate (MAFP) are two widely utilized compounds that target key enzymes in the endocannabinoid and arachidonic acid pathways. While both are arachidonic acid derivatives, their distinct chemical structures give rise to different mechanisms of action, inhibitory profiles, and selectivity. This guide provides a comprehensive, data-driven comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Methyl Arachidonyl Fluorophosphonate (MAFP) |
| Primary Targets | Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH) | Cytosolic Phospholipase A2 (cPLA2), Calcium-Independent Phospholipase A2 (iPLA2), Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) |
| Mechanism of Action | Likely reversible inhibition | Irreversible, active-site directed inhibition |
| Selectivity | Appears more selective for MAGL and FAAH | Broad-spectrum serine hydrolase inhibitor |
| Key Applications | Studying endocannabinoid metabolism and signaling | Probing the roles of PLA2 and broad-spectrum serine hydrolases in arachidonic acid release and endocannabinoid signaling |
| Reported Off-Target Effects | Limited data available | Induction of COX-2 expression, cannabinoid receptor antagonism |
Data Presentation: Inhibitory Potency (IC50)
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and MAFP against their primary enzyme targets. It is crucial to note that these values are compiled from various studies and were likely determined under different experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Target Enzyme | This compound IC50 | MAFP IC50 | Source |
| Monoacylglycerol Lipase (MAGL) / 2-Oleoylglycerol Hydrolysis | 4.5 µM (cytosolic)[1] | ~8 nM (mouse brain MAGL) | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | 12 µM (membrane)[1] | ~2-4 nM (recombinant and brain FAAH)[2] | [1][2] |
| Cytosolic Phospholipase A2 (cPLA2) | Not reported | ~72 µM (human recombinant) | [3] |
| Calcium-Independent Phospholipase A2 (iPLA2) | Not reported | 0.5 µM | [2] |
Mechanism of Action and Selectivity
This compound is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its primary mechanism of action is the inhibition of the key enzymes responsible for the degradation of endocannabinoids, namely MAGL and FAAH.[1] By blocking these enzymes, this compound effectively increases the endogenous levels of 2-AG and anandamide, thereby potentiating endocannabinoid signaling. The presence of a glycidol moiety instead of a glycerol backbone makes it resistant to the acyl migration that 2-AG can undergo.
Methyl Arachidonyl Fluorophosphonate (MAFP) is a potent, irreversible, and active-site-directed inhibitor of several serine hydrolases.[2] Its fluorophosphonate group forms a covalent bond with the active site serine residue of its target enzymes, leading to their inactivation. MAFP is a broad-spectrum inhibitor, potently targeting not only FAAH and MAGL but also cPLA2 and iPLA2.[2] This broad activity means that MAFP can simultaneously block the degradation of endocannabinoids and the release of arachidonic acid from phospholipids.
A study utilizing activity-based protein profiling (ABPP) demonstrated that MAFP inhibits a wide range of serine hydrolases in the mouse brain proteome, including FAAH, MAGL, ABHD6, and ABHD12.[4] This highlights the non-selective nature of MAFP and underscores the importance of considering its off-target effects when interpreting experimental results.
Off-Target Effects
A critical consideration in the use of chemical probes is their potential for off-target effects.
MAFP has been shown to exhibit significant off-target activities. Notably, it can induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory prostaglandin synthesis pathway.[5] This effect is independent of its PLA2 inhibitory activity and can complicate the interpretation of studies on inflammation. Furthermore, MAFP has been reported to act as an irreversible antagonist at cannabinoid receptors, which could confound studies on the endocannabinoid system.
For This compound , there is currently limited published data on its off-target effects. Its closer structural similarity to the endogenous ligand 2-AG might suggest a more favorable selectivity profile, but further investigation is required to confirm this.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize the inhibitory activity of compounds like this compound and MAFP.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH.
-
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (this compound, MAFP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the assay buffer, followed by the FAAH enzyme solution.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for a set duration (e.g., 30 minutes).
-
The rate of increase in fluorescence is proportional to FAAH activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)
This assay measures the hydrolysis of a chromogenic substrate by MAGL.
-
Materials:
-
Recombinant human MAGL
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
MAGL substrate (e.g., 4-nitrophenyl acetate)
-
Test compounds (this compound, MAFP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplate
-
Absorbance plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the microplate, add the assay buffer and the MAGL enzyme solution.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the MAGL substrate to all wells.
-
Incubate the plate at 37°C for a set duration (e.g., 20 minutes).
-
Measure the absorbance at 405 nm. The increase in absorbance is due to the formation of 4-nitrophenol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Phospholipase A2 (PLA2) Inhibition Assay (Radiometric)
This assay measures the release of radiolabeled arachidonic acid from phospholipids.
-
Materials:
-
Recombinant human cPLA2 or iPLA2
-
PLA2 assay buffer (e.g., 80 mM KCl, 10 mM HEPES, 2 mM CaCl2, 1 mM DTT, pH 7.5)
-
Radiolabeled substrate (e.g., 1-stearoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine)
-
Test compounds (MAFP) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare liposomes containing the radiolabeled substrate.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, liposome suspension, and the test compound or vehicle control.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the PLA2 enzyme.
-
Incubate the reaction for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding a quench solution (e.g., Dole's reagent).
-
Extract the released radiolabeled arachidonic acid using an organic solvent.
-
Measure the radioactivity of the extracted arachidonic acid using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Endocannabinoid signaling pathway showing the points of inhibition by MAFP and this compound.
Caption: The arachidonic acid cascade, highlighting the inhibitory action of MAFP on PLA2.
Experimental Workflow
Caption: A generalized experimental workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound and MAFP are both valuable tools for investigating lipid signaling pathways, but their utility depends on the specific research question.
This compound is a more targeted tool for studying the consequences of inhibiting the primary endocannabinoid-degrading enzymes, MAGL and FAAH. Its structural similarity to 2-AG and likely more selective profile make it a good choice for specifically probing the endocannabinoid system.
MAFP , on the other hand, is a broad-spectrum serine hydrolase inhibitor that potently inhibits a wider range of enzymes, including PLA2, FAAH, and MAGL. This makes it a powerful tool for investigating the combined effects of blocking both endocannabinoid degradation and arachidonic acid release. However, its significant off-target effects, including COX-2 induction and cannabinoid receptor antagonism, necessitate careful experimental design and data interpretation.
Researchers should carefully consider the desired level of selectivity and the potential for confounding off-target effects when choosing between these two inhibitors. For studies requiring specific modulation of the endocannabinoid system, this compound may be the more appropriate choice. For broader investigations into the roles of serine hydrolases in lipid signaling, or when a multi-target inhibitor is desired, MAFP can be a useful, albeit complex, tool. In all cases, validation of inhibitor effects with complementary approaches is highly recommended.
References
- 1. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target cannabinoid effects mediated by GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating O-Arachidonoyl Glycidol's On-Target Effects: A Comparative Guide to Structurally Distinct Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Arachidonoyl Glycidol (OAG) with other structurally distinct inhibitors of Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH). The on-target effects of OAG are validated through objective comparison of its performance, supported by experimental data and detailed protocols.
Introduction to this compound and Endocannabinoid System Modulation
This compound is a synthetic compound that serves as a structural analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It exerts its primary effects by inhibiting the key enzymes responsible for the degradation of endocannabinoids: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH). By blocking these enzymes, OAG elevates the levels of the main endocannabinoids, 2-AG and anandamide (AEA), respectively. This modulation of the endocannabinoid system holds significant therapeutic potential for a variety of neurological and inflammatory conditions.[1]
The endocannabinoid system is a crucial neuromodulatory system that regulates a wide array of physiological processes. It operates through retrograde signaling, where endocannabinoids are released from postsynaptic neurons and act on presynaptic cannabinoid receptors (primarily CB1), thereby influencing neurotransmitter release.[2] The targeted inhibition of MAGL and FAAH presents a promising strategy to amplify the therapeutic benefits of the endocannabinoid system while potentially mitigating the side effects associated with direct cannabinoid receptor agonists.
Comparative Analysis of Inhibitor Potency
To validate the on-target effects of this compound, its inhibitory potency against MAGL and FAAH is compared with structurally distinct inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds, providing a clear quantitative comparison.
Monoacylglycerol Lipase (MAGL) Inhibitors
| Inhibitor | Chemical Class | IC50 (nM) | Selectivity over FAAH | Reference |
| This compound | Acylglycerol | ~4,500 (cytosolic), ~19,000 (membrane) | Moderate | [3] |
| JZL184 | Carbamate | 8 | >1000-fold | [4] |
| KML29 | Biphenyl-4-ylmethanone | 3.6 | >10,000-fold | [4] |
| CAY10499 | Benzisothiazolinone | 144 | High | [4] |
| Compound 19 | Benzoxazole-pyrrolidinone | 8.4 | >5000-fold | [4] |
| Compound 20 | Benzoxazole-pyrrolidinone | 7.6 | >5000-fold | [4] |
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
| Inhibitor | Chemical Class | IC50 (nM) | Selectivity over MAGL | Reference |
| This compound | Acylglycerol | ~12,000 | Low | [3] |
| URB597 | Carbamate | 4.6 | High | [4] |
| PF-3845 | Piperidine/Piperazine Urea | ~7 | High | [5] |
| OL-135 | α-Keto-heterocycle | ~28 (human), ~100 (rat) | High | [6] |
| JZL195 (Dual Inhibitor) | Carbamate | FAAH: ~2, MAGL: ~4 | Dual Target | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MAGL Inhibition Assay (Fluorometric)
This assay quantifies MAGL activity by measuring the fluorescence generated from the hydrolysis of a specific substrate.
-
Preparation of Reagents:
-
Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.2.
-
MAGL Enzyme: Human recombinant MAGL diluted in assay buffer.
-
Substrate: Arachidonoyl-1-thio-glycerol (A-1-TG) or 4-nitrophenylacetate (4-NPA).
-
Inhibitors: this compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for A-1-TG substrate.[8]
-
-
Assay Procedure:
-
Add 150 µl of 1X Assay Buffer, 10 µl of MAGL enzyme, and 10 µl of the inhibitor solution to the wells of a 96-well plate.[9]
-
Include control wells with solvent only (100% initial activity) and wells without the enzyme (background).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µl of the substrate solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405-415 nm for 4-NPA).[9]
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
FAAH Inhibition Assay (Fluorometric)
This assay measures FAAH activity through the cleavage of a fluorogenic substrate.
-
Preparation of Reagents:
-
Assay Procedure:
-
Add 170 µl of 1X Assay Buffer, 10 µl of diluted FAAH, and 10 µl of the inhibitor solution to the wells of a 96-well plate.[7]
-
Include control wells with solvent only and background wells without the enzyme.
-
Incubate the plate for five minutes at 37°C.[7]
-
Initiate the reaction by adding 10 µl of the FAAH substrate.
-
Incubate for 30 minutes at 37°C.[7]
-
Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7]
-
-
Data Analysis:
-
Similar to the MAGL assay, calculate the percentage of inhibition and determine the IC50 values.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison of O-Arachidonoyl Glycidol and Other 2-AG Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between endocannabinoid analogs is critical for advancing therapeutic discovery. This guide provides a detailed, head-to-head comparison of O-Arachidonoyl Glycidol and other key 2-arachidonoylglycerol (2-AG) analogs, focusing on their interaction with the endocannabinoid system. Experimental data on receptor binding affinities, functional potencies, and enzyme inhibition are presented to facilitate informed decisions in research and development.
Introduction to 2-Arachidonoylglycerol (2-AG) and its Analogs
2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2, playing a crucial role in a multitude of physiological processes.[1] As a full agonist at both receptors, 2-AG's signaling is tightly regulated by its on-demand synthesis and rapid degradation by enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] The therapeutic potential of modulating the endocannabinoid system has led to the development of various 2-AG analogs designed to have improved stability, selectivity, or altered efficacy.
This compound is a notable analog of 2-AG.[3] Unlike 2-AG, which directly activates cannabinoid receptors, this compound is recognized for its inhibitory effects on the enzymes that break down endocannabinoids.[3] This guide will delve into the specifics of this compound's enzymatic inhibition and compare its profile with other 2-AG analogs that directly interact with cannabinoid receptors.
Quantitative Comparison of 2-AG Analogs
The following tables summarize the available quantitative data for this compound and other prominent 2-AG analogs, providing a clear comparison of their biochemical and pharmacological properties.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of 2-AG and its Analogs
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 |
| 2-Arachidonyl Glyceryl Ether (Noladin Ether) | 21.2 | >3000 |
This data highlights the difference in receptor affinity between the endogenous ligand 2-AG and its more stable ether analog, noladin ether. Noladin ether exhibits significantly higher affinity for the CB1 receptor and much weaker affinity for the CB2 receptor compared to 2-AG.[4]
Table 2: Functional Potency (EC50) of Chiral Me-2-AG Analogs at Cannabinoid Receptors
| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Efficacy (Emax, %) vs. 2-AG |
| 2-Arachidonoylglycerol (2-AG) | ~200 | ~100 | 100 |
| (13S)-Me-2-AG (AM8125) | More potent than 2-AG | ~30 | Higher than 2-AG (CB1), ~142% (CB2) |
| (13R)-Me-2-AG (AM8146) | More potent than 2-AG | ~40 | Higher than 2-AG (CB1), ~121% (CB2) |
| (7R)-Me-2-AG (AM11606) | Equiponent to 2-AG | ~30 | Equal to 2-AG (CB1), Lower than 2-AG (CB2) |
| (7S)-Me-2-AG (AM11413) | Equiponent to 2-AG | >1000 (very low efficacy) | Higher than 2-AG (CB1), Very low (CB2) |
This table showcases the impact of chiral methyl substitutions on the arachidonoyl chain of 2-AG. These modifications can significantly alter the potency and efficacy at both CB1 and CB2 receptors, demonstrating the potential for fine-tuning the pharmacological profile of 2-AG analogs.[5]
Table 3: Enzymatic Inhibition (IC50) by this compound
| Enzyme | Substrate | IC50 (µM) |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide | 12 |
| 2-Oleoylglycerol Hydrolysis (Cytosolic) | 2-Oleoylglycerol | 4.5 |
| 2-Oleoylglycerol Hydrolysis (Membrane) | 2-Oleoylglycerol | 19 |
This compound's primary characterized activity is the inhibition of endocannabinoid-degrading enzymes. Its ability to block FAAH and the hydrolysis of other monoacylglycerols suggests that its mechanism of action in vivo is likely through the elevation of endogenous cannabinoid levels rather than direct receptor activation.[3]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the endocannabinoid system and the experimental approaches used to study these compounds, the following diagrams are provided.
Caption: Endocannabinoid signaling pathway showing 2-AG synthesis, degradation, and receptor activation.
Caption: General workflow for a competitive radioligand receptor binding assay.
Caption: General workflow for an enzyme inhibition assay to determine IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to generate the data presented in this guide.
Cannabinoid Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radiolabeled ligand (e.g., [³H]CP55,940).
-
Test compounds (this compound, 2-AG analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
FAAH and MAGL Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH or MAGL.
Materials:
-
Recombinant human FAAH or MAGL, or tissue homogenates containing these enzymes.
-
Substrate (e.g., radiolabeled anandamide for FAAH, radiolabeled 2-oleoylglycerol or 2-AG for MAGL).
-
Test inhibitor (this compound).
-
Assay buffer (e.g., phosphate-buffered saline, pH 8.0).
-
Organic solvent for extraction (e.g., chloroform/methanol).
-
Thin-layer chromatography (TLC) plates or liquid chromatography-mass spectrometry (LC-MS) for product separation and quantification.
Procedure:
-
Pre-incubation: Incubate the enzyme with varying concentrations of the test inhibitor in the assay buffer for a short period.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time.
-
Reaction Termination: Stop the reaction by adding an organic solvent to extract the lipids.
-
Product Separation and Quantification: Separate the unreacted substrate from the product (e.g., arachidonic acid) using TLC or LC-MS.
-
Data Analysis: Quantify the amount of product formed. Plot the enzyme activity against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The comparative analysis reveals distinct pharmacological profiles for this compound and other 2-AG analogs. While analogs like noladin ether and the chiral Me-2-AGs directly modulate cannabinoid receptor activity with varying affinities and efficacies, this compound's primary role appears to be the indirect enhancement of endocannabinoid signaling through the inhibition of key metabolic enzymes. This fundamental difference in the mechanism of action is a critical consideration for researchers designing studies to probe the endocannabinoid system or developing novel therapeutics. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource to guide future research in this dynamic field.
References
- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 2. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Me-2-arachidonoyl Glycerols: The First Potent Endocannabinoid Glyceride Templates with Stability to COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
O-Arachidonoyl Glycidol: A Dual Inhibitor Poised for Synergistic Action in Endocannabinoid Modulation
For Researchers, Scientists, and Drug Development Professionals
O-Arachidonoyl Glycidol, a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), has emerged as a significant tool in the study of the endocannabinoid system (ECS). Its primary mechanism of action is the dual inhibition of the two key enzymes responsible for the degradation of the main endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). This dual inhibitory profile positions this compound as a modulator with the potential for synergistic effects, enhancing the endogenous signaling of both anandamide (AEA) and 2-AG. This guide provides a comparative analysis of this dual inhibition strategy against selective enzyme inhibition, supported by experimental data from studies on dual FAAH/MAGL inhibitors.
Mechanism of Action: The Foundation for Synergy
The synergistic potential of this compound stems from its ability to simultaneously elevate the levels of two distinct endocannabinoids, AEA and 2-AG. These endocannabinoids, while both activating cannabinoid receptors (CB1 and CB2), exhibit different binding affinities and downstream signaling pathways. By preventing their breakdown, this compound effectively amplifies their natural signaling, which can lead to a broader and potentially more potent physiological response than the elevation of either endocannabinoid alone.
Biochemically, this compound has been shown to inhibit the enzymes involved in endocannabinoid degradation. It blocks cytosolic 2-oleoylglycerol hydrolysis with an IC₅₀ of 4.5 μM and membrane-associated hydrolysis with an IC₅₀ of 19 μM in rat cerebellar fractions. Furthermore, it suppresses fatty acid amide hydrolase-mediated anandamide hydrolysis with an IC₅₀ of 12 μM.
Comparative Efficacy: Dual vs. Selective Inhibition
While direct studies on the synergistic effects of this compound with other endocannabinoid modulators are limited, extensive research on other dual FAAH/MAGL inhibitors, such as JZL195, provides compelling evidence for the superior efficacy of this approach in various preclinical models, particularly in pain management.
Analgesic Effects
Studies comparing dual inhibitors with selective FAAH or MAGL inhibitors have consistently demonstrated enhanced antinociceptive effects. For instance, the dual inhibitor JZL195 has been shown to produce a much greater analgesic response in rodent models of acute and chronic pain compared to the administration of either a selective FAAH inhibitor (like PF-3845) or a selective MAGL inhibitor (like JZL184) alone[1]. This suggests an additive or synergistic interaction between the elevated levels of AEA and 2-AG in modulating pain pathways.
| Compound/Combination | Model | Endpoint | Efficacy | Reference |
| This compound | In vitro | FAAH Inhibition | IC₅₀ = 12 µM | EvitaChem |
| In vitro | MAGL Inhibition (cytosolic) | IC₅₀ = 4.5 µM | EvitaChem | |
| In vitro | MAGL Inhibition (membrane) | IC₅₀ = 19 µM | EvitaChem | |
| JZL195 (Dual Inhibitor) | Neuropathic Pain (Mouse) | Mechanical Allodynia | ED₅₀ significantly lower than for side effects | --INVALID-LINK-- |
| Neuropathic Pain (Mouse) | Cold Allodynia | Dose-dependent reduction | --INVALID-LINK-- | |
| Inflammatory Pain (Mouse) | Writhing Test | Dose-dependent antinociception | --INVALID-LINK-- | |
| PF-3845 (FAAH Inhibitor) | Inflammatory Pain (Mouse) | Writhing Test | Dose-dependent antinociception | --INVALID-LINK-- |
| JZL184 (MAGL Inhibitor) | Inflammatory Pain (Mouse) | Writhing Test | Dose-dependent antinociception | --INVALID-LINK-- |
| JZL195 vs. Selective Inhibitors | Thermal Pain (Mouse) | Tail Immersion Assay | Greater antinociceptive effect than selective inhibitors alone | [Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the analgesic effects of endocannabinoid modulators.
Caption: Endocannabinoid signaling at the synapse.
Caption: Workflow for in vivo analgesia studies.
Experimental Protocols
In Vitro FAAH and MAGL Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on FAAH and MAGL activity.
Materials:
-
Rat brain membrane and cytosolic fractions (as enzyme sources)
-
Radiolabeled substrates: [³H]Anandamide for FAAH, [³H]2-Oleoylglycerol for MAGL
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the enzyme preparation (membrane fraction for FAAH, cytosolic fraction for MAGL).
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding an ice-cold solvent mixture (e.g., chloroform/methanol).
-
Separate the aqueous and organic phases by centrifugation. The product of the hydrolysis will partition into the aqueous phase.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Hot Plate Analgesia Test
Objective: To assess the antinociceptive effects of this compound in a model of thermal pain.
Animals:
-
Male mice (e.g., C57BL/6), 8-10 weeks old.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
Procedure:
-
Acclimatize the mice to the testing room and the hot plate apparatus (turned off) for several days before the experiment.
-
On the day of the experiment, determine the baseline latency for each mouse by placing it on the hot plate set at a constant temperature (e.g., 52-55°C) and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound (at various doses) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
At different time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
Conclusion
This compound, through its dual inhibition of FAAH and MAGL, represents a promising strategy for robustly modulating the endocannabinoid system. The available evidence from analogous dual inhibitors strongly suggests that this approach can lead to synergistic or additive therapeutic effects, particularly in the context of pain relief, potentially offering greater efficacy than selective inhibition of a single endocannabinoid degradation pathway. Further research directly comparing this compound with other endocannabinoid modulators in combination therapies is warranted to fully elucidate its synergistic potential and therapeutic applications.
References
Orthogonal validation of O-Arachidonoyl Glycidol's effects using genetic and pharmacological approaches.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Arachidonoyl Glycidol (OAG), a dual inhibitor of Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH), with other key modulators of the endocannabinoid system. The effects of OAG are validated through orthogonal genetic and pharmacological approaches, supported by experimental data.
Executive Summary
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) that demonstrates inhibitory activity against the primary degrading enzymes of the endocannabinoid system, MAGL and FAAH. By inhibiting these enzymes, OAG elevates the endogenous levels of 2-AG and anandamide (AEA), respectively. This modulation of the endocannabinoid system holds therapeutic potential for a range of neurological and inflammatory disorders. This guide presents a comparative analysis of OAG's potency and selectivity alongside other well-characterized inhibitors, and validates its mechanism of action through genetic and pharmacological evidence targeting MAGL and FAAH.
Comparative Performance of Endocannabinoid System Inhibitors
The following table summarizes the in vitro potency of this compound and other key inhibitors against MAGL and FAAH. This data allows for a direct comparison of their efficacy and selectivity.
| Compound | Target(s) | IC50 (µM) vs. MAGL | IC50 (µM) vs. FAAH | Selectivity | Reference(s) |
| This compound | MAGL/FAAH | 4.5 - 19 | 12 | Dual Inhibitor | [1] |
| JZL184 | MAGL | 0.008 (mouse) | 4 | ~500-fold for MAGL | [2] |
| URB597 | FAAH | >30 | 0.0046 | >6500-fold for FAAH | [3] |
| 2-Arachidonoylglycerol (2-AG) | MAGL | 13 | >100 | >7-fold for MAGL | [1] |
| N-Arachidonoyl Dopamine | MAGL | 0.78 - 2.2 | - | - | [4] |
| Arachidonoyl Glycine | FAAH | >100 | 4.9 | >20-fold for FAAH | [1] |
Orthogonal Validation of this compound's Effects
The primary mechanism of action of this compound is the inhibition of MAGL and FAAH. The functional consequences of this inhibition can be validated using independent methods that target these enzymes, namely genetic knockout/knockdown and pharmacological inhibition with distinct chemical entities.
Genetic Approaches: Insights from MAGL and FAAH Knockout Models
-
MAGL Knockout (MAGL-/-) Mice: These mice exhibit a significant (~85%) reduction in 2-AG hydrolysis in the brain.[5] This leads to a substantial elevation in basal 2-AG levels.[6] Phenotypically, MAGL-/- mice show prolonged endocannabinoid-mediated retrograde synaptic depression, a key process in regulating neurotransmission.[7] Furthermore, these animals display CB1 receptor-dependent analgesic and anti-inflammatory responses, validating that the therapeutic effects of MAGL inhibition are mediated through the enhancement of 2-AG signaling.[6]
-
FAAH Knockout (FAAH-/-) Mice: FAAH-/- mice have elevated brain levels of anandamide and other fatty acid amides.[8] These mice exhibit reduced pain sensitivity and inflammatory responses, effects that are largely mediated by cannabinoid receptors.[8] The phenotype of FAAH-/- mice confirms that inhibition of this enzyme enhances endocannabinoid signaling and produces therapeutically relevant effects.
The phenotypes observed in these knockout models provide a genetic blueprint for the anticipated effects of a dual MAGL/FAAH inhibitor like this compound. By inhibiting both enzymes, OAG is expected to produce a broader spectrum of effects resulting from the simultaneous elevation of both 2-AG and anandamide.
Pharmacological Approaches: Cross-Validation with Selective Inhibitors
The effects of this compound can be further validated by comparing them to the effects of highly selective MAGL and FAAH inhibitors.
-
Selective MAGL Inhibition with JZL184: JZL184 is a potent and selective irreversible inhibitor of MAGL.[2] Administration of JZL184 to mice leads to a significant increase in brain 2-AG levels without affecting anandamide levels.[9] This selective elevation of 2-AG results in a range of cannabinoid-like behavioral effects, including analgesia, and anti-inflammatory responses, all of which are blocked by CB1 receptor antagonists.[10][11] This confirms that the pharmacological inhibition of MAGL phenocopies the effects observed in MAGL-/- mice and that these effects are mediated by the cannabinoid system.
-
Selective FAAH Inhibition with URB597: URB597 is a potent and selective inhibitor of FAAH.[3] Treatment with URB597 elevates brain anandamide levels and produces anxiolytic-like and antidepressant-like effects, as well as analgesia, without inducing the full spectrum of cannabinoid-like psychoactive effects.[8] The effects of URB597 are also blocked by CB1 receptor antagonists, confirming the on-target action of FAAH inhibition.[12]
The distinct yet overlapping effects of selective MAGL and FAAH inhibitors provide a framework for understanding the dual activity of this compound. By inhibiting both enzymes, OAG is predicted to produce a synergistic or additive effect on the endocannabinoid system, leading to a more pronounced or broader therapeutic window compared to selective inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for its validation.
References
- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Genetic deletion of monoacylglycerol lipase alters endocannabinoid-mediated retrograde synaptic depression in the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Inhibition of fatty acid amide hydrolase reduces reinstatement of nicotine seeking but not break point for nicotine self-administration--comparison with CB(1) receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Species-Specific Differences in O-Arachidonoyl Glycidol's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of O-Arachidonoyl Glycidol's efficacy, focusing on its species-specific differences as an inhibitor of key enzymes in the endocannabinoid system. Due to the limited availability of direct comparative data for this compound across multiple species, this document summarizes the available data for rat enzymes and discusses the potential for species-specific variations based on findings with structurally related compounds.
Executive Summary
This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) and a known inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-AG, respectively. Understanding the species-specific efficacy of this compound is crucial for the preclinical to clinical translation of its therapeutic potential. This guide presents the available inhibitory potency data for this compound in rats, outlines detailed experimental protocols for assessing its efficacy, and provides visual representations of its mechanism of action and experimental workflows.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound against rat FAAH and MAGL. Currently, there is a lack of published data on the efficacy of this compound on human and mouse orthologs of these enzymes.
| Enzyme Target | Species | Tissue/Cell Type | Substrate | IC50 (µM) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Rat | Cerebellar membranes | Anandamide | 12 | [Cisneros et al., 2007] |
| Monoacylglycerol Lipase (MAGL) | Rat | Cerebellar cytosol | 2-Oleoylglycerol | 4.5 | [Cisneros et al., 2007] |
| Monoacylglycerol Lipase (MAGL) | Rat | Cerebellar membranes | 2-Oleoylglycerol | 19 | [Cisneros et al., 2007] |
Note on Species-Specific Differences:
While direct comparative data for this compound is unavailable for human and mouse enzymes, studies on other FAAH and MAGL inhibitors strongly suggest the likelihood of species-specific variations in efficacy. For instance, research on N-arachidonoyl-amino acids has demonstrated species-dependent inhibitory potencies against FAAH from human, rat, and mouse sources.[1] The FAAH enzyme, although highly conserved, exhibits differences in amino acid sequences between these species, which can influence inhibitor binding and potency. Similarly, some MAGL inhibitors have shown differential activity between rodent and human enzymes. This underscores the importance of empirical validation of this compound's efficacy in enzyme preparations from the specific species of interest for any research or drug development program.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Assessment
References
Literature review comparing the in vitro and in vivo effects of O-Arachidonoyl Glycidol.
For Researchers, Scientists, and Drug Development Professionals
O-Arachidonoyl Glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the endocannabinoid system. This guide provides a comparative analysis of the known in vitro and in vivo effects of this compound, with supporting experimental data and protocols. Due to the limited availability of in vivo and receptor binding data for this compound, this review includes data for its close structural analog, 2-AG, to provide a broader context for its potential biological activities. It is crucial to note that the data for 2-AG is presented for comparative purposes and may not be directly extrapolated to this compound.
In Vitro Effects of this compound
This compound has been primarily characterized as an inhibitor of the key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).
Quantitative Data: Enzyme Inhibition
| Compound | Enzyme | Preparation | IC50 (µM) |
| This compound | Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 4.5 |
| This compound | Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 19 |
| This compound | Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | 12 |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
In Vivo Effects & Cannabinoid Receptor Binding: A Look at the Structural Analog 2-Arachidonoylglycerol (2-AG)
Quantitative Data: In Vivo Effects and Receptor Binding of 2-AG
| Parameter | Compound | Species | Effect/Affinity |
| In Vivo Effects (Cannabinoid Tetrad) | |||
| 2-Arachidonoylglycerol (2-AG) | Mouse | Induces analgesia, hypothermia, and hypomotility (CB1-dependent) | |
| Cannabinoid Receptor Binding Affinity (Ki) | |||
| 2-Arachidonoylglycerol (2-AG) | Human | CB1: 472 - 1000 nM | |
| 2-Arachidonoylglycerol (2-AG) | Human | CB2: 1300 - 1400 nM | |
| 2-Arachidonoylglycerol (2-AG) | Rat | CB1: 472 nM |
Disclaimer: This data pertains to 2-arachidonoylglycerol (2-AG) and not this compound. The structural similarity suggests that this compound may have cannabinoid-like effects in vivo, but this requires direct experimental verification.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of O-Arachidonoyl Glycidol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like O-Arachidonoyl Glycidol are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
This compound is an analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG) and functions as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system.[1][2][3] It is typically supplied as a solution in methyl acetate, a flammable solvent.[1] The glycidol moiety is a known reactive epoxide, and related glycidyl compounds are classified as potential carcinogens. Therefore, its disposal must be managed with stringent safety measures.
Hazard and Disposal Summary
The following table summarizes the key hazards and logistical requirements for the disposal of this compound.
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal Logistics |
| Flammable Liquid | Flame-retardant lab coat, safety goggles or face shield, nitrile gloves. | Collect in a designated, sealed, and properly labeled hazardous waste container for flammable organic solvents. Do not dispose of down the drain.[4][5] |
| Potential Carcinogen | In addition to the above, work should be conducted in a chemical fume hood. | Segregate waste from other chemical streams. Label waste container with "DANGER/CAUTION – CHEMICAL CARCINOGEN".[6] |
| Organic Chemical Waste | Standard laboratory PPE as listed above. | Waste must be collected by a licensed hazardous waste disposal service. Maintain records of waste generation and disposal.[7][8][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe collection and disposal of this compound waste from a laboratory setting.
Objective: To safely collect and dispose of this compound waste in accordance with institutional and regulatory standards.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene) for flammable organic waste.
-
Secondary containment (e.g., a larger plastic tub or bin).
-
Hazardous waste labels, including carcinogen warnings.[6]
-
Personal Protective Equipment (PPE): safety goggles, flame-retardant lab coat, nitrile gloves.
-
Chemical fume hood.
Procedure:
-
Preparation and PPE:
-
Before handling the waste, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[6]
-
-
Waste Segregation:
-
Waste Collection:
-
Carefully transfer the waste this compound solution into the designated hazardous waste container.
-
If rinsing empty vials that contained the stock solution, use a small amount of a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the same hazardous waste container.[5] For containers that held acutely toxic or carcinogenic substances, triple rinsing is often required.[5][11]
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity.[9]
-
-
Container Labeling and Storage:
-
Securely close the waste container lid.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
A clear list of all chemical constituents by percentage (e.g., "this compound in Methyl Acetate," "Ethanol rinsate"). Do not use abbreviations.[4]
-
The relevant hazard warnings (e.g., "Flammable," "Carcinogen").[6][7]
-
The date accumulation started and the name of the generating laboratory/researcher.[4]
-
-
Place the sealed and labeled container in a designated, well-ventilated satellite accumulation area within the laboratory, inside a secondary containment unit.[11][12]
-
-
Arranging for Disposal:
-
Once the container is full or ready for removal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[4][12]
-
Under no circumstances should this compound or its solutions be poured down the drain. [4][5]
-
Visualization of Biological Pathway
This compound inhibits the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This inhibition leads to an accumulation of these signaling lipids, enhancing their effects on cannabinoid receptors (CB1 and CB2).
Caption: Inhibition of FAAH and MAGL by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. glpbio.com [glpbio.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. odu.edu [odu.edu]
Essential Safety and Logistical Information for Handling O-Arachidonoyl Glycidol
For researchers, scientists, and drug development professionals, the safe and effective handling of O-Arachidonoyl Glycidol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and procedural accuracy. This compound is a valuable research tool, acting as a 2-arachidonoyl glycerol (2-AG) analog that inhibits the hydrolysis of 2-oleoyl glycerol and fatty acid amide hydrolase (FAAH)[1]. However, its chemical structure, containing a reactive glycidol epoxide group, necessitates careful handling. This product is intended for research use only and is not for human or veterinary use[1].
Chemical and Physical Properties
This compound is sensitive to heat, light, and oxygen due to its polyunsaturated arachidonoyl chain. It should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent degradation. The compound is typically supplied as a solution in methyl acetate[1].
| Property | Data | Source |
| Molecular Formula | C₂₃H₃₆O₃ | [1] |
| Molecular Weight | 360.5 g/mol | [1] |
| Appearance | Solution in methyl acetate | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | Stable for ≥ 2 years at -20°C | [1] |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 50 mg/ml | [1] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before each use. |
| Body Protection | A flame-retardant lab coat, worn over personal clothing. |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials, including PPE, spill kit, and waste containers, before removing the compound from storage.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
-
-
Aliquoting and Use :
-
Work exclusively within the chemical fume hood.
-
Use clean, dry, and inert syringes or pipettes to transfer the solution.
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases, which can react with the epoxide ring[2].
-
Keep the vial tightly sealed when not in use to prevent solvent evaporation and exposure to air.
-
-
Post-Handling :
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and then a cleaning solution.
-
Dispose of all contaminated consumables in the designated hazardous waste container.
-
Return the main stock of this compound to the -20°C freezer promptly.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused or unwanted this compound solution should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling :
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste :
-
Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
-
Visual Guidance: Workflows and Pathways
To further aid in understanding the necessary procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: this compound inhibits MGL and FAAH, blocking substrate hydrolysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
